Asparaginase
Description
Properties
CAS No. |
9015-68-3 |
|---|---|
Synonyms |
L-ASNase |
Origin of Product |
United States |
Foundational & Exploratory
Asparaginase in Acute Lymphoblastic Leukemia: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-asparaginase is a cornerstone in the treatment of acute lymphoblastic leukemia (ALL), exploiting a key metabolic vulnerability of leukemic cells. This enzyme catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia, depleting circulating asparagine levels.[1] ALL blasts, deficient in endogenous asparagine synthetase, are selectively starved of this essential amino acid, leading to an inhibition of protein synthesis, cell cycle arrest, and ultimately, apoptosis.[1][2] This in-depth technical guide elucidates the core mechanism of action of asparaginase, details key experimental methodologies, presents quantitative clinical data, and illustrates the relevant biological pathways.
Core Mechanism of Action
The selective anti-leukemic activity of this compound stems from a fundamental metabolic defect in ALL cells. Unlike normal cells, which can synthesize L-asparagine, ALL lymphoblasts exhibit low levels of asparagine synthetase (ASNS) expression.[1][2] This renders them dependent on an external supply of asparagine from the bloodstream.
L-asparaginase, administered as a therapeutic agent, enzymatically degrades circulating L-asparagine.[1] The resulting depletion of this crucial amino acid triggers a cascade of events within the leukemic cell:
-
Inhibition of Protein Synthesis: As asparagine is a vital component of proteins, its absence halts protein synthesis, a process particularly detrimental to rapidly proliferating cancer cells.[3]
-
Induction of Apoptosis: The cellular stress induced by asparagine deprivation activates the intrinsic apoptotic pathway, leading to programmed cell death.[1][4] This is a key mechanism of this compound-induced cytotoxicity.
-
Cell Cycle Arrest: The lack of essential building blocks for proliferation leads to an arrest of the cell cycle, further contributing to the anti-tumor effect.[1]
Signaling Pathways and Cellular Response
The depletion of asparagine initiates a complex cellular response. The following diagram illustrates the central mechanism of this compound action.
Quantitative Data Summary
The efficacy and pharmacokinetics of this compound are influenced by its formulation. The following tables summarize key quantitative data from clinical studies.
Table 1: Pharmacokinetic Properties of this compound Formulations
| Formulation | Mean Half-Life (days) | Duration of Asparagine Depletion |
| Native E. coli this compound | 1.28 | 14-23 days |
| Pegaspargase (PEG-asparaginase) | 5.73 | 26-34 days |
| Erwinia this compound | 0.65 | 7-15 days |
Source: Data compiled from multiple clinical studies.[5]
Table 2: Clinical Efficacy of this compound-Containing Regimens in ALL
| Study / Regimen | Patient Population | Complete Remission (CR) Rate | Event-Free Survival (EFS) |
| Original Investigations (Multi-agent backbone) | Pediatric ALL | 93% | - |
| DFCI 91-01 | Pediatric ALL | - | 5-year EFS: 90% (≥26 weeks of this compound) vs. 73% (<26 weeks) |
| EORTC-CLG 58881 | Pediatric ALL | - | 6-year EFS: 73% (E. coli) vs. 60% (Erwinia) |
| GRAALL-2003 | Adult ALL (15-60 years) | 93.5% | 55% |
| HOVON 70 | Adult ALL (17-40 years) | 91% | 24-month EFS: 66% |
Source: Data compiled from various clinical trials.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the mechanism and efficacy of this compound.
This compound Activity Assay
This protocol describes a common method to determine the enzymatic activity of this compound by measuring the release of ammonia.
Principle: this compound hydrolyzes L-asparagine to L-aspartic acid and ammonia. The amount of ammonia produced is quantified using Nessler's reagent, which forms a colored complex that can be measured spectrophotometrically.[8][9]
Materials:
-
0.05 M Tris-HCl buffer, pH 8.6
-
0.01 M L-asparagine solution
-
1.5 M Trichloroacetic acid (TCA)
-
Nessler's Reagent
-
Ammonium sulfate standard solution
-
This compound sample (e.g., patient serum)
Procedure:
-
Prepare reaction tubes containing the Tris-HCl buffer and L-asparagine solution.
-
Pre-incubate the tubes at 37°C.
-
Initiate the reaction by adding the this compound sample.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding TCA.
-
Centrifuge to pellet precipitated proteins.
-
Transfer the supernatant to a new tube and add Nessler's reagent.
-
Measure the absorbance at 480 nm.
-
Calculate the ammonia concentration and, subsequently, the this compound activity using a standard curve generated with ammonium sulfate.[8]
Quantification of Asparagine and Glutamine in Plasma
This protocol outlines the measurement of asparagine and glutamine levels in biological fluids using high-performance liquid chromatography (HPLC).
Principle: Amino acids in a deproteinized sample are derivatized to form stable, fluorescent or UV-absorbing compounds. These derivatives are then separated and quantified by reversed-phase HPLC.[10]
Materials:
-
Plasma sample
-
Methanol or other deproteinizing agent
-
Phenylisothiocyanate (PITC) for derivatization
-
HPLC system with a C18 column and UV detector
-
Amino acid standards
Procedure:
-
Deproteinize the plasma sample by adding methanol and centrifuging.
-
Derivatize the amino acids in the supernatant with PITC.
-
Inject the derivatized sample into the HPLC system.
-
Separate the amino acid derivatives using a gradient elution on a C18 column.
-
Detect the derivatives by UV absorbance at 254 nm.
-
Quantify the asparagine and glutamine concentrations by comparing peak areas to those of known standards.[10]
TUNEL Assay for Apoptosis in Leukemia Cells
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs. The fluorescent signal can then be detected by fluorescence microscopy or flow cytometry.[3][11]
Materials:
-
Leukemia cell sample
-
Fixation solution (e.g., paraformaldehyde)
-
Permeabilization solution (e.g., Triton X-100)
-
TdT reaction buffer
-
TdT enzyme
-
Fluorescently labeled dUTP (e.g., BrdUTP)
-
Fluorescently labeled anti-BrdU antibody
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fix and permeabilize the leukemia cells.
-
Incubate the cells with the TdT reaction mixture containing TdT enzyme and BrdUTP to label the DNA strand breaks.
-
Wash the cells to remove unincorporated nucleotides.
-
Incubate with a fluorescently labeled anti-BrdU antibody to detect the incorporated BrdUTP.
-
Analyze the cells for fluorescence, which indicates the presence of apoptotic cells.[12]
Mechanisms of Resistance
Resistance to this compound can emerge through various mechanisms, posing a clinical challenge.
-
Upregulation of Asparagine Synthetase (ASNS): Some leukemic cells can upregulate the expression of ASNS, enabling them to synthesize their own asparagine and thereby circumvent the effects of asparagine depletion.[6]
-
Immunological Inactivation: Being a bacterial enzyme, this compound can elicit an immune response, leading to the production of neutralizing antibodies that reduce its efficacy.[13]
-
Stomal Cell Protection: Bone marrow stromal cells can protect leukemic cells from this compound-induced apoptosis by providing a source of asparagine.[6]
Conclusion
This compound remains a critical component of ALL therapy, effectively targeting a key metabolic dependency of leukemic cells. A thorough understanding of its mechanism of action, pharmacokinetics, and potential for resistance is essential for optimizing its clinical use and for the development of novel therapeutic strategies to overcome resistance and improve patient outcomes. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals in the field of oncology.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. This compound in the Treatment of Acute Lymphoblastic Leukemia in Adults: Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound pharmacokinetics and implications of therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. L-asparaginase in the treatment of patients with acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. frederick.cancer.gov [frederick.cancer.gov]
- 10. Sensitive analysis of asparagine and glutamine in physiological fluids and cells by precolumn derivatization with phenylisothiocyanate and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Biochemical Properties of Asparaginase from Microbial Sources: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-asparaginase (L-asparagine amidohydrolase, EC 3.5.1.1) is a therapeutically significant enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia.[1] This enzymatic activity is the cornerstone of its application in the treatment of acute lymphoblastic leukemia (ALL) and other hematological malignancies. Tumor cells, particularly leukemic lymphoblasts, often lack sufficient L-asparagine synthetase activity, making them dependent on an external supply of L-asparagine for protein synthesis and proliferation.[2][3] Administration of L-asparaginase depletes circulating L-asparagine, leading to selective starvation and apoptotic death of these malignant cells.[2][3] Beyond its established role in oncology, L-asparaginase is also utilized in the food industry to mitigate the formation of acrylamide, a potential carcinogen, in starch-rich foods.[4]
Microbial sources, including bacteria, yeast, and fungi, are the primary producers of commercially and therapeutically relevant L-asparaginases. Enzymes derived from different microorganisms exhibit a wide range of biochemical and kinetic properties, which influence their efficacy, stability, and immunogenicity. This technical guide provides a comprehensive overview of the biochemical properties of asparaginases from various microbial sources, detailed experimental protocols for their characterization, and insights into the molecular pathways they modulate.
Comparative Biochemical Properties of Microbial Asparaginases
The biochemical characteristics of L-asparaginase vary significantly depending on the microbial source. These properties, including molecular weight, optimal pH and temperature, and kinetic parameters, are critical for the enzyme's application in both therapeutic and industrial settings.
Molecular Weight
Microbial L-asparaginases are typically homotetrameric proteins, with the molecular weight of the subunits and the overall complex varying between species.
| Microbial Source | Subunit Molecular Weight (kDa) | Total Molecular Weight (kDa) | Reference(s) |
| Escherichia coli | ~37 | ~148 | [5] |
| Erwinia chrysanthemi | ~35 | ~140 | [6] |
| Pseudomonas aeruginosa | ~34-160 | Varies | [7][8] |
| Bacillus subtilis | ~36-45 | ~155 | [2][9][10] |
| Aspergillus oryzae | - | - | [4] |
| Aspergillus niger | - | - | [4] |
| Lasiodiplodia theobromae | ~70 | - | [7] |
| Streptomyces gulbargensis | - | ~85 |
Optimal pH and Temperature
The enzymatic activity of this compound is highly dependent on pH and temperature. The optimal conditions often reflect the physiological environment of the source microorganism.
| Microbial Source | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Escherichia coli | 6.0-8.0 | 37-55 | [11][12] |
| Erwinia chrysanthemi | 7.0-8.5 | 37-50 | [8] |
| Pseudomonas aeruginosa | 7.0-9.0 | 37-55 | [12][13] |
| Bacillus subtilis | 7.5-9.0 | 40-60 | [2][9][14] |
| Aspergillus oryzae | 7.0-8.0 | 40-50 | [4] |
| Aspergillus niger | 9.0 | 50 | [4] |
| Lasiodiplodia theobromae | 6.0 | 37 | [7] |
| Streptomyces gulbargensis | 9.0 | 40 |
Kinetic Parameters
The Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and catalytic constant (kcat) are crucial for understanding the catalytic efficiency and substrate affinity of this compound.
| Microbial Source | Km (mM) | Vmax (µmol/min/mg or U/mg) | kcat (s⁻¹) | Reference(s) |
| Escherichia coli | 0.012 - 0.05 | Varies | Varies | [6] |
| Erwinia chrysanthemi | 0.01 - 0.03 | Varies | Varies | [6] |
| Pseudomonas sp. PCH199 | 0.164 | 54.78 | 33.78 | [2] |
| Pseudomonas aeruginosa | 0.147 - 0.396 | 35.7 - 3193 | - | [9][15] |
| Bacillus subtilis CH11 | 4.75 | 145.2 (µmol/mL/min) | - | [2][9] |
| Bacillus subtilis B11-06 | 0.43 | 77.51 (µM/min) | - | [14] |
| Aspergillus oryzae | Varies | Varies | - | [4] |
| Aspergillus niger | Varies | Varies | - | [4] |
| Lasiodiplodia theobromae | 0.00937 | 127 (µM/mL/min) | - | [7] |
Experimental Protocols
Accurate characterization of this compound requires robust and reproducible experimental protocols. This section details the methodologies for key experiments.
Enzyme Activity Assays
1. Nessler's Reagent Method (Colorimetric)
This method quantifies the ammonia released from the enzymatic hydrolysis of L-asparagine.
-
Principle: The amount of ammonia produced is directly proportional to the this compound activity and is determined by its reaction with Nessler's reagent (K₂HgI₄), which forms a yellow-orange colored complex.[1][16] The absorbance of this complex is measured spectrophotometrically.
-
Reagents:
-
0.05 M Tris-HCl buffer, pH 8.6
-
0.01 M L-asparagine solution (in 0.05 M Tris-HCl, pH 8.6)
-
1.5 M Trichloroacetic acid (TCA)
-
Nessler's Reagent
-
Ammonium sulfate standard solutions (for calibration curve)
-
-
Procedure:
-
Prepare reaction tubes containing 1.7 mL of 0.01 M L-asparagine solution and 0.2 mL of 0.05 M Tris-HCl buffer.
-
Prepare blank tubes containing the same as above, plus 0.1 mL of 1.5 M TCA to stop the reaction immediately.
-
Incubate all tubes at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding 0.1 mL of the enzyme solution to the reaction tubes.
-
Incubate the reaction tubes at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 0.1 mL of 1.5 M TCA to the reaction tubes.
-
Centrifuge the tubes to pellet any precipitated protein.
-
Transfer 0.5 mL of the clear supernatant to a new tube containing 7.0 mL of distilled water.
-
Add 1.0 mL of Nessler's reagent and mix well.
-
Incubate at room temperature for 10 minutes for color development.
-
Measure the absorbance at 480 nm against the blank.[17]
-
Determine the amount of ammonia released by comparing the absorbance to a standard curve prepared with ammonium sulfate.
-
-
Unit Definition: One unit (IU) of L-asparaginase activity is defined as the amount of enzyme that liberates 1 µmol of ammonia per minute under the specified assay conditions.[16]
2. High-Performance Liquid Chromatography (HPLC) Method
This method offers high specificity and sensitivity by directly measuring the consumption of L-asparagine and the formation of L-aspartic acid.[18][19]
-
Principle: The reaction mixture is analyzed by reverse-phase HPLC. The amino acids are typically derivatized with a fluorescent tag, such as o-phthalaldehyde (OPA), to enable sensitive detection.[8][20]
-
Instrumentation:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
-
-
Reagents:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
L-asparagine solution
-
Internal standard (e.g., homoserine)
-
Derivatizing agent (e.g., OPA in the presence of a thiol like 2-mercaptoethanol)
-
Mobile phase (e.g., a gradient of sodium acetate buffer and an organic solvent like acetonitrile/methanol)[8]
-
Stopping reagent (e.g., sulfosalicylic acid)
-
-
Procedure (General Outline):
-
Set up the enzymatic reaction as described for the colorimetric assay.
-
Stop the reaction at defined time points by adding a stopping reagent (e.g., sulfosalicylic acid).
-
Add an internal standard to the samples.
-
Centrifuge to remove precipitated proteins.
-
Derivatize an aliquot of the supernatant with the OPA reagent.
-
Inject the derivatized sample into the HPLC system.
-
Separate the amino acids using a suitable gradient elution program.
-
Detect the fluorescently labeled amino acids.
-
Quantify the amounts of L-asparagine and L-aspartic acid by comparing their peak areas to those of standards and the internal standard.
-
Enzyme Purification
The purification of L-asparaginase from microbial sources is a multi-step process aimed at isolating the enzyme from other cellular components.
1. General Workflow for Native this compound Purification:
-
Step 1: Cell Culture and Harvest: Grow the microbial strain in a suitable fermentation medium to induce this compound production. Harvest the cells by centrifugation.
-
Step 2: Cell Lysis: Disrupt the cells to release the intracellular enzyme. Common methods include sonication, French press, or enzymatic lysis with lysozyme. For extracellular enzymes, the culture supernatant is used directly.
-
Step 3: Clarification: Remove cell debris and insoluble material by high-speed centrifugation.
-
Step 4: Ammonium Sulfate Precipitation: Fractionally precipitate the crude enzyme extract with ammonium sulfate to enrich for the target protein.
-
Step 5: Dialysis: Remove the high concentration of salt from the redissolved protein precipitate.
-
Step 6: Ion-Exchange Chromatography: Separate proteins based on their net charge. This compound is often purified using anion-exchange (e.g., DEAE-cellulose) or cation-exchange chromatography.[13]
-
Step 7: Gel Filtration Chromatography: Separate proteins based on their size and molecular weight (e.g., using Sephadex or Sephacryl resins).[9]
-
Step 8: Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
2. Purification of Recombinant His-tagged this compound from E. coli
-
Principle: A polyhistidine tag (His-tag) is genetically fused to the this compound protein, allowing for its specific purification by immobilized metal affinity chromatography (IMAC).[21]
-
Procedure:
-
Expression: Induce the expression of the His-tagged this compound in a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Lysis and Clarification: Lyse the cells and clarify the lysate as described above.
-
IMAC:
-
Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with a binding buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 10-20 mM imidazole, pH 8.0).
-
Load the clarified cell lysate onto the column.
-
Wash the column with the binding buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Dialysis/Buffer Exchange: Remove the imidazole and exchange the buffer to a suitable storage buffer.
-
Purity Assessment: Analyze the purity by SDS-PAGE.
-
Signaling Pathways and Molecular Mechanisms
The therapeutic effect of L-asparaginase is primarily mediated by the induction of apoptosis in cancer cells. This process is triggered by the depletion of L-asparagine and involves the modulation of key signaling pathways.
This compound-Induced Apoptosis
The depletion of L-asparagine by this compound leads to a cascade of events culminating in programmed cell death.
-
Inhibition of Protein Synthesis: The lack of L-asparagine halts protein synthesis, leading to cellular stress.
-
Activation of the Intrinsic Apoptotic Pathway:
-
Mitochondrial Dysfunction: this compound treatment can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria.
-
Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[22][23] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
-
-
Modulation of the Akt/mTOR Pathway:
-
The Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.
-
This compound treatment has been shown to inhibit the Akt/mTOR pathway, which contributes to its anti-leukemic effect.[4][13] Inhibition of this pathway can lead to decreased protein synthesis and the induction of autophagy.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling cascade.
General Experimental Workflow for this compound Characterization
Caption: Workflow for this compound characterization.
Logical Relationship of this compound Properties
Caption: Interrelation of this compound properties and applications.
Conclusion
The biochemical properties of L-asparaginase are diverse and intrinsically linked to their microbial origin. A thorough understanding and characterization of these properties are paramount for the successful development and application of this compound-based therapeutics and industrial processes. This guide provides a foundational framework for researchers and scientists, offering comparative data, detailed experimental protocols, and insights into the molecular mechanisms of this vital enzyme. The continued exploration of novel microbial sources and the application of protein engineering strategies hold the promise of developing next-generation asparaginases with improved efficacy, stability, and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical characterization of extremozyme L-asparaginase from Pseudomonas sp. PCH199 for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and cytoprotective autophagy in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. l-Asparaginase from Aspergillus spp.: production based on kinetics, thermal stability and biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Microbial L-asparaginase for Application in Acrylamide Mitigation from Food: Current Research Status and Future Perspectives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Production, isolation, and purification of L-asparaginase from Pseudomonas aeruginosa 50071 using solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 11. Enhanced production and purification of L-asparaginase from Bacillus paralicheniformis AUMC B-516 with potent cytotoxicity against MCF-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akt-dependent and independent mechanisms of mTOR regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnrjournal.com [pnrjournal.com]
- 14. pnrjournal.com [pnrjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ymerdigital.com [ymerdigital.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. ijariie.com [ijariie.com]
L-Asparaginase: A Comprehensive Technical Guide to its Discovery, Mechanism, and Therapeutic Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-asparaginase (L-asparagine amidohydrolase, EC 3.5.1.1) stands as a cornerstone in the treatment of acute lymphoblastic leukemia (ALL), representing one of the earliest successes in enzyme-based cancer therapy.[1] Its selective cytotoxicity towards leukemic cells, which are often deficient in their ability to synthesize the non-essential amino acid L-asparagine, has led to remarkable improvements in patient outcomes, particularly in pediatric ALL.[2] This technical guide provides an in-depth exploration of the discovery, historical development, mechanism of action, and clinical application of L-asparaginase. It is intended to serve as a comprehensive resource, detailing key experimental protocols, summarizing critical quantitative data from clinical trials, and visualizing the complex biological pathways and developmental workflows associated with this important therapeutic agent.
Discovery and Historical Development
The journey of L-asparaginase from a curious biochemical observation to a frontline cancer therapeutic is a testament to serendipity and systematic scientific inquiry.
1.1. Early Observations: The story begins in 1953 when Dr. John G. Kidd reported that guinea pig serum, but not serum from other species, could cause the regression of certain transplanted lymphomas in mice.[1] This finding sparked interest in identifying the specific component within the guinea pig serum responsible for this anti-tumor activity.
1.2. Identification of L-Asparaginase: It was not until 1961 that Dr. John D. Broome, working in Kidd's laboratory, made the crucial connection. He demonstrated that the anti-lymphoma effect of the guinea pig serum was due to the enzymatic depletion of L-asparagine.[1] He observed that the tumor cells had a specific nutritional requirement for this amino acid.
1.3. Shift to Microbial Sources: The practical application of guinea pig serum as a therapeutic was limited by the challenges of large-scale production and potential for immunogenic reactions. This led researchers to explore microbial sources for the enzyme. In 1964, Mashburn and Wriston reported the successful purification of L-asparaginase from Escherichia coli, which exhibited similar anti-tumor properties to the guinea pig serum-derived enzyme.[1] This was a pivotal moment, as bacteria could be cultured in large quantities, making clinical development feasible. Subsequently, another immunologically distinct L-asparaginase was isolated from Erwinia chrysanthemi (formerly Erwinia carotovora).[3]
1.4. Clinical Trials and Regulatory Approval: The first clinical trials of L-asparaginase in humans with leukemia were conducted in the mid-1960s.[1] These early studies demonstrated the efficacy of the enzyme, leading to the U.S. Food and Drug Administration (FDA) approval of native E. coli L-asparaginase (Elspar) in 1978 for the treatment of ALL.[4]
1.5. Evolution of Formulations: A significant challenge with native L-asparaginase preparations was their immunogenicity, leading to hypersensitivity reactions and the development of neutralizing antibodies, which could reduce the drug's efficacy.[3] To address this, a pegylated form of E. coli L-asparaginase (pegaspargase, Oncaspar) was developed. The covalent attachment of polyethylene glycol (PEG) to the enzyme increases its plasma half-life and reduces its immunogenicity.[5] Pegaspargase received its initial FDA approval in 1994. For patients who develop hypersensitivity to E. coli-derived asparaginases, the Erwinia chrysanthemi formulation (Erwinase) serves as a non-cross-reactive alternative.[3] More recently, a recombinant Erwinia asparaginase has also been approved.[6]
Mechanism of Action
The primary anti-leukemic effect of L-asparaginase is based on the metabolic vulnerability of ALL cells.
2.1. Asparagine Depletion: L-asparaginase catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia.[1] While normal cells can synthesize their own L-asparagine using the enzyme asparagine synthetase, many ALL cells have low levels of this enzyme and are therefore dependent on extracellular sources of asparagine.[7] By depleting circulating asparagine, L-asparaginase effectively starves the leukemic cells, leading to an inhibition of protein synthesis and cell cycle arrest.[8]
2.2. Induction of Apoptosis: The sustained depletion of asparagine triggers a cascade of intracellular events culminating in programmed cell death, or apoptosis. This process involves multiple signaling pathways.
-
Inhibition of Protein Synthesis and mTOR Pathway: The lack of asparagine leads to a halt in protein synthesis, which in turn inhibits the mammalian target of rapamycin (mTOR) pathway.[9] The mTOR pathway is a central regulator of cell growth and proliferation, and its inhibition contributes to the anti-leukemic effect of L-asparaginase.[9]
-
ER Stress and Calcium Signaling: Asparagine depletion can induce stress in the endoplasmic reticulum (ER). Recent studies have shown that L-asparaginase can trigger the release of calcium (Ca2+) from the ER through the inositol trisphosphate receptor (IP3R), mediated by the µ-opioid receptor 1 (µ-OR1) and protease-activated receptor 2 (PAR2).[10] This increase in intracellular calcium can activate calpains and caspases, leading to apoptosis.[11]
-
Caspase Activation: The apoptotic cascade ultimately converges on the activation of caspases, a family of proteases that execute the dismantling of the cell. L-asparaginase-induced apoptosis has been shown to be, at least in part, dependent on the activation of caspase-3.[12]
Quantitative Data from Clinical Trials
The efficacy of various L-asparaginase formulations has been evaluated in numerous clinical trials. The following tables summarize key quantitative data.
| Table 1: Efficacy of Native E. coli L-Asparaginase vs. Pegaspargase in Pediatric ALL | ||||
| Trial | Formulation | Number of Patients | Complete Remission (CR) Rate | Event-Free Survival (EFS) |
| POG 8866[7] | Pegaspargase | 59 | 38% | - |
| Native E. coli L-Asparaginase | - | 47% | - | |
| CCG 1962[7] | Pegaspargase | - | - | 85% (3-year) |
| Native E. coli L-Asparaginase | - | - | 78% (3-year) | |
| DFCI 91-01[13] | Pegaspargase | 106 | - | 78% (5-year) |
| Native E. coli L-Asparaginase | 92 | - | 84% (5-year) | |
| DFCI 05-001[7] | Pegaspargase | - | - | 90% (5-year) |
| Native E. coli L-Asparaginase | - | - | 89% (5-year) |
| Table 2: Efficacy of Erwinia this compound in Patients with Hypersensitivity to E. coli-derived this compound | |||
| Trial | Dosage Regimen | Number of Patients | Therapeutic Nadir Serum this compound Activity (NSAA ≥ 0.1 IU/mL) |
| DFCI ALL Consortium Protocol 00-01[1][8] | 25,000 IU/m² twice-weekly | 42 | 89% of patients had at least one therapeutic level |
| AALL07P2[4] | 25,000 IU/m² for 6 doses (M/W/F) | 55 | 92.7% at 48 hours, 88.4% at 72 hours |
| Table 3: Dosing Regimens for Different L-Asparaginase Formulations | ||
| Formulation | Typical Pediatric Dosage | Typical Adult Dosage |
| Native E. coli L-Asparaginase | 25,000 IU/m² IM weekly[2] | 6,000 IU/m² in remission induction[14] |
| Pegaspargase (Oncaspar) | 2,500 IU/m² IM or IV every 14 days[15] | 2,000 IU/m² IM or IV every 14 days[15] |
| Erwinia this compound (Erwinase) | 25,000 IU/m² IM twice-weekly (after allergy to E. coli form)[1][8] | - |
| Recombinant Erwinia this compound (Rylaze) | Varies based on dosing schedule[6] | Varies based on dosing schedule[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to L-asparaginase research and clinical monitoring.
4.1. L-Asparaginase Activity Assay using Nessler's Reagent
This colorimetric assay quantifies L-asparaginase activity by measuring the amount of ammonia released from the enzymatic hydrolysis of L-asparagine.
-
Principle: Ammonia reacts with Nessler's reagent (potassium tetraiodomercurate(II) in a potassium hydroxide solution) to form a yellow-to-brown colored complex, with the intensity of the color being proportional to the ammonia concentration.[16]
-
Reagents:
-
0.05 M Tris-HCl buffer, pH 8.6
-
0.01 M L-asparagine solution in 0.05 M Tris-HCl, pH 8.6
-
1.5 M Trichloroacetic acid (TCA)
-
Nessler's Reagent
-
Ammonium sulfate standard solution (for calibration curve)[17]
-
-
Procedure:
-
Prepare "Test" and "Blank" tubes for each enzyme sample.
-
To each tube, add 0.2 mL of 0.05 M Tris-HCl buffer and 1.7 mL of 0.01 M L-asparagine solution.
-
To the "Blank" tubes only, add 0.1 mL of 1.5 M TCA to stop the reaction before the enzyme is added.
-
Incubate all tubes at 37°C for 5-6 minutes to equilibrate the temperature.
-
At time zero, add 0.1 mL of the diluted enzyme solution to both "Test" and "Blank" tubes.
-
Incubate at 37°C for a precise time (e.g., 10 minutes).
-
Stop the reaction in the "Test" tubes by adding 0.1 mL of 1.5 M TCA.
-
Centrifuge the tubes to pellet any precipitate.
-
Transfer 0.5 mL of the clear supernatant to a new tube containing 7.0 mL of reagent-grade water.
-
Add 1.0 mL of Nessler's reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm, reading the "Test" sample against its corresponding "Blank".
-
Determine the amount of ammonia released by comparing the absorbance to a standard curve prepared with ammonium sulfate.[17]
-
-
Calculation of Activity: One International Unit (IU) of L-asparaginase is defined as the amount of enzyme that liberates one micromole of ammonia per minute under the specified conditions.
4.2. Purification of L-Asparaginase from E. coli
This protocol describes a general procedure for the purification of L-asparaginase from E. coli.
-
Cell Culture and Lysis:
-
Grow a high-producing strain of E. coli in a suitable fermentation medium.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a buffer and lyse the cells using methods such as sonication or high-pressure homogenization.
-
Centrifuge the lysate to remove cell debris. The supernatant is the crude enzyme extract.[18]
-
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the crude extract with constant stirring at 4°C to a specific saturation level (e.g., 70%).[18]
-
Allow the protein to precipitate.
-
Collect the precipitate by centrifugation.
-
Resuspend the pellet in a minimal volume of buffer and dialyze against the same buffer to remove excess ammonium sulfate.
-
-
Chromatography:
-
Ion-Exchange Chromatography: Load the dialyzed sample onto an ion-exchange column (e.g., Q-Sepharose). Elute the bound protein with a salt gradient (e.g., 0-0.5 M NaCl). Collect fractions and assay for L-asparaginase activity.[19]
-
Gel Filtration Chromatography: Pool the active fractions from the ion-exchange step and concentrate them. Apply the concentrated sample to a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size. Collect fractions and assay for activity.
-
-
Purity Assessment:
-
Analyze the purified fractions by SDS-PAGE to assess purity and determine the molecular weight of the enzyme.
-
Measure the protein concentration (e.g., by Bradford assay) and the L-asparaginase activity to calculate the specific activity (IU/mg of protein) and the purification fold at each step.
-
4.3. Detection of Anti-Asparaginase Antibodies by ELISA
This protocol outlines a method for detecting the presence of antibodies against L-asparaginase in patient serum.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to detect specific antibodies in a sample. L-asparaginase is coated onto the wells of a microtiter plate. If antibodies against L-asparaginase are present in the patient's serum, they will bind to the immobilized enzyme. This binding is then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which produces a colored product upon the addition of a substrate.[20]
-
Procedure:
-
Coat the wells of a 96-well microtiter plate with L-asparaginase solution and incubate overnight.
-
Wash the wells to remove unbound enzyme.
-
Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., bovine serum albumin in PBS).
-
Add diluted patient serum to the wells and incubate to allow for antibody binding.
-
Wash the wells to remove unbound serum components.
-
Add a secondary antibody (e.g., HRP-conjugated anti-human IgG) that binds to the patient's antibodies and incubate.
-
Wash the wells to remove unbound secondary antibody.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
The presence and relative amount of anti-asparaginase antibodies are determined by comparing the absorbance of patient samples to that of negative and positive controls.[21]
-
Visualizations: Pathways and Workflows
5.1. Signaling Pathways of L-Asparaginase-Induced Apoptosis
Caption: L-Asparaginase induced apoptosis signaling pathway.
5.2. Workflow of L-Asparaginase Therapeutic Agent Development
Caption: Workflow of L-Asparaginase therapeutic agent development.
Conclusion
L-asparaginase remains a remarkable example of a targeted metabolic therapy in oncology. Its journey from an unexpected observation in animal studies to a critical component of curative chemotherapy for ALL highlights the power of fundamental scientific research. While highly effective, challenges related to immunogenicity and other toxicities have driven the development of second-generation formulations like pegaspargase. Ongoing research continues to explore novel L-asparaginase variants, combination therapies to overcome resistance, and personalized dosing strategies to maximize efficacy while minimizing adverse effects. This in-depth guide has provided a comprehensive overview of the discovery, mechanism, and clinical application of L-asparaginase, intended to be a valuable resource for the scientific and drug development communities.
References
- 1. Erwinia this compound after allergy to E. coli this compound in children with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-asparaginase in the treatment of patients with acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of this compound from Phaseolus vulgaris Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erwinia this compound achieves therapeutic activity after pegaspargase allergy: a report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cost-effectiveness of pegaspargase versus native this compound for first-line treatment of acute lymphoblastic leukaemia: a UK-based cost-utility analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. PEG-asparaginase and native Escherichia coli L-asparaginase in acute lymphoblastic leukemia in children and adolescents: a systematic review | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 8. Erwinia this compound after Allergy to E coli this compound in Children with Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. L-asparaginase induces IP3R-mediated ER Ca2+ release by targeting µ-OR1 and PAR2 and kills acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Current Use of this compound in Acute Lymphoblastic Leukemia/Lymphoblastic Lymphoma [frontiersin.org]
- 14. dovepress.com [dovepress.com]
- 15. Oncaspar, PEG L this compound (pegaspargase) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 16. academic.oup.com [academic.oup.com]
- 17. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 18. ijpcbs.com [ijpcbs.com]
- 19. ijpbs.com [ijpbs.com]
- 20. grangergenetics.com [grangergenetics.com]
- 21. researchgate.net [researchgate.net]
Technical Guide: Recombinant L-Asparaginase Production in Escherichia coli
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: L-asparaginase is a cornerstone therapeutic enzyme for treating acute lymphoblastic leukemia (ALL). Its clinical efficacy relies on the depletion of L-asparagine in the bloodstream, leading to the selective starvation of cancer cells. Recombinant DNA technology, particularly using Escherichia coli as an expression host, has become the standard for producing a consistent and large-scale supply of this critical biopharmaceutical. This guide provides an in-depth overview of the core methodologies for cloning the L-asparaginase gene and optimizing its expression in E. coli, complete with detailed experimental protocols, comparative data, and visual workflows.
Overview of Recombinant Production Workflow
The production of recombinant L-asparaginase follows a multi-step molecular biology workflow. The process begins with the isolation of the target gene from a source organism, followed by its insertion into a suitable expression vector. This recombinant plasmid is then introduced into a cloning host for amplification and verification before being transferred to an expression host for protein production. Subsequent steps involve inducing protein expression, harvesting the cells, purifying the target enzyme, and verifying its activity.
Gene Sourcing and Vector Design
Gene Sources
While E. coli itself produces L-asparaginase, genes from other bacterial sources are often preferred to achieve different kinetic properties or immunogenic profiles. The gene encoding the type II L-asparaginase is the target of interest due to its high affinity for asparagine and anti-neoplastic activity.[1][2]
Commonly Used Gene Sources:
-
Erwinia chrysanthemi (now Dickeya dadantii): Produces an enzyme with a different serological profile than the E. coli enzyme, making it a crucial second-line therapy for patients with hypersensitivity.[1]
-
Escherichia coli: The most widely used source for therapeutic L-asparaginase.[2][3]
-
Pseudomonas fluorescens: Investigated as an alternative source.[1]
-
Bacillus subtilis: Another bacterial source explored for novel enzymes.[4]
-
Withania somnifera: A plant-based source that has been successfully cloned and expressed in E. coli.[5]
Expression Vector
The pET (plasmid for expression by T7 RNA polymerase) system is the most common and powerful platform for recombinant protein production in E. coli.[6] These vectors contain essential elements for high-level, inducible expression.
Detailed Experimental Protocols
Protocol 1: Gene Amplification by PCR
This protocol outlines the amplification of the L-asparaginase gene (ansB) from genomic DNA.
-
Template DNA: Isolate high-quality genomic DNA from the selected source organism (e.g., Erwinia carotovora NCYC 1526).[7]
-
Primer Design: Design forward and reverse primers that flank the coding sequence of the ansB gene. Incorporate restriction sites (e.g., NdeI and HindIII) into the 5' ends of the primers to facilitate subsequent cloning into the pET vector.
-
PCR Reaction Mixture (50 µL):
-
10x PCR Buffer: 5 µL
-
dNTP Mix (10 mM): 1 µL
-
Forward Primer (10 µM): 2 µL
-
Reverse Primer (10 µM): 2 µL
-
Template DNA (50-100 ng): 1 µL
-
Taq/Pfu DNA Polymerase: 1 µL
-
Nuclease-free water: to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30 Cycles:
-
Denaturation: 94°C for 40 seconds
-
Annealing: 55-65°C for 40 seconds (optimize based on primer Tm)
-
Extension: 72°C for 90 seconds
-
-
Final Extension: 72°C for 10 minutes
-
-
Verification: Run 5 µL of the PCR product on a 1% agarose gel. A successful reaction will show a single, bright band at the expected molecular weight (approx. 1000-1050 bp).[7][8] Purify the remaining PCR product using a commercial kit.
Protocol 2: Cloning into Expression Vector
-
Restriction Digest: Set up two separate digest reactions for the purified PCR product and the pET vector (e.g., pET-28a) using the selected restriction enzymes (e.g., NdeI and HindIII). Incubate at 37°C for 1-2 hours.
-
Gel Purification: Purify the digested vector and insert by agarose gel electrophoresis to remove uncut plasmid and small fragments.
-
Ligation: Set up a ligation reaction using T4 DNA ligase, mixing the purified insert and vector at a molar ratio of approximately 3:1. Incubate at 16°C overnight or room temperature for 2-4 hours.
-
Transformation (Cloning Host): Transform chemically competent E. coli DH5α cells with the ligation mixture via heat shock.[1]
-
Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin for pET-28a). Incubate overnight at 37°C.
-
Screening and Verification:
-
Select several colonies and perform colony PCR to screen for positive clones.
-
Inoculate positive colonies into liquid media and perform a plasmid miniprep.
-
Verify the final construct by restriction digest analysis and Sanger sequencing to confirm the correct insert and reading frame.[1]
-
Protocol 3: Protein Expression and Purification
-
Transformation (Expression Host): Transform the sequence-verified recombinant plasmid into a suitable expression host, such as E. coli BL21(DE3).[6] Plate on selective LB agar and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with vigorous shaking (200-220 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 25-30°C). Add isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM to induce protein expression.[9][10] Continue to incubate for an additional 4-6 hours.[9]
-
Cell Harvest: Centrifuge the culture at 8,000 rpm for 15 minutes at 4°C.[7] Discard the supernatant and store the cell pellet at -80°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris, 500 mM NaCl, 10% glycerol, pH 8.5). Lyse the cells using sonication or a French press on ice.[7]
-
Clarification: Centrifuge the lysate at 12,000 rpm for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein fraction.
-
Affinity Purification (for His-tagged protein):
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with several volumes of wash buffer (lysis buffer with 20 mM imidazole).
-
Elute the bound protein using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).[7]
-
-
Verification and Dialysis: Analyze the eluted fractions by SDS-PAGE. The purified L-asparaginase should appear as a prominent band at ~37 kDa.[11][12] Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris, pH 7.5) to remove imidazole.
Protocol 4: Enzyme Activity Assay
The activity of L-asparaginase is determined by measuring the amount of ammonia released from the hydrolysis of L-asparagine. One unit (IU) is defined as the amount of enzyme that liberates 1 µmole of ammonia per minute under specific conditions.[4][13]
-
Reaction Mixture:
-
50 mM Tris-HCl buffer (pH 8.6)
-
10 mM L-asparagine
-
Purified enzyme solution (diluted appropriately)
-
-
Procedure:
-
Pre-warm the buffer and substrate solution to 37°C.
-
Start the reaction by adding the enzyme to the substrate solution.
-
Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 1.5 M trichloroacetic acid (TCA).
-
-
Ammonia Detection:
-
Centrifuge the reaction tube to pellet any precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add Nessler's reagent and incubate for 10 minutes.
-
Measure the absorbance at 450-480 nm.[3]
-
-
Quantification: Calculate the amount of ammonia released by comparing the absorbance to a standard curve prepared using ammonium sulfate.[4]
Induction and Expression Optimization
The expression level of recombinant L-asparaginase is highly dependent on induction conditions. The T7 expression system in E. coli BL21(DE3) is controlled by the LacI repressor, which is inactivated by IPTG, allowing for the transcription of T7 RNA polymerase and subsequently the target gene.
Comparative Data on Recombinant L-Asparaginase Production
The yield and activity of recombinant L-asparaginase can vary significantly based on the gene source, vector, and expression conditions.
Table 1: Comparison of Expression and Purification Results
| Gene Source | Host/Vector | Inducer (IPTG) | Specific Activity (IU/mg) | Yield | Reference |
|---|---|---|---|---|---|
| Pseudomonas fluorescens | E. coli BL21 / pET101 | 1 mM | 0.94 | 85.25% recovery | [1] |
| Erwinia carotovora | E. coli BL21(DE3) / pET22b | 1 mM | 430 | Not specified | [7][14] |
| E. coli MTCC 739 | E. coli DE3 / pET20b | 10 µM | Not specified | Not specified | [3] |
| E. coli | E. coli BL21(DE3) | 1 mM | 462 | 95 mg/L | [12][15] |
| Withania somnifera | E. coli BL21(DE3) | IPTG (conc. not specified) | 17.3 | 95 IU/mL (volumetric) | [5] |
| Bacillus tequilensis | E. coli BL21(DE3) / pET28a+ | 1 mM | Not specified | 6.02 IU/mL (volumetric) |[10] |
Table 2: Optimization Parameters from Various Studies
| Parameter | Condition | Organism/System | Outcome/Observation | Reference |
|---|---|---|---|---|
| IPTG Concentration | 0.7 mM | S. cerevisiae gene in E. coli | Optimal for producing 93.52 µg/mL | [9][16] |
| IPTG Concentration | 1.03 mM | E. chrysanthemi gene in E. coli | Optimal for producing 123.74 U/mL | [17] |
| Induction Time | 4 hours | S. cerevisiae gene in E. coli | Post-induction time had the greatest effect on yield | [9][16] |
| Induction Temperature | 30°C | S. cerevisiae gene in E. coli | Part of optimized conditions | [9][16] |
| Inoculum Size | 3% (v/v) | E. chrysanthemi gene in E. coli | Part of optimized conditions | [17] |
| Cell Density at Induction | OD600 = 0.8 | S. cerevisiae gene in E. coli | Part of optimized conditions |[9][16] |
This guide provides a foundational framework for the successful cloning and expression of L-asparaginase in E. coli. Researchers should note that optimal conditions can vary significantly depending on the specific gene construct and equipment used, necessitating empirical optimization at each stage of the workflow.
References
- 1. Cloning, expression and characterization of l-asparaginase from Pseudomonas fluorescens for large scale production in E. coli BL21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward Safer Biotherapeutics: Expression and Characterization of a Humanized Chimeric L-Asparaginase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ftb.com.hr [ftb.com.hr]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Cloning, expression and characterization of l-asparaginase from Withania somnifera L. for large scale production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering and Expression Strategies for Optimization of L-Asparaginase Development and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cloning, expression, purification and characterisation of Erwinia carotovora L-asparaginase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing recombinant production of L-asparaginase 1 from Saccharomyces cerevisiae using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cloning and expression of L-asparaginase from Bacillus tequilensis PV9W and therapeutic efficacy of Solid Lipid Particle formulations against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Refolding and purification of recombinant L-asparaginase from inclusion bodies of E. coli into active tetrameric protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic this compound Activity Assay [sigmaaldrich.cn]
- 14. researchgate.net [researchgate.net]
- 15. Extracellular expression and single step purification of recombinant Escherichia coli L-asparaginase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. files.core.ac.uk [files.core.ac.uk]
A Deep Dive into the Structural Nuances of Asparaginase Isoenzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-asparaginase is a cornerstone of acute lymphoblastic leukemia (ALL) therapy, yet the efficacy and safety of treatment are intrinsically linked to the specific isoenzyme utilized. Understanding the structural variations among these isoenzymes is paramount for the development of next-generation biotherapeutics with improved efficacy and reduced side effects. This technical guide provides an in-depth exploration of the structural analysis of different asparaginase isoenzymes, offering detailed experimental protocols, comparative quantitative data, and visual representations of key biological and experimental workflows.
Introduction to this compound Isoenzymes
L-asparaginases are enzymes that catalyze the hydrolysis of L-asparagine to L-aspartic acid and ammonia.[1] This enzymatic activity is crucial for the treatment of ALL, as leukemic cells are often deficient in asparagine synthetase and rely on extracellular asparagine for survival.[2] The depletion of circulating asparagine leads to selective starvation and apoptosis of these cancer cells.[3]
This compound isoenzymes are broadly categorized into three classes based on their structural and functional characteristics.[4] Class 1 isoenzymes are typically cytosolic, while Class 2 are periplasmic and are the primary forms used in therapy.[4] A newer classification, Class 3, includes enzymes from rhizobia with distinct properties.[4] The most clinically significant asparaginases are derived from Escherichia coli (EcA) and Erwinia chrysanthemi (ErwA), now reclassified as Dickeya dadantii.[5] While effective, these bacterial enzymes can elicit immunogenic responses and possess a secondary glutaminase activity that contributes to toxicity.[5][6] These challenges have spurred research into novel this compound isoenzymes from various organisms and the engineering of existing ones to enhance their therapeutic profiles.
Structural Determination Methodologies: Experimental Protocols
The elucidation of the three-dimensional structure of this compound isoenzymes at atomic resolution is predominantly achieved through X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy.
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise atomic arrangement within a protein crystal.[7] The process involves growing high-quality protein crystals and then diffracting X-rays off the crystal lattice.[8]
Detailed Protocol for X-ray Crystallography of this compound:
-
Protein Expression and Purification:
-
Clone the gene encoding the this compound isoenzyme into a suitable expression vector (e.g., pET vector for E. coli expression).
-
Transform the vector into an appropriate expression host (e.g., E. coli BL21(DE3)).
-
Induce protein expression (e.g., with IPTG) and harvest the cells.
-
Lyse the cells and purify the this compound using a combination of chromatography techniques, such as affinity chromatography (e.g., Ni-NTA if His-tagged), ion-exchange chromatography, and size-exclusion chromatography, to achieve >95% purity.[9]
-
-
Protein Crystallization:
-
Concentrate the purified protein to a suitable concentration (typically 5-20 mg/mL).
-
Perform high-throughput screening of crystallization conditions using commercially available screens (e.g., Hampton Research, Qiagen).
-
Employ vapor diffusion methods (hanging drop or sitting drop) or microbatch crystallization.[10]
-
Vapor Diffusion: Mix a small volume (e.g., 1 µL) of the protein solution with an equal volume of the crystallization screen solution. Equilibrate this drop against a larger reservoir of the screen solution.[8] Water vapor will slowly diffuse from the drop to the reservoir, increasing the protein and precipitant concentration in the drop and promoting crystallization.
-
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.[10]
-
-
X-ray Diffraction Data Collection:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice crystal formation during freezing.[1]
-
Flash-cool the crystals in liquid nitrogen.[9]
-
Mount the frozen crystal on a goniometer at a synchrotron X-ray source.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.[11]
-
-
Structure Determination and Refinement:
-
Process the diffraction data (indexing, integration, and scaling) using software such as HKL2000 or XDS.
-
Determine the initial phases of the structure factors using molecular replacement, if a homologous structure is available, or experimental phasing methods.
-
Build an atomic model into the resulting electron density map using software like Coot.
-
Refine the model against the diffraction data using refinement software such as Phenix or REFMAC5 to improve its accuracy and agreement with the experimental data.[12]
-
Cryo-Electron Microscopy (Single Particle Analysis)
Cryo-EM has emerged as a powerful technique for determining the structure of large protein complexes and molecules that are difficult to crystallize.[13] It involves flash-freezing purified protein in a thin layer of vitreous ice and imaging individual particles with an electron microscope.[14]
Detailed Protocol for Cryo-EM Single Particle Analysis of this compound:
-
Sample Preparation and Vitrification:
-
Purify the this compound to high homogeneity, as described for X-ray crystallography.
-
Apply a small volume (e.g., 3-4 µL) of the protein solution (typically 0.5-5 mg/mL) to a glow-discharged EM grid (e.g., holey carbon grid).[15]
-
Blot away excess liquid to create a thin film of the sample.
-
Plunge-freeze the grid into a cryogen (e.g., liquid ethane) to vitrify the sample.[13]
-
-
Cryo-EM Data Collection:
-
Load the vitrified grid into a cryo-transmission electron microscope (cryo-TEM).
-
Screen the grid to assess ice thickness and particle distribution.[3]
-
Set up automated data collection to acquire thousands of images (micrographs) of the frozen particles at different orientations.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction on the raw movie frames to correct for beam-induced motion.
-
Estimate the contrast transfer function (CTF) for each micrograph.
-
Automatically pick individual particles from the micrographs.
-
Perform 2D classification to sort the particles into different orientational classes and remove junk particles.
-
Generate an initial 3D model (ab initio reconstruction).
-
Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the this compound molecule.[13]
-
-
Model Building and Refinement:
-
Build an atomic model into the final 3D density map.
-
Refine the model against the cryo-EM map to optimize its geometry and fit to the density.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of proteins in solution.[16] For structural studies, it typically requires isotopically labeled protein.[17]
Detailed Protocol for NMR Structural Analysis of this compound:
-
Isotope Labeling and Protein Purification:
-
Express the this compound in a minimal medium supplemented with 15N- and/or 13C-labeled compounds (e.g., 15NH4Cl, 13C-glucose) to produce isotopically labeled protein.[18]
-
Purify the labeled protein as described previously.
-
-
NMR Data Acquisition:
-
Prepare a concentrated, stable, and monodisperse sample of the labeled this compound in a suitable NMR buffer.
-
Acquire a series of multidimensional NMR experiments (e.g., 1H-15N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) to assign the chemical shifts of the backbone and side-chain atoms.[17]
-
Acquire Nuclear Overhauser Effect (NOE) experiments (e.g., 15N-edited NOESY-HSQC, 13C-edited NOESY-HSQC) to obtain distance restraints between protons that are close in space (< 6 Å).
-
-
Structure Calculation and Refinement:
-
Process the NMR data using appropriate software (e.g., NMRPipe).
-
Assign the chemical shifts to specific atoms in the protein sequence.
-
Generate a list of distance restraints from the NOE data.
-
Use computational software (e.g., CYANA, Xplor-NIH) to calculate a family of 3D structures that satisfy the experimental restraints.
-
Refine the structures in a water box using molecular dynamics simulations to improve their quality.
-
Comparative Quantitative Data of this compound Isoenzymes
The functional and therapeutic properties of this compound isoenzymes are directly related to their kinetic parameters and stability. The following tables summarize key quantitative data for a selection of this compound isoenzymes.
Table 1: Kinetic Parameters of Various this compound Isoenzymes
| Enzyme Source | Isoenzyme Type | Km (mM) | kcat (s-1) | Vmax (U/mg) | Reference |
| Escherichia coli | Type II | 0.0115 - 0.015 | ~106 | - | [2][19] |
| Dickeya dadantii (Erwinia) | Type II | - | - | - | |
| Rhizobium etli | AnsA | 0.052 | 106 | - | [19] |
| Pseudomonas sp. PCH182 | Ps-ASNase II | 0.52 | - | 42.55 | [19] |
| Aspergillus oryzae CCT 3940 | - | - | - | - | [20] |
| Aspergillus niger LBA 02 | - | - | - | - | [20] |
| Pseudomonas aeruginosa | rL-ASNase | 0.318 | - | 2915 µmol/min | [15] |
| PEGylated P. aeruginosa | rL-ASNase | 0.396 | - | 3193 µmol/min | [15] |
| Guinea Pig | gpASNase1 | low µM range | - | - | [2] |
Table 2: Stability and Immunogenicity of Selected this compound Isoenzymes
| Enzyme Source | Property | Value/Observation | Reference |
| Escherichia coli | Immunogenicity | High, can induce anti-drug antibodies in up to 60% of patients. | [6] |
| Dickeya dadantii (Erwinia) | Immunogenicity | Used as a second-line treatment for patients with hypersensitivity to E. coli this compound. | [21] |
| Penicillium cerradense | Predicted Immunogenicity | Similar T- and B-cell epitope response compared to E. coli and D. chrysanthemi enzymes. | |
| Yersinia pseudotuberculosis | Immunogenicity (murine model) | Higher immunogenicity compared to E. coli, Erwinia, Wollinella succinogenes, and Rhodospirillum rubrum asparaginases. | [20] |
| PEGylated E. coli | Half-life | Significantly increased compared to the native enzyme. | [11] |
| Pseudomonas sp. PCH182 | Half-life (at 37°C) | 458 min | [19] |
Visualization of Key Pathways and Workflows
Visual diagrams are essential for understanding complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the catalytic mechanism of Class 1 L-asparaginases and a general workflow for structural analysis.
Catalytic Mechanism of Class 1 L-Asparaginases
Caption: Double-displacement catalytic mechanism of Class 1 L-asparaginases.
General Workflow for this compound Structural Analysis
Caption: A generalized workflow for the structural determination of this compound isoenzymes.
Conclusion and Future Directions
The structural analysis of this compound isoenzymes provides invaluable insights into their catalytic mechanisms, substrate specificities, and immunogenic properties. The detailed methodologies presented herein for X-ray crystallography, cryo-EM, and NMR spectroscopy serve as a guide for researchers aiming to characterize novel asparaginases or engineer existing ones. The comparative data highlights the significant diversity among isoenzymes, underscoring the potential for discovering or designing superior biotherapeutics. Future efforts in this field will likely focus on the structural characterization of asparaginases from extremophiles for enhanced stability, the use of protein engineering to eliminate glutaminase activity and reduce immunogenicity, and the application of integrated structural biology approaches to capture the dynamic nature of these important enzymes.
References
- 1. error.elte.hu [error.elte.hu]
- 2. JEOL USA blog | What is Single Particle Analysis & How Does it Wo [jeolusa.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. researchgate.net [researchgate.net]
- 5. biologiachile.cl [biologiachile.cl]
- 6. Preclinical evaluation of engineered L-asparaginase variants to improve the treatment of Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Video: Protein Crystallization for X-ray Crystallography [jove.com]
- 10. fiveable.me [fiveable.me]
- 11. users.cs.duke.edu [users.cs.duke.edu]
- 12. inext-discovery.eu [inext-discovery.eu]
- 13. MyScope [myscope.training]
- 14. Frontiers | Benchmarking cryo-EM Single Particle Analysis Workflow [frontiersin.org]
- 15. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparative immunogenicity and structural analysis of epitopes of different bacterial L-asparaginases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Structural In Silico Analysis of the Immunogenicity of L-Asparaginase from Penicillium cerradense - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Asparagine Synthetase in Asparaginase Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-asparaginase (ASNase) is a cornerstone of chemotherapy for acute lymphoblastic leukemia (ALL) and shows potential for other malignancies.[1][2][3] Its therapeutic efficacy hinges on the depletion of circulating asparagine, leading to starvation and apoptosis of cancer cells that have a limited capacity for endogenous asparagine synthesis.[3][4] The primary mechanism of resistance to this therapy is the upregulation of Asparagine Synthetase (ASNS), the sole human enzyme responsible for synthesizing asparagine from aspartate and glutamine.[1][5] Elevated ASNS expression allows cancer cells to bypass the effects of asparagine depletion, rendering the treatment ineffective. This guide provides an in-depth examination of the molecular mechanisms underpinning ASNS-mediated asparaginase resistance, details key experimental methodologies, presents quantitative data correlating ASNS expression with drug sensitivity, and explores the utility of ASNS as a predictive biomarker and a potential therapeutic target.
The Core Mechanism of ASNS in this compound Action and Resistance
L-asparaginase is a bacterial enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia.[6] This systematically depletes the extracellular pool of asparagine required by cancer cells for protein synthesis and proliferation.[2][3]
-
Sensitive Cells: Cancer cells with low or absent ASNS expression, a hallmark of ALL blasts, are unable to produce sufficient asparagine internally.[1][4][7] This dependency on external asparagine makes them highly susceptible to ASNase-induced apoptosis.[1][4]
-
Resistant Cells: Cancer cells that express high levels of ASNS can catalyze the ATP-dependent conversion of aspartate and glutamine into asparagine and glutamate.[8][9][10] This endogenous production compensates for the drug-induced depletion, allowing cells to maintain protein synthesis, proliferate, and survive, thus conferring resistance.[11] Overexpression of ASNS alone has been shown to be sufficient to induce an this compound-resistant phenotype.[8][11]
Regulation of ASNS Expression: Key Signaling Pathways
ASNS expression is tightly regulated at the transcriptional level, primarily through stress-response pathways that are activated by nutrient deprivation and other cellular insults.
Amino Acid Response (AAR) and Unfolded Protein Response (UPR)
The primary drivers of ASNS induction are the Amino Acid Response (AAR) and the Unfolded Protein Response (UPR) pathways.[1][7][9][10] Both pathways converge on the activation of Activating Transcription Factor 4 (ATF4).[8][9][12]
-
AAR Pathway: Amino acid deficiency leads to an accumulation of uncharged tRNAs, which activates the GCN2 kinase. GCN2 phosphorylates the eukaryotic initiation factor 2α (eIF2α), which, paradoxically, leads to the preferential translation of ATF4 mRNA.[8][9]
-
UPR Pathway: Stresses in the endoplasmic reticulum (ER), such as glucose deprivation, activate the PERK kinase, which also phosphorylates eIF2α, similarly increasing ATF4 synthesis.[8][9][10]
-
ATF4 Action: ATF4 then translocates to the nucleus and binds to C/EBP-ATF response elements (CARE) within the ASNS gene promoter, driving its transcription.[8][9][10] The ability of ALL cells to induce ASNS in response to this compound can be dictated by the methylation status of its promoter.[12][13]
PI3K-AKT-mTOR Pathway
In certain cancers, such as colon carcinomas with KRAS mutations, ASNS expression is induced by KRAS-activated signaling through the PI3K-AKT-mTOR pathway.[1][7] This suggests that in some contexts, ASNS is not just a stress-response gene but is also linked to oncogenic signaling pathways that promote proliferation and adaptation to nutritional stress.[1][7]
Other Adaptive Mechanisms
Beyond direct upregulation of ASNS, resistant cells exhibit other metabolic adaptations to ensure an adequate supply of the substrates, aspartate and glutamine, needed for asparagine synthesis. These adaptations include enhanced glutamine transport into the cell and increased activity of glutamine synthetase.[14]
ASNS as a Predictive Biomarker for this compound Sensitivity
The expression level of ASNS is a critical determinant of this compound sensitivity, making it a promising predictive biomarker.
Correlation of ASNS Expression with this compound IC50
Numerous studies have demonstrated a strong negative correlation between ASNS expression and sensitivity to this compound (measured as the half-maximal inhibitory concentration, IC50).
-
mRNA vs. Protein: While ASNS mRNA levels can be indicative, there is often a time delay between mRNA upregulation and the subsequent increase in ASNS protein.[8] Several studies have concluded that ASNS protein content is a more reliable predictor of this compound resistance than mRNA levels.[8][15][16][17] In ALL cell lines, an inverse correlation was found between ASNS protein levels and this compound-induced cell death, a correlation not consistently seen with mRNA levels.[15][16][17]
-
Cancer Types: This correlation has been robustly demonstrated in cell lines from various cancers, including ALL, ovarian cancer, and extranodal natural killer/T-cell lymphoma (ENKTL).[1][2][18][19]
Quantitative Data on ASNS Expression and this compound Sensitivity
| Cancer Type / Cell Line | ASNS Measurement | Correlation with L-ASP Activity (IC50) | Key Finding | Reference |
| Ovarian Cancer (NCI-60) | mRNA (Affymetrix U133) | Pearson's r = -0.86 | Strong negative correlation between ASNS mRNA and drug sensitivity. | [19] |
| Ovarian Cancer (19 lines) | Protein (Immunoassay) | Pearson's r = -0.65 (p = 0.0014) | ASNS protein levels are strongly and significantly correlated with L-ASP activity. | [20] |
| ENKTL (5 cell lines) | mRNA (qRT-PCR) | Positively correlated with IC50 values | Higher ASNS mRNA expression is linked to higher IC50 (resistance). | [2] |
| Colon Carcinoma (93 patients) | Protein (IHC) | High in >70% of KRAS-mutated cases vs. 30% in KRAS-wildtype | ASNS expression is associated with KRAS mutation status. | [1][7] |
| Experimental Model | Genetic Modification | Effect on this compound Sensitivity | Fold-Change in Sensitivity | Reference |
| OVCAR-8 (Ovarian Cancer) | siRNA knockdown of ASNS | Increased sensitivity | >500-fold potentiation | [18][21] |
| OVCAR-8/ADR (MDR Ovarian) | siRNA knockdown of ASNS | Increased sensitivity | >700-fold potentiation | [18][19] |
| MOLT-4 (ALL) | ASNS Overexpression | Induced resistance | N/A (phenotype change) | [11] |
| ASNase-sensitive ALL line | ASNS Overexpression | Enhanced resistance | N/A (phenotype change) | [15][16] |
Experimental Protocols for Assessing ASNS Role
Measurement of this compound Resistance and Cell Viability
-
MTT Assay: This colorimetric assay measures cellular metabolic activity.
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a range of L-asparaginase concentrations for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the crystals with DMSO or another suitable solvent.
-
Measure absorbance at 570 nm. Cell viability is proportional to the absorbance, and IC50 values can be calculated.[22]
-
-
Flow Cytometry for Apoptosis (Annexin V/PI Staining): This method quantifies apoptotic and necrotic cells.
-
Treat cells with L-asparaginase for a specified time (e.g., 24-48 hours).
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells are positive for both.[22]
-
Quantification of ASNS Expression
-
Western Blot Analysis (Protein):
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against human ASNS overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Normalize to a loading control like β-actin or GAPDH.[22]
-
-
Real-Time PCR (qRT-PCR) (mRNA):
-
Extract total RNA from cell pellets using a TRIzol-based or column-based method.
-
Synthesize cDNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) and specific primers for the ASNS gene.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate relative gene expression using the ΔΔCt method.[22]
-
Measurement of ASNS Enzymatic Activity
A reliable method for measuring ASNS activity involves the detection of AMP, one of the reaction products.[23]
-
Protein Purification (Optional but Recommended): Purify FLAG-tagged ASNS from stably expressing HEK 293T cells via immunoprecipitation with ANTI-FLAG M2 Affinity Gel.[23]
-
Enzyme Reaction:
-
Prepare a reaction mix in a microcentrifuge tube containing: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA.[23]
-
Add the purified ASNS protein (e.g., 0.1 µg per reaction).
-
Initiate the reaction by adding the substrate solution to a final concentration of 10 mM aspartate, 10 mM glutamine, and 1 mM ATP.[23]
-
Incubate at 37°C for a set time (e.g., 30 minutes).
-
-
AMP Detection:
-
Use a commercial kit such as the AMP-Glo™ Assay.
-
Stop the ASNS reaction and deplete remaining ATP by adding the AMP-Glo™ Reagent I.
-
Add AMP-Glo™ Reagent II, which contains a kinase that converts AMP to ADP, followed by a second reaction converting ADP to ATP, which is then detected via a luciferase/luciferin reaction.
-
Measure luminescence using a plate reader. The signal is directly proportional to the amount of AMP produced.
-
Conclusion and Future Directions
The evidence is unequivocal: asparagine synthetase is a central player in the development of resistance to L-asparaginase therapy. Its expression is controlled by sophisticated stress-response pathways that allow cancer cells to adapt and survive in an asparagine-depleted environment. The strong correlation between ASNS protein levels and drug resistance positions it as an invaluable predictive biomarker, potentially enabling patient stratification for this compound-containing regimens.[2][18]
For drug development professionals, these insights offer two clear paths forward:
-
Biomarker-Driven Clinical Trials: Future trials of L-asparaginase in solid tumors should incorporate ASNS protein expression (e.g., via immunohistochemistry) as a key biomarker for patient selection.[18]
-
Combination Therapies: Targeting ASNS directly with small molecule inhibitors in combination with L-asparaginase represents a rational and promising strategy to overcome resistance.[24] Developing potent and specific ASNS inhibitors could resensitize resistant leukemias and potentially broaden the applicability of this compound therapy to other ASNS-low solid tumors.[1][25]
A deeper understanding of the regulatory networks governing ASNS expression and the metabolic adaptations in resistant cells will continue to fuel the development of more effective and personalized cancer therapies.
References
- 1. Frontiers | Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia [frontiersin.org]
- 2. dovepress.com [dovepress.com]
- 3. Frontiers | Possible mechanism of metabolic and drug resistance with L-asparaginase therapy in childhood leukaemia [frontiersin.org]
- 4. Novel Insights on the Use of L-Asparaginase as an Efficient and Safe Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asparagine synthetase: regulation by cell stress and involvement in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Asparagine synthetase expression alone is sufficient to induce l-asparaginase resistance in MOLT-4 human leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Amino acid stress response genes promote L-asparaginase resistance in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple adaptive mechanisms affect asparagine synthetase substrate availability in this compound-resistant MOLT-4 human leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correlation between this compound Sensitivity and Asparagine Synthetase Protein Content, but not mRNA, in Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholars.mssm.edu [scholars.mssm.edu]
- 17. Correlation between this compound sensitivity and asparagine synthetase protein content, but not mRNA, in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Asparagine synthetase as a causal, predictive biomarker for L-asparaginase activity in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Asparagine synthetase is a predictive biomarker of L-asparaginase activity in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Asparagine synthetase chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Asparagine Synthetase Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Asparaginase: A Deep Dive into Substrate Specificity and Kinetic Parameters
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-asparaginase, an enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia, is a cornerstone in the treatment of acute lymphoblastic leukemia (ALL) and other hematological malignancies.[1] Its therapeutic efficacy hinges on the depletion of serum L-asparagine, an amino acid essential for the proliferation of certain cancer cells that lack sufficient asparagine synthetase activity.[2] This technical guide provides an in-depth exploration of the substrate specificity and kinetic parameters of asparaginase, offering valuable insights for researchers and professionals involved in cancer biology and drug development.
The primary mechanism of action of L-asparaginase involves starving leukemic cells of L-asparagine, thereby inhibiting protein synthesis and inducing apoptosis.[1] While L-asparagine is the principal substrate, the enzyme also exhibits activity towards other molecules, most notably L-glutamine. This secondary glutaminase activity is a critical consideration in its clinical application, as it has been associated with various toxic side effects.[3][4] Understanding the nuances of this compound substrate specificity and its kinetic profile is paramount for optimizing therapeutic strategies and developing next-generation biobetters with improved safety and efficacy.
Substrate Specificity
L-asparaginase exhibits a high degree of specificity for its primary substrate, L-asparagine . However, it is not entirely exclusive in its catalytic action. The enzyme's ability to hydrolyze other substrates, a phenomenon known as substrate promiscuity, is a key area of research.
The most significant secondary substrate for L-asparaginase is L-glutamine .[5] The hydrolysis of L-glutamine to L-glutamic acid and ammonia, referred to as its glutaminase activity, is a well-documented characteristic of asparaginases used in clinical settings, such as those derived from Escherichia coli and Erwinia chrysanthemi.[4][5] This glutaminase activity is believed to contribute to some of the adverse effects observed during this compound therapy, including neurotoxicity and pancreatitis.[3] Consequently, a major focus in the development of new this compound variants is the reduction or elimination of glutaminase activity while retaining high this compound activity.[4]
Beyond L-glutamine, some studies have reported that L-asparaginase can also act on other substrates, such as D-asparagine and succinic acid monoamide , although typically with much lower efficiency.[5] The structural basis for this substrate specificity lies in the enzyme's active site architecture, where subtle differences in the binding pocket of asparaginases from different microbial sources can influence their substrate preferences.[5][6]
Kinetic Parameters
The catalytic efficiency and substrate affinity of this compound are quantified by its kinetic parameters, primarily the Michaelis constant (Km), the catalytic constant (kcat), and the maximal velocity (Vmax). These parameters vary depending on the source of the enzyme (e.g., E. coli, Erwinia, or other microorganisms), as well as any protein engineering modifications.
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |
| Escherichia coli | L-asparagine | 0.03306 | - | 7.57 | [2] |
| Erwinia chrysanthemi | L-asparagine | 0.09605 | - | 46.29 | [2] |
| Bacillus halotolerans ASN9 | L-asparagine | 0.097 | - | 466 | [7] |
| Pseudomonas ovalis | L-asparagine | 6 | - | - | [8] |
| Pseudomonas ovalis | L-glutamine | 14 | - | - | [8] |
| Wolinella succinogenes (WoA-S121) | L-glutamine | 0.38 | 1.58 | - | [9] |
| Wolinella succinogenes (WoA-P121) | L-glutamine | 0.32 | 11.33 | - | [9] |
Note: The values presented are sourced from the cited literature and may have been determined under different experimental conditions. A direct comparison should be made with caution. The table will be updated as more comprehensive and standardized data becomes available.
Experimental Protocols
Accurate determination of this compound activity and its kinetic parameters is crucial for both research and clinical monitoring. Two common methods are detailed below.
Nessler's Method for Ammonia Quantification
This colorimetric assay is a classic method for determining this compound activity by measuring the amount of ammonia released from the hydrolysis of L-asparagine.[10][11][12]
Principle: The ammonia produced reacts with Nessler's reagent (K2HgI4) in an alkaline solution to form a yellow-orange colored complex, the absorbance of which is proportional to the ammonia concentration.[4][10]
Reagents:
-
0.05 M Tris-HCl buffer, pH 8.6[12]
-
0.01 M L-asparagine solution in Tris-HCl buffer[12]
-
1.5 M Trichloroacetic acid (TCA)[12]
-
Nessler's Reagent[12]
-
Ammonium sulfate standard solution (for standard curve)[12]
Procedure:
-
Prepare reaction tubes containing the Tris-HCl buffer and L-asparagine solution.[12]
-
Equilibrate the tubes to 37°C.[12]
-
Initiate the reaction by adding the this compound sample to the tubes.[12]
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).[12]
-
Stop the reaction by adding 1.5 M TCA.[12]
-
Centrifuge the tubes to pellet any precipitated protein.[12]
-
Transfer a portion of the supernatant to a new tube.
-
Add distilled water and Nessler's reagent to the supernatant.[10][12]
-
Incubate at room temperature for color development.[12]
-
Measure the absorbance at a specific wavelength (e.g., 425 nm or 480 nm).[4][12]
-
Calculate the amount of ammonia produced by comparing the absorbance to a standard curve prepared with ammonium sulfate.[12]
One unit of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of ammonia per minute under the specified conditions.[4]
Coupled Enzymatic Assay
This continuous spectrophotometric assay offers a more high-throughput method for determining this compound activity by monitoring the consumption of NADH.[13][14]
Principle: The L-aspartate produced from asparagine hydrolysis is used in a series of coupled enzymatic reactions. L-aspartate is converted to oxaloacetate by glutamate-oxaloacetate transaminase. The oxaloacetate is then reduced to malate by malate dehydrogenase, a reaction that involves the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH consumption is directly proportional to the this compound activity.[13][14]
Reagents:
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)[14]
-
L-asparagine solution
-
α-ketoglutarate[14]
-
NADH[14]
-
Glutamate-oxaloacetate transaminase (GOT)[14]
-
Malate dehydrogenase (MDH)[14]
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, L-asparagine, α-ketoglutarate, NADH, GOT, and MDH in a 96-well UV-transparent microplate.[13]
-
Add the this compound-containing sample to initiate the reaction.[13]
-
Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.[13][14]
-
The rate of decrease in absorbance is used to calculate the this compound activity.
One unit of this compound in this assay is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of aspartate per minute at a specific temperature (e.g., 25°C).
Visualization of Pathways and Workflows
Enzymatic Reaction of this compound
References
- 1. This compound induces apoptosis and cytoprotective autophagy in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Processes for Recombinant L-Asparaginase II Production by Escherichia coli Bl21 (De3): From Shaker to Bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Purification and Characterization of this compound from Phaseolus vulgaris Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production Process Optimization of Recombinant Erwinia carotovoral-Asparaginase II in Escherichia coli Fed-Batch Cultures and Analysis of Antileukemic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics and properties of L-glutaminase and L-asparaginase activities of Pseudomonas ovalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Implementation of plate reader-based indooxine and Nessler protocols for monitoring L-asparaginase serum activity in childhood acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frederick.cancer.gov [frederick.cancer.gov]
- 12. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. High-throughput this compound activity assay in serum of children with leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and Structural Analysis of an l-Asparaginase Enzyme from Guinea Pig with Putative Tumor Cell Killing Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Impact of Asparaginase on Cancer Cells: A Technical Guide to Metabolic Disruption and Apoptotic Demise
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-asparaginase, an enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia, stands as a cornerstone in the treatment of acute lymphoblastic leukemia (ALL) and other hematological malignancies. Its therapeutic efficacy hinges on the metabolic vulnerability of cancer cells deficient in asparagine synthetase (ASNS), rendering them dependent on extracellular asparagine for survival. This technical guide provides an in-depth exploration of the molecular mechanisms through which asparaginase exerts its cytotoxic effects, focusing on its profound impact on cancer cell metabolism and the subsequent induction of apoptosis. We delve into the intricate signaling pathways modulated by asparagine deprivation, summarize key quantitative data on its efficacy, and provide detailed experimental protocols for assessing its biological effects.
Core Mechanism of Action: Starving the Enemy
The primary anti-cancer strategy of this compound is the depletion of circulating L-asparagine.[1] Many cancer cells, particularly those of lymphoid origin, exhibit low expression of asparagine synthetase (ASNS), the enzyme responsible for endogenous asparagine synthesis. This metabolic defect makes them exquisitely sensitive to asparagine starvation. By hydrolyzing extracellular asparagine, this compound effectively cuts off the nutrient supply to these malignant cells, leading to a cascade of events culminating in cell death.[2][3]
Beyond its primary this compound activity, the enzyme also possesses a secondary glutaminase activity, converting L-glutamine to L-glutamic acid.[4][5] This dual activity can contribute to its cytotoxic effects, as glutamine is another critical nutrient for cancer cell proliferation and anaplerosis.[4][5]
Impact on Cancer Cell Metabolism
The depletion of asparagine and glutamine by this compound triggers a profound metabolic reprogramming in cancer cells. This metabolic stress disrupts numerous cellular processes, including:
-
Inhibition of Protein Synthesis: Asparagine is an essential building block for protein synthesis. Its depletion leads to a rapid cessation of protein production, a critical blow to rapidly proliferating cancer cells.[3]
-
Disruption of Amino Acid Homeostasis: The enzymatic activity of this compound alters the balance of various amino acids, not just asparagine and glutamine. This can have far-reaching consequences on cellular metabolism and signaling.[4][5]
-
Modulation of Central Carbon Metabolism: Studies have shown that this compound treatment can impact glycolysis and mitochondrial respiration.[6] The metabolic response can vary between different cancer cell types, with some showing increased reliance on fatty acid oxidation for survival.[6]
Quantitative Analysis of this compound-Induced Metabolic Changes
The metabolic consequences of this compound treatment can be quantified using techniques like mass spectrometry-based metabolomics. These studies provide a detailed snapshot of the alterations in intracellular and extracellular metabolite pools.
| Metabolite | Cancer Cell Line | Treatment Conditions | Fold Change/Concentration | Reference |
| Extracellular Asparagine | OVCAR-8 | 0.1 U/mL L-asparaginase | Depleted within seconds | [4][5] |
| Intracellular Asparagine | OVCAR-8 | 0.1 U/mL L-asparaginase | Rapidly depleted | [4][5] |
| Extracellular Glutamine | OVCAR-8 | 0.5 U/mL L-asparaginase | Significantly reduced | [4][5] |
| Intracellular Glutamine | NIH3T3 | L-asparaginase | Marked depletion | [7] |
| Intracellular Glutamate | NIH3T3 | L-asparaginase | Marked depletion | [7] |
Induction of Apoptosis: The Controlled Demolition of Cancer Cells
The metabolic crisis induced by this compound ultimately triggers programmed cell death, or apoptosis. This is a highly regulated process that ensures the orderly dismantling of the cell without inducing an inflammatory response. This compound-induced apoptosis is primarily mediated through the intrinsic, or mitochondrial, pathway.
Signaling Pathways Involved in this compound-Induced Apoptosis
Several key signaling pathways are implicated in the apoptotic response to this compound:
-
mTOR Signaling: The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism, and its activity is highly sensitive to amino acid availability.[8][9] Asparagine and glutamine depletion leads to the inactivation of mTORC1, a key complex in the mTOR pathway.[8] This inactivation is mediated by a complex signaling cascade involving the Rag GTPases and their regulators, GATOR1 and GATOR2.[10] Inhibition of mTORC1 contributes to the suppression of protein synthesis and the induction of apoptosis.
-
Intrinsic Apoptosis Pathway: this compound treatment leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[1][11] This process is regulated by the Bcl-2 family of proteins, with an upregulation of pro-apoptotic members like Bax and a downregulation of anti-apoptotic members.[11] The release of cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[12]
-
Calcium Signaling: Recent studies have highlighted the role of intracellular calcium signaling in this compound-induced apoptosis. The enzyme has been shown to trigger the release of calcium from the endoplasmic reticulum, leading to an increase in cytosolic calcium levels.[1][13] This calcium influx can activate calpains and contribute to the activation of the apoptotic cascade.[1][13]
Visualizing the Signaling Networks
Caption: this compound-induced mTOR signaling inhibition.
Caption: this compound-induced intrinsic apoptosis pathway.
Quantitative Assessment of Apoptosis
The extent of apoptosis induced by this compound can be quantified using flow cytometry after staining with Annexin V and propidium iodide (PI).
| Cell Line | This compound Concentration (IU/mL) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) | Reference |
| K562 | 0.02 | 48 | ~15% | [14] |
| K562 | 0.1 | 48 | ~25% | [14] |
| K562 | 0.5 | 48 | ~40% | [14] |
| MOLT-4 | IC50 concentration | 24 | 21.4% | [15] |
| U937 | Double IC50 | 24 | 82.13% | [16] |
| Molt4 | Double IC50 | 24 | 89.47% | [16] |
| Daudi | Double IC50 | 24 | 92.99% | [16] |
| Jurkat | Double IC50 | 24 | 87.75% | [16] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
L-asparaginase
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[17]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
The next day, treat the cells with various concentrations of L-asparaginase (e.g., 0.001 to 10 IU/mL) in a final volume of 200 µL. Include untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[18]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
L-asparaginase
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed cells and treat with L-asparaginase as described for the MTT assay.
-
Harvest the cells (including floating cells in the supernatant) by centrifugation at 300 x g for 5 minutes.[19]
-
Wash the cells twice with cold PBS.[19]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[19]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Metabolic Analysis (Seahorse XF Cell Mito Stress Test)
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells to assess mitochondrial respiration and glycolysis.
Materials:
-
Seahorse XF96 or XFe24 cell culture microplates
-
Cancer cell lines
-
L-asparaginase
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with L-asparaginase for the desired duration.
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator.
-
Load the sensor cartridge with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A) according to the manufacturer's protocol.[20][21]
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the Mito Stress Test protocol.
-
The instrument will sequentially inject the compounds and measure the changes in OCR, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Caption: General experimental workflow.
Conclusion
L-asparaginase remains a powerful therapeutic agent due to its ability to exploit a key metabolic vulnerability in certain cancer cells. By depleting extracellular asparagine and glutamine, it triggers a metabolic catastrophe that inhibits protein synthesis and ultimately leads to apoptotic cell death through the intrinsic pathway. A thorough understanding of the intricate signaling networks and metabolic reprogramming induced by this compound is crucial for optimizing its clinical use, overcoming resistance mechanisms, and developing novel combination therapies. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted effects of this important anti-cancer drug.
Data Presentation: Summary of L-Asparaginase IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (IU/mL) | Reference |
| Leukemia/Lymphoma | |||
| DND41 | T-cell Acute Lymphoblastic Leukemia | < 0.0001 | [22][23] |
| HPB-ALL | T-cell Acute Lymphoblastic Leukemia | < 0.0001 | [22][23] |
| RPMI 8402 | T-cell Acute Lymphoblastic Leukemia | < 0.0001 | [22][23] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 0.1 - 1.0 | [22] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 0.1 - 1.0 | [22] |
| YTS | NK/T-cell Lymphoma | Low (sensitive) | [2] |
| DOHH2 | B-cell Lymphoma | Relatively sensitive | [2] |
| Raji | Burkitt's Lymphoma | Relatively sensitive | [2] |
| SNK-6 | NK/T-cell Lymphoma | Relatively sensitive | [2] |
| Hut-78 | Cutaneous T-cell Lymphoma | > 150 (resistant) | [2] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | > 150 (resistant) | [2] |
| U937 | Histiocytic Lymphoma | 1.259 ± 0.19 | [16] |
| Daudi | Burkitt's Lymphoma | 1.156 ± 0.31 | [16] |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | 1.079 ± 0.51 | [16] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 1.380 ± 0.28 | [16] |
| Solid Tumors | |||
| S-180 | Murine Sarcoma | ~1 | [24] |
| C-26 | Murine Colon Carcinoma | ~1 | [24] |
| 4T1 | Murine Breast Cancer | ~1 | [24] |
| PC-3 | Prostate Cancer | 78.6 µg/mL | [25] |
| HePG-2 | Hepatocellular Carcinoma | 69.6 µg/mL | [25] |
| HCT-116 | Colon Cancer | 51.5 µg/mL | [25] |
| MCF-7 | Breast Cancer | 32.8 µg/mL | [25] |
| SKBR3 | Breast Cancer | 1.168 µg/mL | [24] |
| HeLa | Cervical Cancer | 0.171 |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Targeted metabolomic analysis of amino acid response to L-asparaginase in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted metabolomic analysis of amino acid response to L-asparaginase in adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic profile of leukemia cells influences treatment efficacy of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of apoptotic phenomena induced by treatment with L-asparaginase in NIH3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino acid signalling upstream of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of cell death induced by arginase and this compound in precursor B-cell lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-asparaginase induces IP3R-mediated ER Ca2+ release by targeting µ-OR1 and PAR2 and kills acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces apoptosis and cytoprotective autophagy in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis induction in leukemic cells by L-asparaginase preparation from Bacillus indicus: bench-scale production, purification and therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Purification and Characterization of Glutaminase Free this compound from Enterobacter cloacae: In-Vitro Evaluation of Cytotoxic Potential against Human Myeloid Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. bosterbio.com [bosterbio.com]
- 20. content.protocols.io [content.protocols.io]
- 21. agilent.com [agilent.com]
- 22. scholars.mssm.edu [scholars.mssm.edu]
- 23. Synergistic Cytotoxic Effect of L-Asparaginase Combined with Decitabine as a Demethylating Agent in Pediatric T-ALL, with Specific Epigenetic Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. L-asparaginase from the novel Fusarium falciforme AUMC 16563: extraction, purification, characterization, and cytotoxic effects on PC-3, HePG-2, HCT-116, and MCF-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Natural L-Asparaginase: From Source to Therapeutic Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-asparaginase derived from natural sources, focusing on its therapeutic potential. The document details the various biological origins of this enzyme, methods for its screening and characterization, and its mechanism of action in cancer therapy. Particular emphasis is placed on quantitative data, detailed experimental protocols, and visualization of key biological and experimental processes.
Introduction to L-Asparaginase
L-asparaginase (L-asparagine amidohydrolase, EC 3.5.1.1) is an enzyme that catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia. This enzymatic activity is the cornerstone of its application as a therapeutic agent, primarily in the treatment of Acute Lymphoblastic Leukemia (ALL) and other hematological malignancies.[[“]][2][3] The therapeutic strategy exploits a metabolic vulnerability of certain cancer cells, which lack sufficient L-asparagine synthetase activity and are therefore dependent on extracellular L-asparagine for survival.[4][5] By depleting circulating L-asparagine, the enzyme effectively starves these malignant cells, leading to an inhibition of protein synthesis, cell cycle arrest, and ultimately, apoptosis.[4][[“]]
While clinically effective, the currently used L-asparaginase preparations, derived from Escherichia coli and Erwinia chrysanthemi (now known as Dickeya dadantii), are associated with several challenges, including immunogenicity, short plasma half-life, and toxic side effects such as pancreatitis and hepatotoxicity.[7][8][9] These limitations have spurred a global search for novel L-asparaginases from diverse natural sources with improved therapeutic profiles, such as lower glutaminase co-activity, enhanced stability, and reduced immunogenicity.[10][11]
Natural Sources of L-Asparaginase
A wide variety of organisms, including bacteria, fungi, actinomycetes, algae, and plants, have been identified as producers of L-asparaginase.[12] The marine environment, in particular, is considered a rich and largely untapped reservoir of novel microorganisms with the potential to produce unique and therapeutically valuable enzymes.[13][14]
Microbial Sources
Microorganisms are the most extensively studied and commercially viable sources of L-asparaginase. They offer advantages such as rapid growth, ease of genetic manipulation, and high yields.[15]
-
Bacteria: Enterobacteriaceae, Pseudomonas, and Bacillus species are well-known producers.[15] For instance, strains of Pseudomonas aeruginosa and Enterobacter xiangfangenesis have been isolated and shown to produce significant amounts of the enzyme.[16][17]
-
Fungi: Genera such as Aspergillus, Penicillium, and Fusarium are notable fungal sources.[15] Fungal L-asparaginases are of particular interest as they may exhibit lower immunogenicity compared to their bacterial counterparts. A novel L-asparaginase from Rhizomucor miehei has been characterized with low glutaminase activity.[18]
-
Actinomycetes: These filamentous bacteria, particularly from the genus Streptomyces, are prolific producers of a wide range of bioactive compounds, including L-asparaginase.[13] Marine actinomycetes have been shown to produce thermostable L-asparaginases with high specific activity.[13]
Plant and Algal Sources
Plants and algae represent alternative, though less explored, sources of L-asparaginase. The primary advantage of plant-derived enzymes is the potential for reduced hypersensitivity reactions.[19]
-
Plants: Members of the Solanaceae family, such as tomato (Solanum lycopersicum) and Withania somnifera, have been shown to contain L-asparaginase with cytotoxic activity against cancer cell lines.[19][20][21]
-
Algae: Marine algae are also being investigated as potential sources of this therapeutic enzyme.
Quantitative Data on L-Asparaginase from Natural Sources
The biochemical and kinetic properties of L-asparaginase vary significantly depending on the source organism. Key parameters include specific activity, Michaelis-Menten constant (Km), optimal pH, and optimal temperature. A low Km value is particularly desirable for therapeutic applications as it indicates a high affinity of the enzyme for its substrate, L-asparagine, allowing for efficient depletion even at low physiological concentrations.[8]
Table 1: Biochemical Properties of L-Asparaginase from Various Natural Sources
| Source Organism | Enzyme Type | Specific Activity (U/mg) | Km (mM) | Optimal pH | Optimal Temp (°C) | Reference |
| Streptococcus thermophilus | Recombinant | 113.0 | 2.91 | 8.0 - 9.0 | 30 - 50 | [22][23] |
| Rhizomucor miehei | Recombinant | 1,985 | 0.0253 (mg/ml) | 7.0 | 45 | [18] |
| Pseudomonas sp. Strain GH-W2b | Native | - | - | 7.0 - 8.5 | 50 - 65 | [16] |
| Marine Actinomycetes (PDK2) | Partially Purified | 64.07 | - | 8.0 - 9.0 | 60 | [13] |
| Solanum lycopersicum (Tomato) | Purified | 95.67 | - | - | - | [20] |
| Bacillus cereus MS-6 | Native | - | - | - | - | [24] |
Table 2: In Vitro Cytotoxicity of L-Asparaginase from Different Sources
| Cell Line | Source of L-Asparaginase | IC50 Value | Reference |
| MCF7 (Breast Cancer) | Escherichia coli MF-107 | 5.7 IU/ml | [25] |
| Jurkat (Leukemia) | Salinicoccus sp. M KJ997975 | 0.096 IU/ml | |
| HeLa (Cervical Cancer) | Salinicoccus sp. M KJ997975 | 0.171 IU/ml | |
| K-562 (Leukemia) | Commercial (E. coli and Erwinia) | > 1 IU/mL | [26] |
Experimental Protocols
This section provides detailed methodologies for the screening, purification, and characterization of L-asparaginase from natural sources.
Screening for L-Asparaginase Producing Microorganisms
Objective: To identify microorganisms capable of producing extracellular L-asparaginase.
Principle: This rapid plate assay utilizes a pH indicator (phenol red) in the growth medium. L-asparaginase activity hydrolyzes L-asparagine to L-aspartic acid and ammonia. The release of ammonia increases the pH of the medium, causing the indicator to change color from yellow to pink.
Methodology:
-
Media Preparation: Prepare a suitable screening medium such as modified M9 agar or Czapek-Dox agar.[17][27] The medium should contain L-asparagine as the sole nitrogen source and phenol red (e.g., 0.05% w/v) as a pH indicator. The initial pH of the medium should be adjusted to be slightly acidic (e.g., pH 6.2).[17]
-
Inoculation: Inoculate the environmental samples (e.g., soil, water, marine sediment) or pure microbial cultures onto the surface of the agar plates.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-72 hours.[17]
-
Observation: Observe the plates for the formation of a pink or reddish zone around the microbial colonies. The diameter of this zone is indicative of the level of extracellular L-asparaginase production.
Enzyme Activity Assay (Nesslerization Method)
Objective: To quantify the enzymatic activity of L-asparaginase.
Principle: This colorimetric assay measures the amount of ammonia released from the enzymatic hydrolysis of L-asparagine. The liberated ammonia reacts with Nessler's reagent (potassium tetraiodomercurate(II)) in an alkaline condition to form a yellow-to-brown colored complex, which can be quantified spectrophotometrically.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme sample (e.g., culture supernatant, purified enzyme), a suitable buffer (e.g., 0.1 M sodium borate buffer, pH 8.5), and the substrate (e.g., 0.04 M L-asparagine).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).[22]
-
Reaction Termination: Stop the enzymatic reaction by adding a precipitating agent, such as 15% trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge the mixture to remove any precipitated protein.
-
Color Development: To an aliquot of the supernatant, add Nessler's reagent and allow the color to develop.
-
Spectrophotometry: Measure the absorbance of the colored solution at a wavelength of 450-570 nm.
-
Quantification: Determine the amount of ammonia released by comparing the absorbance to a standard curve prepared with known concentrations of ammonium sulfate or ammonium chloride.
-
Unit Definition: One International Unit (IU) of L-asparaginase activity is typically defined as the amount of enzyme that liberates 1 µmol of ammonia per minute under the specified assay conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the anti-proliferative effect of L-asparaginase on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., Jurkat, MCF-7, HeLa) into a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well) and incubate for 24 hours to allow for cell attachment.[25]
-
Enzyme Treatment: Treat the cells with various concentrations of the purified L-asparaginase (e.g., ranging from 0.01 to 10 IU/ml). Include untreated cells as a negative control and a standard chemotherapeutic agent as a positive control.[25]
-
Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[25]
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/ml) to each well and incubate for an additional 3-4 hours.[25]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the enzyme that causes 50% inhibition of cell growth.
Mechanism of Action and Signaling Pathways
The primary anti-cancer mechanism of L-asparaginase is the depletion of extracellular L-asparagine.[[“]][[“]] This leads to a cascade of intracellular events in asparagine-dependent cancer cells, culminating in apoptosis.
Core Mechanism: Asparagine Depletion and Apoptosis
-
Asparagine Depletion: L-asparaginase in the bloodstream hydrolyzes L-asparagine to L-aspartic acid and ammonia.[[“]]
-
Protein Synthesis Inhibition: The lack of L-asparagine halts protein synthesis in leukemic cells, which are unable to produce their own due to low levels of asparagine synthetase (ASNS).[4]
-
Amino Acid Stress Response: This nutritional stress activates cellular response pathways.
-
Apoptosis Induction: Prolonged stress triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins (e.g., Bax, p53) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[[“]][[“]][[“]] This leads to the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase cascades (caspase-9 and caspase-3), ultimately resulting in programmed cell death.[[“]]
Additional Mechanisms
Recent research has uncovered other mechanisms that contribute to the cytotoxic effects of L-asparaginase:
-
ER Stress and Calcium Homeostasis Disruption: In some cancer cells, L-asparaginase can induce endoplasmic reticulum (ER) stress and disrupt calcium homeostasis, leading to apoptosis.[[“]]
-
Glutaminase Co-activity: Many L-asparaginases also exhibit glutaminase activity, hydrolyzing L-glutamine to L-glutamic acid and ammonia. While glutamine depletion can contribute to cytotoxicity in some cancer cells, it is also associated with many of the toxic side effects of the therapy.[10][30] Therefore, enzymes with high specificity for asparagine and low glutaminase activity are considered desirable.[10][18]
Visualizations: Workflows and Pathways
Experimental Workflow for L-Asparaginase Discovery
Caption: A generalized experimental workflow for the discovery and preclinical evaluation of novel L-asparaginases.
L-Asparaginase Mechanism of Action Signaling Pathway
Caption: The signaling pathway of L-asparaginase-induced apoptosis in asparagine-dependent cancer cells.
Challenges and Future Prospects
Despite the success of L-asparaginase in cancer therapy, significant challenges remain. The primary hurdles are hypersensitivity reactions and the development of resistance.[[“]] Future research is focused on several key areas:
-
Discovery of Novel Enzymes: The exploration of extremophiles and unculturable microorganisms through metagenomic approaches may lead to the discovery of L-asparaginases with unique properties.
-
Protein Engineering: Site-directed mutagenesis and other protein engineering techniques are being used to improve the therapeutic properties of existing enzymes, such as increasing substrate affinity, enhancing stability, and reducing immunogenicity and glutaminase activity.[10]
-
Formulation and Delivery: The development of novel formulations, such as pegylation (conjugation with polyethylene glycol) and encapsulation in nanoparticles, aims to increase the in vivo half-life of the enzyme, reduce its immunogenicity, and improve its delivery to tumor sites.[[“]]
-
Combination Therapies: Investigating the synergistic effects of L-asparaginase with other chemotherapeutic agents or targeted therapies may help to overcome resistance and improve treatment outcomes.[5]
Conclusion
The search for novel L-asparaginases from natural sources is a vibrant and critical area of research in oncology. The vast biodiversity of the microbial and plant kingdoms offers a rich resource for discovering enzymes with superior therapeutic profiles compared to those currently in clinical use. By leveraging advanced screening techniques, detailed biochemical characterization, and robust preclinical evaluation, the scientific community can continue to develop safer and more effective L-asparaginase-based therapies for a range of cancers, ultimately improving patient outcomes.
References
- 1. consensus.app [consensus.app]
- 2. l-Asparaginase: a feasible therapeutic molecule for multiple diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is L-asparaginase used for? [synapse.patsnap.com]
- 4. What is the mechanism of L-asparaginase? [synapse.patsnap.com]
- 5. Novel Insights on the Use of L-Asparaginase as an Efficient and Safe Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Desirable L-asparaginases for treating cancer and current research trends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Asparaginase Market Size, Growth, Share and Forecast 2032 [credenceresearch.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Novel Insights on the Use of L-Asparaginase as an Efficient and Safe Anti-Cancer Therapy [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 14. Frontiers | Marine microbial bioprospecting and bioactive bioproducts: seven decades of discovery and contemporary perspectives [frontiersin.org]
- 15. Current applications and different approaches for microbial l-asparaginase production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. biotechjournal.in [biotechjournal.in]
- 18. Biochemical Characterization of a Novel l-Asparaginase with Low Glutaminase Activity from Rhizomucor miehei and Its Application in Food Safety and Leukemia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. l-Asparaginase from Solanum lycopersicum as a Nutraceutical for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anticancer L-Asparaginase and Phytoactive Compounds From Plant Solanum nigrum Against MDR (Methicillindrug resistant) Staphylococcus aureus and Fungal Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 23. researchgate.net [researchgate.net]
- 24. Screening and isolation of medicinally important L-asparaginase enzyme from a newly isolated species | PDF [slideshare.net]
- 25. Biochemical and Biological Evaluation of an L-Asparaginase from Isolated Escherichia coli MF-107 as an Anti-Tumor Enzyme on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Isolation and identification of L-asparaginase-producing endophytic fungi from the Asteraceae family plant species of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 28. consensus.app [consensus.app]
- 29. consensus.app [consensus.app]
- 30. Glutaminase Activity Determines Cytotoxicity of L-Asparaginases on Most Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring Asparaginase Activity in Patient Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparaginase is a critical chemotherapeutic agent in the treatment of acute lymphoblastic leukemia (ALL).[1][2] This enzyme catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia, depleting the circulating pool of asparagine.[3] Since leukemic cells often lack asparagine synthetase, they are dependent on an external supply of this amino acid for their proliferation and survival.[3][4] Therefore, the therapeutic efficacy of this compound is directly related to its enzymatic activity in the patient's serum.
The monitoring of this compound activity is crucial for several reasons. Firstly, there is significant inter-individual variability in the pharmacokinetics of this compound. Secondly, patients can develop neutralizing antibodies, which can lead to "silent inactivation" of the drug, rendering the treatment ineffective without obvious clinical signs of an allergic reaction.[2][5][6] Therapeutic drug monitoring (TDM) of this compound activity allows for the early detection of decreased or absent activity, enabling timely adjustments to the treatment regimen, such as switching to a different this compound preparation.[1][2][5] Consensus expert recommendations advocate for monitoring this compound activity to identify patients with silent inactivation and to guide therapy.[5][6] An activity level of ≥ 0.1 IU/mL is generally considered necessary for adequate asparagine depletion.[5][7]
This document provides a detailed protocol for the quantitative determination of this compound activity in patient serum using a coupled enzymatic assay. This method is suitable for a clinical setting due to its high-throughput potential, sensitivity, and accuracy.
Principle of the Assay
The determination of this compound activity in serum is based on a coupled enzymatic reaction. In the primary reaction, L-asparaginase present in the serum sample hydrolyzes L-asparagine to L-aspartate and ammonia. The amount of L-aspartate produced is then quantified through a series of subsequent enzymatic reactions.
This protocol utilizes the following reaction cascade:
-
L-Asparaginase: L-Asparagine + H₂O → L-Aspartate + NH₃
-
Glutamic-Oxaloacetic Transaminase (GOT/AST): L-Aspartate + α-Ketoglutarate → Oxaloacetate + L-Glutamate
-
Malate Dehydrogenase (MDH): Oxaloacetate + NADH + H⁺ → L-Malate + NAD⁺
The activity of this compound is determined by measuring the rate of oxidation of reduced nicotinamide adenine dinucleotide (NADH) to NAD⁺. This is monitored spectrophotometrically as a decrease in absorbance at 340 nm.[8] The rate of NADH disappearance is directly proportional to the this compound activity in the sample.
Alternatively, a colorimetric or fluorometric endpoint can be achieved by coupling the reaction to a probe that reacts with an intermediate product, resulting in a colored or fluorescent product.[9][10] For instance, the generated aspartate can be used in a series of reactions that ultimately produce a stable chromophore detectable at 570 nm or a fluorescent product with excitation/emission maxima at 535/590 nm.[9][11]
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| L-Asparagine | Sigma-Aldrich | A0884 | Room Temperature |
| α-Ketoglutaric acid | Sigma-Aldrich | K1750 | 2-8°C |
| β-Nicotinamide adenine dinucleotide (NADH) | Sigma-Aldrich | N8129 | -20°C |
| Glutamic-oxaloacetic transaminase (GOT/AST) | Sigma-Aldrich | TBD | -20°C |
| Malate dehydrogenase (MDH) | Sigma-Aldrich | M2626 | -20°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 2-8°C |
| L-Asparaginase (E. coli) for standards | Sigma-Aldrich | A3809 | -20°C |
| 96-well UV-transparent microplate | Corning | 3635 | Room Temperature |
| Human Serum (for matrix) | Sigma-Aldrich | H4522 | -20°C or below |
Equipment
-
Microplate reader capable of kinetic measurements at 340 nm and temperature control at 37°C.
-
Calibrated single and multichannel pipettes.
-
Refrigerator and freezer (-20°C and -80°C).
-
Vortex mixer.
-
Centrifuge.
Experimental Protocol
Reagent Preparation
-
10x Tris Buffered Saline (TBS): Prepare a solution containing 0.5 M Tris-HCl and 1.5 M NaCl, pH 7.6.
-
Enzyme Reaction Mixture (ERM): For a final volume of 20 mL, combine the following:
-
2 mL of 10x TBS
-
4 mL of Glycerol
-
14 mL of double-distilled water
-
20 mg of α-Ketoglutaric acid
-
26.4 mg of L-Asparagine
-
20 mg of β-NADH
-
120 Units of Glutamic-oxaloacetic transaminase
-
20 Units of Malate dehydrogenase
-
Mix well and store in aliquots at -80°C. Before use, thaw and equilibrate to 37°C.[1]
-
-
5% BSA Diluent: Dissolve 5 g of BSA in 100 mL of deionized water. Use this for preparing standards and for diluting patient samples with high activity.
-
This compound Standard Stock Solution (500 IU/mL): Reconstitute lyophilized L-asparaginase in 5% BSA to a concentration of 500 IU/mL. Aliquot and store at -80°C. Stability of stock solutions at -80°C has been reported for at least 120 days.[1]
-
Calibrators and Quality Controls (QC):
-
Prepare a working standard of 10 IU/mL by diluting the stock solution in 5% BSA.
-
From the 10 IU/mL working standard, prepare a series of calibrators with concentrations ranging from 0.025 IU/mL to 2.0 IU/mL in 5% BSA. A blank (0 IU/mL) should also be prepared using the 5% BSA diluent.
-
Prepare high (e.g., 1.0 IU/mL) and low (e.g., 0.10 IU/mL) activity controls in a similar manner. Calibrators and controls should be prepared fresh before each assay.[1]
-
Sample Preparation
-
Collect patient blood in serum separator tubes.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,500 x g for 10 minutes.
-
Carefully aspirate the serum and transfer it to a clean, labeled tube.
-
If not assayed immediately, serum samples can be stored at 4°C for up to 72 hours or at -80°C for long-term storage (stable for at least 390 days).[1]
-
Before the assay, thaw frozen serum samples at room temperature.
Assay Procedure
-
Equilibrate the Enzyme Reaction Mixture (ERM) and the microplate reader to 37°C.
-
Pipette 10 µL of each calibrator, quality control, and patient serum sample into the wells of a UV-transparent 96-well microplate. It is recommended to run all samples in duplicate or quadruplicate.[1]
-
Using a multichannel pipette, add 190 µL of the pre-warmed ERM to each well. To ensure consistency, add the ERM row by row with a brief, consistent interval between each addition.
-
Immediately place the microplate in the reader and begin kinetic measurements of absorbance at 340 nm.
-
Record absorbance readings every 20-30 seconds for a total of 15 minutes.[1]
Data Analysis
-
For each well, calculate the rate of change in absorbance per minute (ΔmOD/minute). This should be determined from the linear portion of the kinetic curve.[1]
-
Construct a calibration curve by plotting the ΔmOD/minute for each calibrator against its known this compound activity (IU/mL).
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
Use the regression equation to calculate the this compound activity in the patient serum samples and quality controls based on their respective ΔmOD/minute values.
-
If a patient sample has an activity higher than the highest calibrator, it should be diluted with 5% BSA and re-assayed. The final result is then multiplied by the dilution factor.
The this compound activity can be calculated using the following formula:
This compound Activity (IU/mL) = (ΔAbsorbance/min of sample - ΔAbsorbance/min of blank) / Slope of the standard curve
One unit of L-asparaginase activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of aspartate (or ammonia) per minute under the specified conditions.[10]
Quantitative Data Summary
Table 1: Assay Performance Characteristics
| Parameter | Typical Value | Reference |
| Linear Range | 0.025 - 2.2 IU/mL | |
| Reportable Range | Up to 4.0 IU/mL with dilution | |
| Lower Limit of Detection | 0.0024 IU/mL | [1] |
| Functional Sensitivity (CV < 20%) | 0.011 IU/mL | [1] |
| Intra-assay Precision (CV%) | Low QC: 3.3%, High QC: 2.7% | |
| Inter-assay Precision (CV%) | Low QC: 8.8%, High QC: 9.0% |
Table 2: Example Calibrator and Control Concentrations
| Sample Type | Concentration (IU/mL) |
| Blank | 0 |
| Calibrator 1 | 0.025 |
| Calibrator 2 | 0.05 |
| Calibrator 3 | 0.1 |
| Calibrator 4 | 0.5 |
| Calibrator 5 | 1.0 |
| Calibrator 6 | 1.5 |
| Calibrator 7 | 2.0 |
| Low QC | 0.10 |
| High QC | 1.0 |
This is an example set of concentrations and may be adjusted based on laboratory-specific validation.
Quality Control and Interferences
-
Quality Control: High and low activity controls should be included in each assay run to monitor the performance of the assay. The results of the controls should fall within pre-defined acceptance ranges.
-
Interferences:
-
Hemolysis: High concentrations of hemoglobin may interfere with the assay, particularly at low this compound activities. Efforts should be made to minimize hemolysis during sample collection and processing.
-
Endogenous Ammonia: Methods that directly measure ammonia production can be affected by endogenous ammonia in the sample. The coupled enzymatic assay described here, which measures NADH consumption, is less susceptible to this interference.
-
Other substances: Grossly lipemic or icteric samples may also interfere with spectrophotometric readings.[3]
-
Visualization of Experimental Workflow
Caption: Workflow for this compound activity measurement.
Conclusion
The protocol described provides a robust and sensitive method for the determination of this compound activity in patient serum. Therapeutic drug monitoring using this assay is a valuable tool for optimizing this compound therapy in patients with ALL, helping to identify suboptimal treatment and guide clinical decisions. Adherence to proper quality control procedures is essential to ensure the accuracy and reliability of the results.
References
- 1. High-throughput this compound activity assay in serum of children with leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. grangergenetics.com [grangergenetics.com]
- 4. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. abcam.cn [abcam.cn]
- 11. anzchog.org [anzchog.org]
Application Notes and Protocols: In Vitro Cytotoxicity of Asparaginase on Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-asparaginase is a critical chemotherapeutic agent in the treatment of acute lymphoblastic leukemia (ALL) and other hematological malignancies.[1][2][3] Its mechanism of action relies on the depletion of the non-essential amino acid L-asparagine in the bloodstream.[1][4] Leukemia cells, particularly lymphoblasts, often lack sufficient asparagine synthetase (ASNS) activity to produce their own asparagine, making them dependent on extracellular sources.[1][5][6] L-asparaginase catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia, thereby starving the leukemic cells of this essential amino acid, leading to an inhibition of protein synthesis, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][7]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of asparaginase on various leukemia cell lines, methods for data analysis and presentation, and a summary of its impact on key cellular signaling pathways.
Quantitative Data Summary
The cytotoxic effect of L-asparaginase, often quantified by the half-maximal inhibitory concentration (IC50), varies among different leukemia cell lines. This variability can be attributed to factors such as the expression levels of asparagine synthetase and the activity of specific signaling pathways.[8][9] The following tables summarize reported IC50 values for this compound across several common leukemia cell lines.
Table 1: IC50 Values of this compound in T-ALL Cell Lines [9][10]
| Cell Line | IC50 (IU/mL) | Sensitivity Level |
| DND41 | 10⁻³ - 10⁻⁴ | High |
| HPB-ALL | 10⁻³ - 10⁻⁴ | High |
| RPMI 8402 | 10⁻³ - 10⁻⁴ | High |
| Jurkat | 10⁻² - 10⁻³ | Moderate |
| CCRF-CEM | 10⁻² - 10⁻³ | Moderate |
| MOLT-4 | ~3.1 IU/ml (from one study) | Variable |
Table 2: IC50 Values of this compound in Other Leukemia and Lymphoma Cell Lines [11][12][13]
| Cell Line | Type | IC50 (IU/mL) |
| U937 | Acute Myeloid Leukemia (AML) | 0.5 ± 0.19 |
| Daudi | Burkitt's Lymphoma | 1.079 ± 0.51 |
| Jurkat | Acute T-cell Leukemia | 1.380 ± 0.28, 0.096 |
| MOLT-4 | Acute Lymphoblastic Leukemia (ALL) | 1.079 ± 0.51 |
| HL-60 | Acute Promyelocytic Leukemia | ~3.1 |
| Raji | Burkitt's Lymphoma | Relatively Sensitive |
| SNK-6 | NK/T-cell Lymphoma | Relatively Sensitive |
| Hut-78 | Cutaneous T-cell Lymphoma | Naturally Resistant |
| Karpas 299 | Anaplastic Large Cell Lymphoma | Naturally Resistant |
Experimental Protocols
Cell Culture
-
Cell Lines: Obtain leukemia cell lines (e.g., Jurkat, MOLT-4, CCRF-CEM, U937, HL-60) from a reputable cell bank.
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[14][15]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[14][15]
-
Subculture: Passage suspension cells every 2-3 days to maintain logarithmic growth phase.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][14]
Materials:
-
Leukemia cell suspension
-
Complete RPMI-1640 medium
-
L-asparaginase (various concentrations)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed approximately 1.2 x 10⁴ to 1.5 x 10⁴ cells per well in a 96-well plate containing 100 µL of complete medium.[14]
-
Drug Treatment: Prepare serial dilutions of L-asparaginase in complete medium. Add 100 µL of the this compound solutions to the respective wells to achieve the desired final concentrations (e.g., ranging from 0.001 to 100 IU/mL).[9][11] Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[14]
-
Formazan Solubilization: Centrifuge the plate at 1600 rpm for 15 minutes and carefully discard the supernatant.[14] Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.
Visualizations
Experimental Workflow
Caption: Workflow for In Vitro Cytotoxicity Assay of this compound.
Signaling Pathways Affected by this compound
This compound-induced asparagine depletion triggers multiple signaling pathways leading to apoptosis and, in some cases, cytoprotective autophagy.
Caption: this compound-Induced Signaling Pathways in Leukemia Cells.
Mechanism of Action and Signaling Pathways
L-asparaginase exerts its cytotoxic effects primarily through the depletion of extracellular L-asparagine.[1][4] This leads to a cascade of intracellular events:
-
Inhibition of Protein Synthesis: The lack of asparagine halts protein synthesis, which is crucial for the rapid proliferation of cancer cells.[1]
-
Cell Cycle Arrest: The inhibition of protein synthesis leads to cell cycle arrest, preventing the cells from dividing.[1]
-
Apoptosis: Ultimately, nutrient deprivation triggers programmed cell death, or apoptosis.[1][7][16] This process can be mediated by the activation of caspases, such as caspase-3.[7][16]
-
Autophagy: this compound can also induce autophagy, a cellular self-degradation process.[16] While autophagy can sometimes promote cell survival, in the context of this compound treatment, it can also contribute to cell death. The Akt/mTOR and Erk signaling pathways have been implicated in this compound-induced autophagy.[16]
-
mTOR Pathway: Asparagine depletion can inhibit the mTOR signaling pathway, a key regulator of cell growth and proliferation.[16][17] Inhibition of mTOR is a known trigger for autophagy.
Resistance Mechanisms
Resistance to L-asparaginase can develop through various mechanisms, including:
-
Upregulation of Asparagine Synthetase (ASNS): Some leukemia cells can upregulate the expression of ASNS, allowing them to synthesize their own asparagine and survive in an asparagine-depleted environment.[5][6][18]
-
Microenvironment Protection: The bone marrow microenvironment can protect leukemia cells from this compound by providing a local source of asparagine.[18]
-
Wnt Signaling Pathway: The Wnt signaling pathway has been implicated in this compound resistance, and its activation can sensitize resistant cells to the drug.[19]
Conclusion
The in vitro cytotoxicity assay is a fundamental tool for evaluating the efficacy of L-asparaginase against various leukemia cell lines. The provided protocols offer a standardized method for assessing cell viability and determining IC50 values. Understanding the underlying signaling pathways and mechanisms of resistance is crucial for the development of more effective therapeutic strategies and for overcoming drug resistance in the clinical setting.
References
- 1. What is the mechanism of L-asparaginase? [synapse.patsnap.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Frontiers | Current Use of this compound in Acute Lymphoblastic Leukemia/Lymphoblastic Lymphoma [frontiersin.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Amino acid stress response genes promote L-asparaginase resistance in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asparagine synthetase expression alone is sufficient to induce l-asparaginase resistance in MOLT-4 human leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of cell death induced by arginase and this compound in precursor B-cell lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaminase Activity Determines Cytotoxicity of L-Asparaginases on Most Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Cytotoxic Effect of L-Asparaginase Combined with Decitabine as a Demethylating Agent in Pediatric T-ALL, with Specific Epigenetic Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Purification and Characterization of Glutaminase Free this compound from Enterobacter cloacae: In-Vitro Evaluation of Cytotoxic Potential against Human Myeloid Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis induction in leukemic cells by L-asparaginase preparation from Bacillus indicus: bench-scale production, purification and therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound induces apoptosis and cytoprotective autophagy in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. L-Asparaginase inhibits the rapamycin-targeted signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Possible mechanism of metabolic and drug resistance with L-asparaginase therapy in childhood leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthetic Lethality of Wnt Pathway Activation and this compound in Drug-Resistant Acute Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening for Novel Asparaginase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-asparaginase is a critical therapeutic enzyme for the treatment of acute lymphoblastic leukemia (ALL). Its efficacy stems from the depletion of circulating L-asparagine, an amino acid essential for the proliferation of leukemic cells, which often lack or have low levels of asparagine synthetase (ASNS). While L-asparaginase is a cornerstone of ALL therapy, its use can be associated with significant toxicities, including hypersensitivity reactions, pancreatitis, and neurotoxicity. The development of potent and specific inhibitors of L-asparaginase could provide valuable tools for modulating its enzymatic activity, serving as potential rescue agents in cases of severe toxicity, or enabling finer control over asparagine depletion to mitigate side effects. Furthermore, such inhibitors are invaluable as chemical probes to deepen our understanding of asparaginase enzymology and its biological consequences.
These application notes provide detailed protocols for high-throughput screening (HTS) to identify novel small-molecule inhibitors of L-asparaginase. Three distinct and robust assay formats are described: a coupled-enzyme spectrophotometric assay, a fluorometric assay based on ammonia detection, and a colorimetric endpoint assay.
Rationale for this compound Inhibition
The primary therapeutic strategy involving this compound is to deplete extracellular asparagine, thereby inducing apoptosis in cancer cells that are auxotrophic for this amino acid.[1][2][3][4] The rationale for developing this compound inhibitors is multi-faceted:
-
Toxicity Management: To develop a specific antidote to rapidly quench this compound activity in patients experiencing life-threatening toxicities.
-
Pharmacokinetic Modulation: To fine-tune the enzymatic activity of administered this compound, potentially reducing the severity of side effects while maintaining therapeutic efficacy.
-
Research Tools: To provide selective chemical probes for studying the intricate roles of asparagine metabolism in both normal and cancerous cells.
The signaling pathway diagram below illustrates the central role of this compound in depleting extracellular asparagine and the counteracting mechanism of intracellular asparagine synthesis by asparagine synthetase (ASNS).
High-Throughput Screening Workflow
The general workflow for identifying this compound inhibitors involves several key stages, from assay development to hit confirmation.
Data Presentation: Comparison of HTS Assay Methods
| Parameter | NADH-Coupled Assay | Fluorometric (Ammonia) Assay | Colorimetric (Nessler's) Assay |
| Principle | Spectrophotometric (Absorbance at 340 nm) | Fluorometric (Ex/Em ~415/475 nm) | Colorimetric (Absorbance at ~450 nm) |
| Detection | NADH Depletion | Ammonia Quantification | Ammonia Quantification |
| Assay Type | Kinetic | Endpoint or Kinetic | Endpoint |
| Sensitivity | Moderate | High | Low to Moderate |
| Throughput | High | High | High |
| Interference | NADH-absorbing compounds | pH-sensitive probes, autofluorescent compounds | Compounds reacting with Nessler's reagent |
| Reagents | L-asparagine, α-ketoglutarate, MDH, GDH, NADH | L-asparagine, OPA reagent | L-asparagine, Nessler's reagent, TCA |
| Instrumentation | UV-Vis Plate Reader | Fluorescence Plate Reader | Visible Plate Reader |
Experimental Protocols
Protocol 1: NADH-Coupled Spectrophotometric Assay for this compound Inhibitors
This assay measures this compound activity by coupling the production of aspartate to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.[5][6]
Materials and Reagents:
-
L-Asparaginase (e.g., from E. coli)
-
L-Asparagine
-
α-Ketoglutarate
-
Malate Dehydrogenase (MDH)
-
Glutamate Dehydrogenase (GDH)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Tris-HCl buffer (pH 7.5)
-
Compound library dissolved in DMSO
-
Known this compound inhibitor (e.g., 5-Diazo-4-oxo-L-norvaline, DONV) for positive control
-
384-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Assay Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing Tris-HCl buffer, L-asparagine, α-ketoglutarate, MDH, GDH, and NADH at their final desired concentrations.
-
Compound Plating: Dispense test compounds and controls into the 384-well plate.
-
Test wells: 1 µL of compound solution.
-
Negative control (No inhibition): 1 µL of DMSO.
-
Positive control (Maximal inhibition): 1 µL of a known inhibitor (e.g., DONV).
-
-
Enzyme Addition: Add L-asparaginase solution to all wells except for the blank controls. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Add the Reagent Mix to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Ratetest - Ratepositive) / (Ratenegative - Ratepositive))
-
-
Calculate the Z'-factor to assess assay quality:
-
Protocol 2: Fluorometric Assay for this compound Inhibitors via Ammonia Detection
This assay quantifies the ammonia produced from the hydrolysis of L-asparagine using a reagent like o-phthalaldehyde (OPA), which reacts with ammonia to produce a fluorescent product.
Materials and Reagents:
-
L-Asparaginase
-
L-Asparagine
-
OPA reagent
-
Tris-HCl buffer (pH 8.6)
-
Compound library in DMSO
-
Known this compound inhibitor for positive control
-
384-well black, clear-bottom microplates
-
Fluorescence microplate reader
Assay Procedure:
-
Compound Plating: Dispense 1 µL of test compounds and controls (DMSO for negative, known inhibitor for positive) into the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add a solution of L-asparaginase and L-asparagine in Tris-HCl buffer to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Detection: Add the OPA reagent to all wells to stop the this compound reaction and initiate the fluorescent reaction with the produced ammonia. Incubate for 10 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of ~415 nm and an emission wavelength of ~475 nm.
-
Data Analysis:
-
Calculate percent inhibition as described in Protocol 1, using fluorescence intensity values instead of reaction rates.
-
Determine the Z'-factor to validate the assay performance.
-
Protocol 3: Colorimetric Endpoint Assay for this compound Inhibitors using Nessler's Reagent
This classic method detects the ammonia produced by the this compound reaction. Nessler's reagent reacts with ammonia to form a colored complex that can be quantified by absorbance.[10][11]
Materials and Reagents:
-
L-Asparaginase
-
L-Asparagine
-
Tris-HCl buffer (pH 8.6)
-
Trichloroacetic acid (TCA) solution
-
Nessler's Reagent
-
Compound library in DMSO
-
Known this compound inhibitor for positive control
-
384-well clear microplates
-
Microplate spectrophotometer
Assay Procedure:
-
Compound Plating: Dispense 1 µL of test compounds and controls into the wells.
-
Enzyme and Substrate Incubation: Add a mixture of L-asparaginase and L-asparagine in Tris-HCl buffer to each well. Incubate at 37°C for 30-60 minutes.
-
Stop Reaction: Add TCA solution to each well to stop the enzymatic reaction and precipitate the protein.
-
Centrifugation: Centrifuge the plate to pellet the precipitated protein.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant to a new 384-well plate.
-
Color Development: Add Nessler's Reagent to each well of the new plate. Allow the color to develop for 10-15 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at ~450 nm.
-
Data Analysis:
-
Calculate percent inhibition using the absorbance values.
-
Calculate the Z'-factor for assay validation.
-
Conclusion
The protocols outlined provide robust and adaptable methods for the high-throughput screening of novel L-asparaginase inhibitors. The choice of assay will depend on the available instrumentation, the nature of the compound library, and the desired sensitivity. Proper assay validation, including the calculation of the Z'-factor, is crucial for the reliability of the screening results. The identification of potent and selective this compound inhibitors will not only provide valuable research tools but may also open new avenues for therapeutic intervention in the management of ALL and other asparagine-dependent cancers.
References
- 1. Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia | Semantic Scholar [semanticscholar.org]
- 5. High-throughput this compound activity assay in serum of children with leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput this compound activity assay in serum of children with leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. punnettsquare.org [punnettsquare.org]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols for Asparaginase Activity Assay Using Nessler's Reagent
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-asparaginase is a critical enzyme therapeutic primarily used in the treatment of acute lymphoblastic leukemia (ALL).[1][2] Its anti-neoplastic effect is derived from its ability to hydrolyze the amino acid L-asparagine into L-aspartic acid and ammonia.[1][3] Since some cancer cells cannot synthesize L-asparagine, they rely on an external supply. L-asparaginase depletes the circulating L-asparagine, leading to cancer cell death.[1] Monitoring the enzymatic activity of L-asparaginase in patient serum or during its production and purification is crucial for ensuring therapeutic efficacy and quality control.
This document provides a detailed protocol for determining L-asparaginase activity using Nessler's reagent, a common and classic colorimetric method.[3]
Principle of the Method
The assay is based on a two-step reaction. First, L-asparaginase catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia. The reaction is then stopped, typically by adding trichloroacetic acid (TCA).[4][5] In the second step, the amount of ammonia released is quantified. Nessler's reagent, an alkaline solution of potassium tetraiodomercurate(II) (K₂HgI₄), reacts with ammonia to form a distinct yellow-to-brown colored complex, amidoiodomercury.[6][7] The intensity of the color is directly proportional to the concentration of ammonia produced, which can be measured spectrophotometrically.[3] The absorbance is typically read at a wavelength between 405 and 480 nm.[4][5]
Application Notes
-
Therapeutic Drug Monitoring (TDM): This assay is widely used to measure L-asparaginase activity in patient serum to ensure that therapeutic levels are maintained and to detect silent inactivation of the drug.[6]
-
Enzyme Production and Purification: It serves as a standard method to quantify enzyme activity during various stages of production and purification from microbial sources.
-
Drug Development: The assay is essential for characterizing new L-asparaginase formulations and biosimilars.
Limitations and Considerations:
-
Interference: The Nessler's reagent can react with components other than ammonia in complex biological samples, potentially leading to inaccurate results.[8] Certain metal ions such as Mg²⁺, Mn²⁺, and Fe²⁺ can interfere with the assay.[3]
-
Precipitation: In the presence of high concentrations of salts or proteins, Nessler's reagent may form a precipitate, which can interfere with absorbance readings.[3][8] The addition of a stabilizing agent, such as a solution of disodium tartrate and polyvinyl alcohol, can mitigate this issue.[8]
-
Toxicity: Nessler's reagent contains mercury and is highly toxic.[9] Appropriate safety precautions, including wearing personal protective equipment and proper waste disposal, are mandatory.
-
Standard Curve: A fresh standard curve using a known concentration of ammonium sulfate should be prepared for each experiment to ensure accurate quantification.[6]
Experimental Protocols
This section provides a standard protocol that can be adapted for both individual tubes and a 96-well plate format.
Materials and Reagents
| Reagent/Material | Specifications |
| L-Asparagine | Sigma-Aldrich (Cat# A4159) or equivalent |
| L-Asparaginase | For positive control/standard |
| Trichloroacetic Acid (TCA) | 1.5 M solution |
| Tris-HCl Buffer | 50 mM, pH 8.6 |
| Nessler's Reagent | Commercial or prepared in-house |
| Ammonium Sulfate | For standard curve |
| Ammonia-free Water | For all dilutions and solutions |
| Spectrophotometer or Plate Reader | Capable of reading at 405-480 nm |
| Microcentrifuge Tubes (1.5 mL) | |
| 96-well Microplates | Flat-bottom, clear |
| Water Bath or Incubator | Set to 37°C |
| Centrifuge |
Reagent Preparation
| Solution | Preparation Instructions | Storage |
| 50 mM Tris-HCl (pH 8.6) | Dissolve 6.057 g of Tris base in 800 mL of ammonia-free water. Adjust pH to 8.6 with HCl. Bring the final volume to 1 L. | Room Temperature |
| 100 mM L-Asparagine | Dissolve 1.32 g of L-asparagine in 100 mL of 50 mM Tris-HCl buffer (pH 8.6). Prepare fresh before use. | N/A |
| 1.5 M Trichloroacetic Acid (TCA) | Slowly dissolve 24.5 g of TCA in 80 mL of ammonia-free water. Adjust final volume to 100 mL. Caution: Corrosive. | 4°C |
| Nessler's Reagent | Dissolve 100 g of mercuric iodide (HgI₂) and 70 g of potassium iodide (KI) in a small amount of ammonia-free water. Slowly add this mixture to a cooled solution of 160 g of NaOH in 500 mL of water. Dilute to 1 L.[10] Store in a dark bottle. Caution: Highly Toxic. | Room Temperature (in the dark) |
| Ammonium Sulfate Stock (10 mM) | Dissolve 132.1 mg of ammonium sulfate in 100 mL of ammonia-free water. | 4°C |
Standard Curve Preparation
-
Prepare a series of dilutions from the 10 mM ammonium sulfate stock solution in ammonia-free water to create standards with known ammonia concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 µmol/mL).
-
Process these standards in the same manner as the enzyme reaction samples (i.e., add TCA and Nessler's reagent).
Assay Procedure (96-Well Plate Format)
-
Reaction Setup: In each well of a 96-well plate, prepare the reaction mixture as described in the table below. Include a "blank" for each sample that contains TCA added before the enzyme to stop the reaction at time zero.[5]
| Component | Volume (µL) | Notes |
| 50 mM Tris-HCl (pH 8.6) | 160 | |
| 100 mM L-Asparagine | 32 | |
| Sample (Enzyme Solution) | 16 | Add to "Test" wells. |
| Ammonia-free Water | 128 | |
| Total Volume | 336 |
-
Enzyme Incubation: Add the enzyme sample to the "Test" wells to start the reaction. Mix gently and incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[8] The optimal incubation time may need to be determined empirically.[6]
-
Stop Reaction: After incubation, stop the reaction by adding 16 µL of 1.5 M TCA to each well.[8]
-
Centrifugation: Centrifuge the plate to pellet any precipitated protein.
-
Color Development: Transfer 35 µL of the clear supernatant to a new 96-well plate.[8] Add 245 µL of ammonia-free water and 35 µL of Nessler's reagent to each well.[8]
-
Incubation: Incubate at room temperature for 10-20 minutes to allow for color development.[5][8]
-
Measurement: Read the absorbance at a wavelength between 405 nm and 480 nm (e.g., 436 nm) using a microplate reader.[4][8]
Data Analysis and Calculations
-
Standard Curve: Plot the absorbance values of the ammonium sulfate standards against their known concentrations (in µmol/mL). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance and 'x' is the concentration.
-
Calculate Ammonia Concentration: Use the standard curve equation to calculate the concentration of ammonia (µmol/mL) in each sample from its background-subtracted absorbance value.
-
Calculate Enzyme Activity: Use the following formula to determine the L-asparaginase activity. One unit (IU) of L-asparaginase activity is defined as the amount of enzyme that liberates 1 µmole of ammonia per minute under the specified assay conditions.[1][5]
Activity (IU/mL) = (µmol of NH₃ released × Total reaction volume) / (Incubation time (min) × Enzyme sample volume)
Sample Data and Calculation
| Sample | Absorbance (436 nm) | NH₃ Conc. (µmol/mL) from Std. Curve |
| Blank | 0.050 | 0 |
| Standard 1 (0.2 µmol/mL) | 0.250 | 0.2 |
| Standard 2 (0.5 µmol/mL) | 0.580 | 0.5 |
| Test Sample | 0.420 | 0.35 |
-
Standard Curve Equation (Example): Absorbance = 1.05 × [NH₃] + 0.04
-
NH₃ in Test Sample: (0.420 - 0.04) / 1.05 = 0.362 µmol/mL
-
Total NH₃ Released: 0.362 µmol/mL × 0.336 mL (total reaction volume) = 0.1216 µmol
-
Enzyme Activity (assuming 30 min incubation and 0.016 mL enzyme): (0.1216 µmol) / (30 min × 0.016 mL) = 0.253 IU/mL
Troubleshooting
| Problem | Potential Cause | Solution |
| High background in blank | Ammonia contamination in reagents or water. | Use fresh, high-quality ammonia-free water. Ensure glassware is thoroughly rinsed. |
| Precipitate formation after adding Nessler's reagent | High salt or protein concentration in the sample.[3][8] | Centrifuge the sample after stopping the reaction and use the clear supernatant. Consider adding a stabilizer solution (disodium tartrate and PVA).[8] |
| Low or no color development | Inactive enzyme or Nessler's reagent. Incorrect pH. | Check the activity of a positive control enzyme. Prepare fresh Nessler's reagent. Verify the pH of the buffer. |
| Poor linearity of standard curve | Inaccurate dilutions. Reagent instability. | Prepare fresh standards carefully. Ensure Nessler's reagent is properly prepared and stored. |
| Results not reproducible | Inconsistent incubation times or temperatures. Pipetting errors. | Use a calibrated timer and a temperature-controlled incubator/water bath. Calibrate pipettes regularly. |
References
- 1. Purification and Characterization of this compound from Phaseolus vulgaris Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implementation of the this compound activity assessment technique for clinical use: experience of a Brazilian Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the structure, side effects, and activity assays of l-asparaginase as a therapy drug of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frederick.cancer.gov [frederick.cancer.gov]
- 5. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. nemi.gov [nemi.gov]
- 10. umass.edu [umass.edu]
A Comparative Analysis of Colorimetric and Fluorometric Assays for Asparaginase Activity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-asparaginase is a critical enzyme in both clinical and industrial settings. It is a cornerstone of treatment for acute lymphoblastic leukemia (ALL) and has applications in the food industry to mitigate the formation of acrylamide. Accurate and reliable measurement of its enzymatic activity is paramount for therapeutic drug monitoring, quality control, and research applications. This document provides a detailed comparison of two primary methods for determining asparaginase activity: colorimetric and fluorometric assays. It includes comprehensive protocols for both methods, a quantitative comparison of their performance, and visual workflows to aid in understanding and implementation.
The fundamental principle behind this compound activity assays is the enzymatic hydrolysis of L-asparagine into L-aspartic acid and ammonia.[1] The quantification of either of these products forms the basis of the measurement.
Enzymatic Reaction Pathway
L-asparaginase catalyzes the following reaction:
Caption: L-asparaginase hydrolyzes L-asparagine to L-aspartate and ammonia.
Comparison of Assay Methods
Both colorimetric and fluorometric assays offer distinct advantages and are suited for different experimental needs. The choice between them often depends on the required sensitivity, sample type, and available equipment.[2]
| Feature | Colorimetric Assay | Fluorometric Assay |
| Principle | Measures the change in absorbance of a chromogenic reagent that reacts with one of the reaction products (typically ammonia). | Measures the fluorescence signal generated from a fluorogenic probe that is either directly or indirectly converted by the reaction products. |
| Sensitivity | Generally lower, with detection limits in the micromolar to millimolar range.[2] | Typically higher, with the ability to detect lower enzyme concentrations.[2] Often 10 times more sensitive than colorimetric assays.[3] |
| Linear Range | 0.050 to 0.796 IU/mL (Nessler's reagent method).[4] | 1.1 - 300 U/L.[1] Linear over a 50-fold enzyme concentration range.[5] |
| Instrumentation | Standard spectrophotometer or microplate reader capable of absorbance measurements.[2] | Fluorescence spectrophotometer or microplate reader with appropriate excitation and emission filters.[2] |
| Common Reagents | Nessler's reagent, indooxine.[6][7] | Amplex Red, OxiRed™ Probe, L-aspartic acid β-(7-amido-4-methylcoumarin).[8][9][10] |
| Advantages | Simple, cost-effective, and uses widely available equipment.[2] | High sensitivity, wider dynamic range, and suitable for high-throughput screening.[2] |
| Disadvantages | Prone to interference from complex sample matrices, and some reagents (e.g., Nessler's) are toxic and can be unreliable due to precipitation.[4][11] | Can be more expensive, and fluorophores may be sensitive to environmental factors like pH and temperature.[2] |
| Wavelength (Absorbance) | 436 nm (Nessler's reagent with stabilizer), 480 nm (Nessler's reagent), 570 nm (coupled enzymatic assay).[4][12][13] | N/A |
| Wavelength (Excitation/Emission) | N/A | 535/587 nm, 538/587 nm, 360/465 nm.[9][10] |
Experimental Protocols
Colorimetric this compound Activity Assay Protocol (Based on Nessler's Reagent)
This protocol describes a general method for determining this compound activity by quantifying the ammonia produced using Nessler's reagent.
Materials:
-
0.05 M Tris-HCl buffer, pH 8.6
-
0.01 M L-asparagine solution in Tris-HCl buffer
-
1.5 M Trichloroacetic acid (TCA)
-
Nessler's Reagent
-
Ammonium sulfate standard solution (1 µmole/mL)
-
Enzyme sample (e.g., purified this compound, serum)
-
Microcentrifuge tubes
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 480 nm
Procedure:
-
Reaction Setup:
-
For each enzyme sample, prepare a "Test" and a "Blank" tube.
-
To both tubes, add 0.2 mL of 0.05 M Tris-HCl buffer and 1.7 mL of 0.01 M L-asparagine solution.
-
To the "Blank" tube only, add 0.1 mL of 1.5 M TCA to stop the reaction before the enzyme is added.
-
-
Temperature Equilibration: Incubate all tubes at 37°C for 5-6 minutes.
-
Enzyme Reaction:
-
At time zero, add 0.1 mL of the diluted enzyme sample to both the "Test" and "Blank" tubes.
-
Incubate the tubes at 37°C for exactly 10 minutes.
-
-
Reaction Termination: After 10 minutes, stop the reaction in the "Test" tubes by adding 0.1 mL of 1.5 M TCA.
-
Sample Clarification: Centrifuge all tubes to pellet any precipitate.
-
Color Development:
-
Transfer 0.5 mL of the clear supernatant from each tube to a new set of tubes.
-
Add 7.0 mL of reagent-grade water to each new tube.
-
Add 1.0 mL of Nessler's reagent to each tube and incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Read the absorbance at 480 nm in a microplate reader, using the "Blank" as a reference for the "Test" sample.
-
Standard Curve: Prepare a standard curve using known concentrations of ammonium sulfate.
-
Calculation: Determine the amount of ammonia released in the "Test" sample by comparing its absorbance to the standard curve. One unit of this compound activity is defined as the amount of enzyme that releases one micromole of ammonia per minute under the specified conditions.[12]
Workflow for Colorimetric Assay:
Caption: Workflow for the colorimetric this compound assay.
Fluorometric this compound Activity Assay Protocol (Coupled Enzyme Assay)
This protocol is based on a coupled enzymatic reaction where the aspartate produced is used in subsequent reactions to generate a fluorescent product.[14]
Materials:
-
This compound Assay Buffer
-
L-asparagine substrate solution
-
A coupled enzyme mix (containing enzymes to convert aspartate to a detectable signal)
-
A fluorogenic probe (e.g., Amplex Red, OxiRed™)
-
Aspartate standard solution
-
Enzyme sample
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader (e.g., Ex/Em = 535/587 nm)
Procedure:
-
Standard Curve Preparation: Prepare a dilution series of the aspartate standard in the assay buffer. Add these to separate wells of the microplate.
-
Sample Preparation: Add your enzyme samples to other wells. For unknown samples, it is recommended to test several dilutions.
-
Reaction Mix Preparation: Prepare a master reaction mix containing the assay buffer, L-asparagine substrate, coupled enzyme mix, and the fluorogenic probe according to the manufacturer's instructions.
-
Initiate Reaction: Add the reaction mix to all wells containing the standards and samples. Mix well.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode at 25°C. Take readings every 5 minutes for 30-60 minutes.
-
Data Analysis:
-
Choose two time points in the linear phase of the reaction.
-
Calculate the change in fluorescence intensity for each sample between the two time points.
-
Subtract the change in fluorescence of a blank (no enzyme) from the change in fluorescence of the samples.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of aspartate produced in the samples from the standard curve.
-
-
Calculation: Calculate the this compound activity based on the amount of aspartate generated over time. One unit of this compound is the amount of enzyme that catalyzes the formation of 1.0 µmole of aspartate per minute at 25°C.
Workflow for Fluorometric Assay:
References
- 1. High-throughput this compound activity assay in serum of children with leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. A fluorometric assay for L-asparaginase activity and monitoring of L-asparaginase therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A critical analysis of L-asparaginase activity quantification methods-colorimetric methods versus high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pure.mpg.de [pure.mpg.de]
- 9. abcam.cn [abcam.cn]
- 10. researchgate.net [researchgate.net]
- 11. Overview of the structure, side effects, and activity assays of l-asparaginase as a therapy drug of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantification of Asparaginase Activity in Plasma via HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a comprehensive protocol for the quantification of asparaginase activity in plasma samples using High-Performance Liquid Chromatography (HPLC). This method is crucial for therapeutic drug monitoring of this compound in patients, ensuring optimal treatment efficacy and minimizing toxicity.
Introduction
L-asparaginase is a critical chemotherapeutic agent used in the treatment of acute lymphoblastic leukemia (ALL). It functions by depleting the circulating pool of L-asparagine, an amino acid essential for the proliferation of leukemic cells. Monitoring the enzymatic activity of this compound in patient plasma is vital to ensure that therapeutic levels are maintained. This document describes a robust and sensitive HPLC-based method for this purpose. The principle of the assay is to measure the enzymatic conversion of L-asparagine to L-aspartic acid. The amount of L-aspartic acid produced is directly proportional to the this compound activity in the plasma sample.
Core Principles
The quantification of this compound activity is achieved by incubating plasma with an excess of L-asparagine substrate. The this compound present in the plasma catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia. The resulting L-aspartic acid is then quantified by reversed-phase HPLC (RP-HPLC). To enhance sensitivity and allow for fluorescence detection, a pre-column derivatization step using o-phthaldialdehyde (OPA) is employed. OPA reacts with the primary amine of L-aspartic acid in the presence of a thiol-containing agent (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. This derivative is then separated from other amino acids and plasma components on a C18 column and detected by a fluorescence detector. An internal standard, such as L-homoserine, is used to ensure accuracy and correct for variations in sample preparation and injection volume.
Experimental Protocols
Materials and Reagents
-
L-Asparagine
-
L-Aspartic acid
-
L-Homoserine (Internal Standard)
-
o-Phthaldialdehyde (OPA)
-
2-Mercaptoethanol
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Di-potassium hydrogen orthophosphate
-
Propionic acid
-
Boric acid
-
Sodium hydroxide
-
Perchloric acid or Sulfosalicylic acid
-
Ultrapure water
-
Human plasma (for standards and controls)
Equipment
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., Phenomenex Luna C18)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
pH meter
-
Pipettes and tips
-
Autosampler vials
Preparation of Solutions
-
Asparagine Solution (Substrate): Prepare a stock solution of L-asparagine in ultrapure water.
-
Internal Standard Stock Solution: Prepare a stock solution of L-homoserine in ultrapure water.
-
Mobile Phase: A typical mobile phase consists of a di-potassium hydrogen orthophosphate propionate buffer (pH 6.0) with 10% methanol and 10% acetonitrile.[1][2]
-
OPA Derivatization Reagent: Dissolve OPA in a borate buffer, add methanol and then 2-mercaptoethanol. This solution should be prepared fresh daily and protected from light.
-
Protein Precipitation Reagent: Prepare a solution of perchloric acid or sulfosalicylic acid in ultrapure water.
Sample Preparation
-
Plasma Collection: Collect blood samples in heparinized tubes and centrifuge to separate the plasma.
-
Enzymatic Reaction:
-
To a microcentrifuge tube, add a known volume of plasma sample.
-
Add the L-asparagine substrate solution and the internal standard solution.
-
Incubate the mixture at 37°C for a specific time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Protein Precipitation:
-
Stop the enzymatic reaction by adding the protein precipitation reagent (e.g., perchloric acid).
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Derivatization:
-
Transfer the supernatant to a clean tube.
-
Add the OPA derivatization reagent.
-
Allow the reaction to proceed for a set time (e.g., 2 minutes) at room temperature.
-
-
HPLC Analysis:
-
Transfer the derivatized sample to an autosampler vial.
-
Inject a specific volume (e.g., 20 µL) into the HPLC system.
-
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 5 µm, 250 x 4.6 mm).
-
Mobile Phase: Isocratic elution with a mixture of di-potassium hydrogen orthophosphate propionate buffer (pH 6.0), methanol, and acetonitrile.[1][2]
-
Column Temperature: 30°C.
-
Fluorescence Detector Wavelengths: Excitation at 357 nm and emission at 455 nm.[1][2]
-
Run Time: Approximately 20 minutes to allow for the elution of all components and re-equilibration of the column.
Data Analysis
-
Identify the peaks for L-aspartic acid and the internal standard (L-homoserine) based on their retention times.
-
Calculate the peak area ratio of L-aspartic acid to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of L-aspartic acid in the plasma samples from the calibration curve.
-
Calculate the this compound activity, typically expressed in units per milliliter (U/mL), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of L-aspartic acid per minute under the specified assay conditions.
Data Presentation
The performance of the HPLC method for this compound activity quantification is summarized in the following tables.
Table 1: Chromatographic Parameters
| Parameter | Value | Reference |
| Column | Phenomenex Luna C18 | [1],[2] |
| Mobile Phase | Di-potassium hydrogen orthophosphate propionate buffer (pH 6) with 10% methanol and 10% acetonitrile | [1],[2] |
| Flow Rate | 1.0 mL/min | [1],[2] |
| Fluorescence Detection | Excitation: 357 nm, Emission: 455 nm | [1],[2] |
| Retention Time (L-Aspartic Acid) | ~3.5 min | [1],[2] |
| Retention Time (L-Asparagine) | ~9.8 min | [1],[2] |
| Retention Time (L-Homoserine) | ~17.7 min | [1],[2] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.1 to 10 U/mL | [1],[2] |
| Limit of Quantitation (LOQ) | ~0.03 U/mL | [1],[2] |
| Interday Precision | < 13% | [1],[2] |
| Interday Accuracy | < 13% | [1],[2] |
Visualizations
Enzymatic Reaction of this compound
Caption: Enzymatic hydrolysis of L-asparagine by this compound.
Experimental Workflow for this compound Activity Quantification
Caption: Workflow for HPLC-based this compound activity assay.
References
Application Notes and Protocols for PEG-Asparaginase Formulations with Extended In Vivo Half-Life
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of PEG-asparaginase, a critical therapeutic enzyme for acute lymphoblastic leukemia (ALL), focusing on formulations designed for an extended in-vivo half-life. Detailed protocols for key experiments are provided to guide researchers in the evaluation of existing and novel PEG-asparaginase formulations.
Introduction to PEG-Asparaginase
L-asparaginase is an enzyme that depletes the amino acid asparagine in the bloodstream, leading to the targeted killing of leukemic cells that are dependent on an external supply of this amino acid.[1] Native L-asparaginase, however, has a short half-life and can elicit immunogenic responses. PEGylation, the covalent attachment of polyethylene glycol (PEG) to the enzyme, is a widely used strategy to overcome these limitations. This modification increases the hydrodynamic size of the molecule, which prolongs its circulating half-life by reducing renal clearance and protecting it from proteolytic degradation.[2] Furthermore, the PEG moiety can shield antigenic epitopes on the enzyme surface, thereby reducing its immunogenicity.[2]
Comparative Pharmacokinetics of Asparaginase Formulations
The primary advantage of PEG-asparaginase over its native counterpart is its significantly extended plasma half-life, allowing for less frequent administration and more sustained depletion of asparagine.[3] Different formulations of PEG-asparaginase, such as liquid and lyophilized forms, have been developed to improve stability and shelf-life.[4][5] The following tables summarize the pharmacokinetic parameters of various this compound formulations.
Table 1: Pharmacokinetic Parameters of Native vs. PEG-Asparaginase
| Formulation | Half-life (t½) | Clearance | Reference |
| Native E. coli this compound | 1.24 - 1.28 days | Significantly higher than PEG-asparaginase | [3][6] |
| PEG-Asparaginase (pegaspargase) | 5.73 days | Significantly lower than native this compound | [3][6] |
| Erwinia this compound | 0.65 days | - | [3] |
Table 2: Bioequivalence of Liquid vs. Lyophilized PEG-Asparaginase Formulations
| Pharmacokinetic Parameter | Geometric Mean Ratio (GMR) (Lyophilized/Liquid) | 90% Confidence Interval (CI) | Conclusion | Reference |
| Cmax | 93.5% | 82.9% - 105.5% | Bioequivalent | [4][5] |
| AUCinf | 102.8% | 91.4% - 115.6% | Bioequivalent | [4][5] |
| AUC0-tlast | 115.9% | 90.2% - 148.9% | Numerical increase, not expected to impact efficacy or safety | [4][5] |
Experimental Protocols
Protocol for PEGylation of L-Asparaginase
This protocol describes a general method for the covalent attachment of PEG to L-asparaginase.
Materials:
-
Recombinant L-asparaginase
-
mPEG-Succinimidyl Succinate (mPEG-SS)
-
Phosphate buffer (50 mM, pH 7.0)
-
Glycine (10 mM)
-
Q-Sepharose ion-exchange column
-
Size-exclusion chromatography (SEC) column
-
Dialysis tubing
Procedure:
-
Dissolve recombinant L-asparaginase in 50 mM phosphate buffer (pH 7.0) to a final concentration of 5 mg/mL.
-
Add mPEG-SS to the L-asparaginase solution at a molar ratio of 1:5 (L-asparaginase:mPEG-SS).
-
Incubate the reaction mixture at 2-8°C for 12 hours with slow stirring.[7]
-
Quench the reaction by adding 10 mM glycine.[7]
-
Purify the PEGylated L-asparaginase using a Q-Sepharose ion-exchange column. Elute the protein with a linear gradient of 0.5 M NaCl.[7]
-
Perform dialysis of the eluted fractions against 10 mM phosphate buffer (pH 7.0) to remove excess salt.[7]
-
Further purify and analyze the purity of the PEGylated L-asparaginase by size-exclusion chromatography (SEC)-HPLC.[7]
Protocol for In Vivo Half-Life Determination in a Mouse Model
This protocol outlines the steps to determine the in-vivo half-life of a PEG-asparaginase formulation in mice.
Animal Model:
-
Healthy wild-type C57BL/6J mice are suitable for this study.[1]
Procedure:
-
Administer a single intraperitoneal (i.p.) injection of the PEG-asparaginase formulation to the mice at a specified dose (e.g., 2,500 IU/kg).[1]
-
Collect blood samples from the mice at various time points post-injection (e.g., 1, 3, 5, 7, 10, and 14 days).[1]
-
Process the blood samples to obtain plasma.
-
Determine the L-asparaginase activity in the plasma samples using a validated enzymatic assay (see Protocol 3.3).
-
Plot the plasma L-asparaginase activity as a function of time.
-
Calculate the elimination half-life (t½) from the terminal phase of the plasma concentration-time curve.
Protocol for this compound Activity Assay in Plasma
This protocol describes an enzymatic-coupled kinetic reaction to measure this compound activity in plasma samples.
Principle: this compound hydrolyzes L-asparagine to L-aspartate and ammonia. The production of L-aspartate can be coupled to a series of enzymatic reactions that lead to the oxidation of NADH to NAD+, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Plasma samples
-
This compound Assay Buffer
-
Substrate Mix (containing L-asparagine)
-
Aspartate Enzyme Mix
-
Conversion Mix (containing NADH)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare samples and standards in a 96-well plate.
-
Add 50 µL of each plasma sample or standard to respective wells.
-
Add the Substrate Mix to all wells to initiate the this compound reaction.
-
Incubate the plate under controlled conditions (e.g., 37°C).
-
Add the Aspartate Enzyme Mix and Conversion Mix to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
The rate of NADH disappearance is directly proportional to the this compound activity in the sample. Calculate the activity based on a standard curve.
Protocol for In Vivo Anti-Leukemic Efficacy in a Xenograft Mouse Model
This protocol details the evaluation of the anti-leukemic efficacy of PEG-asparaginase in an acute lymphoblastic leukemia (ALL) xenograft mouse model.
Animal Model:
-
Immunodeficient mice (e.g., NOD/SCID) are engrafted with human ALL cells (e.g., SUP-B15 cell line expressing luciferase).[1][8]
Procedure:
-
Inject human ALL cells intravenously into the mice.
-
Monitor tumor engraftment and progression by bioluminescent imaging (BLI).[1]
-
Once the leukemic burden is established, randomize the mice into treatment and control groups.
-
Administer the PEG-asparaginase formulation (e.g., 2,500 IU/kg, i.p., every 10 days) to the treatment group and a vehicle control (e.g., PBS) to the control group.[1]
-
Monitor the leukemic burden in both groups throughout the treatment period using BLI.
-
Measure L-asparaginase activity and asparagine levels in blood plasma at regular intervals to confirm target engagement.[1]
-
Monitor the survival of the mice in each group.
-
Assess treatment efficacy by comparing the reduction in leukemic burden and the increase in survival in the treatment group relative to the control group.
Protocol for In Vivo Toxicity Assessment
This protocol provides a framework for assessing the potential toxicity of PEG-asparaginase formulations.
Procedure:
-
Administer repeated doses of the PEG-asparaginase formulation to healthy mice or tumor-bearing mice as per the efficacy study protocol.[9]
-
Monitor the animals for clinical signs of toxicity, including changes in body weight, behavior, and overall health.
-
Collect blood samples at baseline and at various time points during and after treatment.
-
Perform complete blood counts (CBC) and serum chemistry analysis to evaluate hematological and organ function (e.g., liver and kidney function).[9]
-
At the end of the study, perform a complete necropsy and collect major organs for histopathological examination.
-
Grade any observed toxicities according to established criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound-induced depletion of asparagine leads to the inhibition of protein synthesis and cell cycle arrest, ultimately triggering apoptosis in leukemic cells.[10] The induction of apoptosis is a key mechanism of its anti-cancer activity.
Caption: this compound-induced apoptosis pathway.
This compound-Induced Autophagy Signaling Pathway
This compound treatment can also induce autophagy, a cellular process of self-digestion, which can have a dual role in cancer therapy. It can act as a survival mechanism for cancer cells under metabolic stress or contribute to cell death.[11][12][13]
Caption: this compound-induced autophagy pathway.
Experimental Workflow for Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Assessment
A well-designed experimental workflow is crucial for the comprehensive evaluation of a novel PEG-asparaginase formulation.
Caption: Workflow for in vivo evaluation.
References
- 1. In vivo stabilization of a less toxic this compound variant leads to a durable antitumor response in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel site-specific PEGylated L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetic studies of three this compound preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P386: COMPARISON OF THE PHARMACOKINETICS OF THE LIQUID AND THE LYOPHILIZED FORMULATIONS OF PEGASPARGASE IN THE TREATMENT OF PEDIATRIC PATIENTS WITH ACUTE LYMPHOBLASTIC LEUKEMIA (ALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of native E. coli and PEG this compound pharmacokinetics and pharmacodynamics in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Toxicity profile of repeated doses of PEG-asparaginase incorporated into a pediatric-type regimen for adult acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. This compound induces apoptosis and cytoprotective autophagy in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces apoptosis and cytoprotective autophagy in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Asparaginase Stability via Site-Directed Mutagenesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
L-asparaginase is a critical therapeutic enzyme used in the treatment of acute lymphoblastic leukemia (ALL) and is also employed in the food industry to mitigate acrylamide formation.[1][2][3] The enzyme catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia, depleting circulating asparagine and thereby inducing apoptosis in cancer cells that lack asparagine synthetase.[4][5] However, the therapeutic efficacy of native asparaginases, particularly those from bacterial sources like Escherichia coli (EcA) and Erwinia chrysanthemi (ErA), is often hampered by their limited stability under physiological conditions, immunogenicity, and short in vivo half-life.[6]
Protein engineering, specifically site-directed mutagenesis, offers a powerful and rational approach to overcome these limitations. By introducing precise amino acid substitutions, it is possible to enhance the structural stability of asparaginase, leading to improved thermal resistance, broader pH tolerance, and extended circulating half-life, ultimately resulting in a more effective and safer biopharmaceutical. This document provides an overview of strategies, quantitative data from successful studies, and detailed protocols for applying site-directed mutagenesis to improve this compound stability.
Rationale and Strategies for Mutation Selection
The primary goal of site-directed mutagenesis for this compound is to introduce modifications that bolster the protein's three-dimensional structure against denaturation. Common strategies include:
-
Improving Surface Electrostatics: Replacing surface residues that contribute unfavorably to the overall electrostatic potential can enhance stability. For instance, replacing a charged residue in a neutral region can remove electrostatic repulsion.[2]
-
Enhancing Subunit Interfaces: For multimeric enzymes like the homotetrameric EcA, strengthening the interactions between subunits can significantly improve overall stability.[6]
-
Rigidifying Flexible Regions: Introducing mutations (e.g., to proline) in flexible loops or substituting residues to form new hydrogen bonds can reduce conformational flexibility and increase resistance to thermal unfolding.
-
Consensus-Designed Mutagenesis: Identifying and replacing non-conserved residues, such as easily oxidized cysteine residues, with more conserved amino acids (e.g., tyrosine or glutamine) can prevent unwanted disulfide bond formation and increase thermostability.[7]
The logical process for identifying and validating these mutations is outlined in the diagram below.
Caption: Logic flow for enhancing this compound stability.
Data on Stability Improvement of this compound Mutants
Site-directed mutagenesis has successfully yielded this compound variants with significantly enhanced stability. The following tables summarize quantitative data from various studies.
Table 1: Enhanced Thermal Stability of this compound Mutants
| Enzyme Source | Mutation(s) | Parameter | Wild-Type (WT) Value | Mutant Value | Fold Improvement | Reference |
| Erwinia chrysanthemi | D133V | Tm (°C) | 46.4 °C | 55.8 °C | N/A | [2][8] |
| Erwinia chrysanthemi | D133V | Half-life (at 50°C) | 2.7 h | 159.7 h | ~59x | [2][8] |
| Erwinia chrysanthemi | D133L | Tm (°C) | 46.4 °C | Optimal (Value not stated) | N/A | [2] |
| E. coli | D60W/L211R/L310R | Half-life (at 50°C) | 60 min | 110 min | 1.8x | [1] |
| Acinetobacter soli | C8Y/C283Q | Tm (°C) | 55.2 °C | 62.3 °C | N/A | [7] |
| Acinetobacter soli | C8Y/C283Q | Half-life (at 40°C) | 10.5 min | 361.6 min | ~34x | [7] |
| Rhizomucor miehei | A344E/S302I | Optimal Temp. | 45 °C | 50 °C | N/A | [9] |
Tm (Melting Temperature): The temperature at which 50% of the enzyme is denatured.
Table 2: Altered Kinetic and pH Properties of this compound Mutants
| Enzyme Source | Mutation(s) | Parameter | Wild-Type (WT) Value | Mutant Value | Notes | Reference |
| Thermococcus litoralis | T70A/K48L | Relative Activity | 1 | 6.38 | 6.38-fold increase in activity at 37°C | [10] |
| E. coli | D60W/L211R/L310R | Optimal pH range | pH 7-9 (65% activity) | pH 6-10 (82% activity) | Broader pH stability | [1] |
| E. coli | D60W/L211R/L310R | Working Temp. Range | 31-43 °C | 35-55 °C | Expanded functional temperature range | [1] |
| Erwinia chrysanthemi | Triple Mutant (TM) | Km (µM) | ~50 µM | ~100 µM | Decreased affinity, but lower glutaminase activity | [5] |
Experimental Workflow and Protocols
The overall workflow for generating and evaluating stabilized this compound variants is depicted below. It involves sequential steps from gene mutagenesis to detailed characterization of the purified enzyme.
Caption: Experimental workflow for this compound engineering.
Protocol 1: Site-Directed Mutagenesis via Whole-Plasmid PCR
This protocol describes the creation of point mutations using the recombinant plasmid containing the wild-type this compound gene (e.g., pET-28a-ASNase) as a template.[1][10]
Materials:
-
Template DNA (pET-28a vector with WT this compound gene)
-
Mutagenic primers (forward and reverse, containing the desired mutation)
-
High-fidelity DNA polymerase (e.g., Q5, Pfu)
-
dNTPs
-
DpnI restriction enzyme
-
T4 DNA Ligase (optional, depending on kit)
-
Competent E. coli cells (e.g., BL21(DE3))
Procedure:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification:
-
Set up the PCR reaction:
-
Template DNA: 10-50 ng
-
Forward Primer: 10 µM
-
Reverse Primer: 10 µM
-
High-fidelity DNA Polymerase: As per manufacturer's recommendation
-
dNTPs: 200 µM
-
Reaction Buffer: 1x
-
Nuclease-free water: to final volume (e.g., 50 µL)
-
-
Run the PCR program:
-
Initial Denaturation: 98°C for 30 sec
-
18-25 Cycles:
-
Denaturation: 98°C for 10 sec
-
Annealing: 60-72°C for 30 sec (adjust based on primer Tm)
-
Extension: 72°C for 3-4 min (depending on plasmid size)
-
-
Final Extension: 72°C for 5-10 min
-
Hold: 4°C
-
-
-
Template Digestion: Add 1 µL of DpnI enzyme directly to the amplified PCR product. Incubate at 37°C for 1-2 hours to digest the methylated parental DNA template.[11][12]
-
Transformation: Transform 5-10 µL of the DpnI-treated product into competent E. coli BL21(DE3) cells using standard heat-shock or electroporation methods.
-
Selection and Verification: Plate the transformed cells on LB agar with the appropriate antibiotic (e.g., kanamycin for pET-28a). Isolate plasmids from resulting colonies and verify the mutation via Sanger sequencing.
Protocol 2: Expression and Purification of Recombinant this compound
This protocol is for expressing the His-tagged this compound mutant in E. coli and purifying it.[11][13]
Materials:
-
E. coli BL21(DE3) cells harboring the mutant plasmid
-
LB Broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole)
-
Wash Buffer (same as Lysis Buffer, can increase imidazole to 40 mM)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
Procedure:
-
Inoculation: Inoculate 10 mL of LB medium (with antibiotic) with a single colony and grow overnight at 37°C.
-
Large-Scale Culture: Transfer the overnight culture into 1 L of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[13]
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM. Continue to incubate at the lower temperature for 16-20 hours.[13]
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).
-
Lysis: Resuspend the cell pellet in Lysis Buffer and disrupt the cells using sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g for 30 min at 4°C) to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer.
-
Elute the protein with Elution Buffer.
-
-
Verification: Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.
Protocol 3: this compound Activity Assay (Nesslerization Method)
This assay quantifies the ammonia released from the hydrolysis of L-asparagine.[13][14][15] One unit of this compound activity is defined as the amount of enzyme that releases 1 µmole of ammonia per minute under specified conditions.[14]
Materials:
-
0.05 M Tris-HCl buffer, pH 8.6
-
Substrate solution: 10 mM L-asparagine in 0.05 M Tris-HCl, pH 8.6
-
1.5 M Trichloroacetic acid (TCA)
-
Nessler's Reagent
-
Ammonium sulfate standard solution (for standard curve)
-
Purified this compound enzyme
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add 1.7 mL of the substrate solution and 0.2 mL of Tris-HCl buffer.
-
Equilibration: Incubate the tube at 37°C for 5 minutes.
-
Initiate Reaction: Add 0.1 mL of diluted purified enzyme to the tube and start a timer.
-
Incubation: Incubate the reaction at 37°C for exactly 10 minutes.
-
Stop Reaction: Stop the reaction by adding 0.1 mL of 1.5 M TCA.
-
Clarification: Centrifuge the tube to pellet any precipitated protein.
-
Color Development:
-
Transfer 0.5 mL of the clear supernatant to a new tube containing 7.0 mL of deionized water.
-
Add 1.0 mL of Nessler's Reagent and mix.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Read the absorbance at 480 nm (A480) against a blank prepared similarly but with TCA added before the enzyme.
-
Quantification: Determine the amount of ammonia released by comparing the A480 value to a standard curve prepared using ammonium sulfate.
Protocol 4: Thermal Stability Assessment
This protocol determines the thermostability of the this compound mutant by measuring its residual activity after incubation at an elevated temperature.[1]
Materials:
-
Purified this compound (WT and mutant)
-
Tris-HCl buffer (50 mM, pH 7.0)
-
Water bath or thermocycler set to a challenging temperature (e.g., 50°C, 60°C).
-
Reagents for this compound activity assay (Protocol 3).
Procedure:
-
Enzyme Preparation: Dilute the WT and mutant enzymes to the same initial concentration in Tris-HCl buffer.
-
Incubation: Place the enzyme solutions in a water bath set at the desired temperature (e.g., 50°C).
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of each enzyme.[1]
-
Activity Measurement: Immediately measure the residual enzymatic activity of each aliquot using the this compound activity assay (Protocol 3). The activity at time 0 is considered 100%.
-
Data Analysis: Plot the percentage of residual activity against time. Calculate the half-life (t1/2), which is the time required for the enzyme to lose 50% of its initial activity. Compare the half-lives of the mutant and WT enzymes.
Conclusion
Site-directed mutagenesis is a proven and effective strategy for enhancing the stability of L-asparaginase. By leveraging structural insights and rational design, researchers can create enzyme variants with superior thermostability and broader operational ranges without compromising catalytic efficiency. The protocols and data presented here serve as a comprehensive guide for scientists and drug developers aiming to engineer next-generation this compound therapeutics with improved clinical profiles and wider industrial applicability.
References
- 1. mdpi.com [mdpi.com]
- 2. Engineering thermal stability of L-asparaginase by in vitro directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo stabilization of a less toxic this compound variant leads to a durable antitumor response in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of stability and enzymatic activity by site-directed mutagenesis of E. coli this compound II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermostability Improvement of L-Asparaginase from Acinetobacter soli via Consensus-Designed Cysteine Residue Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering thermal stability of l-asparaginase by in vitro directed evolution: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. Heterologous Expression and Rational Design of l-asparaginase from Rhizomucor miehei to Improve Thermostability [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Probing the active site of Class 3 L-asparaginase by mutagenesis. I. Tinkering with the zinc coordination site of ReAV [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Probing the Active Site of Class 3 L-Asparaginase by Mutagenesis: Mutations of the Ser-Lys Tandems of ReAV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 15. frederick.cancer.gov [frederick.cancer.gov]
Application Notes and Protocols for Asparaginase Encapsulation
Introduction
L-asparaginase (ASNase) is a critical chemotherapeutic agent for acute lymphoblastic leukemia (ALL).[1][2][3][4] Its therapeutic efficacy is based on the depletion of circulating L-asparagine, an amino acid essential for the proliferation of leukemic cells, which often lack asparagine synthetase (ASNS) and are therefore dependent on extracellular sources.[3][4][5][6][7] This depletion leads to cell cycle arrest and apoptosis in cancer cells.[3][4] However, the clinical use of native ASNase is hampered by its high immunogenicity, short half-life, and potential for "silent inactivation" due to antibody production.[1][2][8] Encapsulation of ASNase into various nanocarriers is a promising strategy to overcome these limitations by protecting the enzyme from the immune system, extending its circulation time, and enabling targeted delivery.[1][2][3][9] This document provides detailed application notes and protocols for the encapsulation of asparaginase using liposomes, polymeric nanoparticles, and hydrogels.
Mechanism of Action and Resistance
This compound exerts its anticancer effect by hydrolyzing L-asparagine to L-aspartic acid and ammonia, thereby depriving cancer cells of a crucial nutrient.[3][4][5] This leads to the induction of apoptosis through various signaling pathways, including the activation of caspases and modulation of pro- and anti-apoptotic proteins. However, cancer cells can develop resistance to this compound, primarily through the upregulation of asparagine synthetase (ASNS), which allows them to synthesize their own asparagine.[5][10][11][12] Other resistance mechanisms include the activation of cytoprotective autophagy.[13]
Encapsulation Methods and Protocols
The encapsulation of this compound aims to improve its therapeutic index by enhancing its stability, prolonging its half-life, and reducing its immunogenicity.[9] Several types of nanocarriers have been explored for this purpose, including liposomes, polymeric nanoparticles, and hydrogels.
Liposomal Encapsulation
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core, making them suitable for encapsulating hydrophilic drugs like this compound.[1] They are biodegradable and can be functionalized to achieve targeted delivery.[1]
Workflow for Liposomal this compound Preparation
Protocol 1: Thin-Film Hydration Method for Liposome Preparation [14]
-
Lipid Film Formation:
-
Hydration and Encapsulation:
-
Hydrate the lipid film with an aqueous solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Agitate the mixture to facilitate the formation of multilamellar vesicles (MLVs) encapsulating the enzyme.
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform vesicles (e.g., small unilamellar vesicles or SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.
-
-
Purification:
Protocol 2: Electroporation for this compound Encapsulation [15]
-
Liposome Preparation: Prepare liposomes using the thin-film hydration method as described above.
-
Encapsulation:
-
Purification: Purify the this compound-loaded liposomes as described in Protocol 1.
Data Summary: Liposomal this compound Formulations
| Liposome Composition | Method | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| DMPC/DSPE-PEG | Electroporation | 142 - 202 | 10 - 16 | [15] |
| Soy Lecithin/Cholesterol | Thin-Film Hydration | Not Specified | ~40-60 (inferred) | [14] |
| PC/CL (80/20) | Extrusion | 100 | Not Specified | [16] |
DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; DSPE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]; PC: Phosphatidylcholine; CL: Cardiolipin.
Polymeric Nanoparticle Encapsulation
Biodegradable polymers like chitosan and poly(lactic-co-glycolic acid) (PLGA) are widely used to fabricate nanoparticles for drug delivery.[8][17] These systems can protect the enzyme from degradation and provide sustained release.[8][9]
Protocol 3: Ionic Gelation for Chitosan Nanoparticle (CSNP) Preparation [8]
-
Chitosan Solution: Prepare a solution of chitosan in an acidic aqueous medium (e.g., acetic acid).
-
This compound Addition: Add the this compound solution to the chitosan solution.
-
Nanoparticle Formation: Add a cross-linking agent, such as sodium tripolyphosphate (TPP), dropwise to the chitosan-asparaginase mixture under constant stirring.[8] The electrostatic interaction between the positively charged chitosan and the negatively charged TPP leads to the spontaneous formation of nanoparticles, entrapping the enzyme.[8]
-
Purification: Separate the nanoparticles by centrifugation, then wash them to remove unreacted reagents and unencapsulated enzyme.
Protocol 4: Double Emulsion Solvent Evaporation for PLGA Nanoparticle Preparation [17]
-
Primary Emulsion: Add an aqueous solution of this compound to a solution of PLGA in an organic solvent (e.g., dichloromethane). Emulsify this mixture using high-speed homogenization or sonication to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion: Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA) and emulsify again to form a water-in-oil-in-water (w/o/w) double emulsion.[17]
-
Solvent Evaporation: Stir the double emulsion for several hours to allow the organic solvent to evaporate, leading to the precipitation of solid PLGA nanoparticles encapsulating the this compound.
-
Purification: Collect the nanoparticles by centrifugation, wash them repeatedly with distilled water, and then lyophilize for storage.
Data Summary: Polymeric Nanoparticle Formulations
| Polymer | Method | Particle Size (nm) | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
| Chitosan | Ionic Gelation | 340 ± 12 | 76.2 | 47.6 | [8] |
| PLGA | Double Emulsion | 195 ± 0.2 | Not Specified | Not Specified | [17] |
Hydrogel-Based Encapsulation
Hydrogels are three-dimensional networks of hydrophilic polymers that can encapsulate large amounts of water and therapeutic agents.[18] They can be designed as injectable formulations for the sustained release of proteins like this compound.[18][19]
Protocol 5: Peptide Hydrogel for Sustained Release [18][19]
-
Peptide Synthesis: Synthesize self-assembling hexamer peptides.
-
Hydrogel Formation: Dissolve the peptide in a suitable buffer.
-
Enzyme Encapsulation: Mix the this compound solution with the peptide solution. The mixture will self-assemble into a hydrogel, physically entrapping the enzyme within its network.
-
In Vivo Application: The resulting hydrogel can be injected subcutaneously to form a depot for the slow and sustained release of the active enzyme.[18][19] In vivo studies have shown that this compound released from these hydrogels remains active for over 72 hours, a significant improvement compared to the non-encapsulated enzyme.[18]
Characterization Protocols
Protocol 6: Determination of Encapsulation Efficiency (EE) [8][14]
-
Separate the encapsulated this compound from the free enzyme using centrifugation or size exclusion chromatography.[14][15]
-
Quantify the amount of free this compound in the supernatant or eluate using a protein assay (e.g., Bradford assay).[14]
-
Calculate the Encapsulation Efficiency (EE) using the following formula:
EE (%) = [(Total Amount of this compound - Amount of Free this compound) / Total Amount of this compound] x 100
Protocol 7: In Vitro Drug Release Study [14][17]
-
Disperse a known amount of this compound-loaded nanocarriers in a release medium (e.g., PBS, pH 7.4) in a dialysis bag or a centrifuge tube.
-
Incubate the sample at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw aliquots of the release medium.
-
Quantify the amount of this compound released into the medium using a suitable activity assay or protein quantification method.[14]
-
Plot the cumulative percentage of released drug versus time to obtain the release profile.
Protocol 8: this compound Activity Assay (Nessler Method) [8][15]
-
Prepare a reaction mixture containing Tris-HCl buffer, L-asparagine solution, and the enzyme sample (either free or encapsulated).[8]
-
Incubate the mixture at 37°C for a specific time (e.g., 15-30 minutes).[8][15]
-
Stop the reaction by adding trichloroacetic acid (TCA).[8][15]
-
Determine the amount of ammonia released by adding Nessler's reagent and measuring the absorbance at 425 nm.[8]
-
Calculate the enzyme activity based on a standard curve prepared with ammonium sulfate.[8]
Protocol 9: In Vitro Cytotoxicity Assay (MTT Assay) [14][15]
-
Seed cancer cells (e.g., MOLT-4) in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of free this compound and encapsulated this compound formulations.[14][15]
-
Incubate the cells for a specified period (e.g., 72 hours).[15]
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.[15]
-
Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at 570 nm.[15]
-
Calculate the cell viability as a percentage of the untreated control.
Signaling Pathway for this compound-Induced Apoptosis
Conclusion
Encapsulation technologies offer a versatile platform to enhance the therapeutic performance of this compound. By selecting the appropriate nanocarrier and encapsulation method, it is possible to improve the enzyme's pharmacokinetic profile, reduce its immunogenicity, and ultimately provide safer and more effective treatments for patients with ALL.[1][2] The protocols and data presented here serve as a guide for researchers in the development and characterization of novel this compound formulations for targeted drug delivery.
References
- 1. Encapsulation of this compound as a Promising Strategy to Improve In Vivo Drug Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of L-asparaginase? [synapse.patsnap.com]
- 5. Possible mechanism of metabolic and drug resistance with L-asparaginase therapy in childhood leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peg-Grafted Liposomes for L-Asparaginase Encapsulation [mdpi.com]
- 7. Novel Insights on the Use of L-Asparaginase as an Efficient and Safe Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and nanoencapsulation of l-asparaginase II in chitosan-tripolyphosphate nanoparticles and in vitro release study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Asparaginase delivery systems targeted to minimize its side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Mechanisms of development of side effects and drug resistance to this compound and ways to overcome them] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asparaginases: Biochemical Pharmacology and Modes of Drug Resistance | Anticancer Research [ar.iiarjournals.org]
- 12. ashpublications.org [ashpublications.org]
- 13. This compound induces apoptosis and cytoprotective autophagy in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Peg-Grafted Liposomes for L-Asparaginase Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design of expert guided investigation of native L-asparaginase encapsulated long-acting cross-linker-free poly (lactic-co-glycolic) acid nanoformulation in an Ehrlich ascites tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptide hydrogels as slow-release formulations of protein therapeutics: case study of this compound-loaded hydrogels - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM00138B [pubs.rsc.org]
- 19. Peptide hydrogels as slow-release formulations of protein therapeutics: case study of this compound-loaded hydrogels - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Managing Hypersensitivity Reactions to E. coli Asparaginase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hypersensitivity reactions to E. coli asparaginase in a research and pre-clinical setting.
Troubleshooting Guides
Issue: Unexpected Loss of Drug Efficacy in In Vitro/In Vivo Models
Symptoms:
-
Decreased cytotoxicity in this compound-sensitive cell lines.
-
Reduced tumor regression in animal models compared to previous experiments.
-
Normal asparagine levels in treated samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Silent Inactivation | 1. Measure serum this compound activity (NSAA) levels.[1][2] 2. Perform an anti-asparaginase antibody assay.[1][3] | If NSAA levels are below the therapeutic threshold (e.g., <0.1 IU/mL), consider switching to an immunologically distinct this compound formulation.[1][2] Note that the presence of antibodies alone may not confirm inactivation.[1] |
| This compound Resistance | 1. Perform cell viability assays (e.g., MTT, Trypan Blue) to confirm resistance.[4] 2. Analyze the expression of asparagine synthetase (ASNS) and other resistance-related genes via qPCR or Western Blot.[4][5][6] | If resistance is confirmed, investigate alternative therapeutic strategies or combination therapies.[7] |
| Improper Drug Handling/Storage | 1. Review storage conditions and preparation protocols. 2. Test the activity of the current drug batch using a fresh, sensitive cell line. | Discard the current batch if activity is compromised and obtain a new vial. Adhere strictly to the manufacturer's storage and handling instructions. |
Issue: Acute Hypersensitivity Reaction Observed During In Vivo Experiments
Symptoms:
-
Animal exhibits signs of anaphylaxis (e.g., respiratory distress, lethargy, ruffled fur) shortly after injection.
-
Localized skin reactions at the injection site.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action | | :--- | :--- | | IgE-mediated Hypersensitivity | 1. Immediately cease administration of this compound. 2. Administer emergency supportive care as per institutional animal care and use committee (IACUC) guidelines (e.g., epinephrine, antihistamines). | For future experiments with the same cohort, switch to an alternative this compound formulation such as Erwinia this compound or a pegylated form.[8][9][10] Alternatively, a desensitization protocol may be attempted.[11][12][13] | | Infusion Reaction | 1. Slow the rate of infusion for subsequent administrations.[14] 2. Consider premedication with antihistamines or corticosteroids in future experiments, if aligned with the study design.[9] | Monitor animals closely during and after administration. If symptoms persist or worsen, treat as a true hypersensitivity reaction. |
Frequently Asked Questions (FAQs)
1. What is the difference between clinical hypersensitivity and "silent inactivation" of E. coli this compound?
Clinical hypersensitivity is an overt allergic reaction to the drug, with symptoms ranging from mild skin reactions to severe anaphylaxis.[2][15] This is often an IgE-mediated response.[16][17]
"Silent inactivation" refers to the development of neutralizing antibodies against this compound without any visible allergic symptoms.[1][18][19] These antibodies inactivate the drug, leading to a loss of therapeutic efficacy.[1] This is a significant concern as it can go undetected without proactive monitoring.[1][2]
2. How can I detect silent inactivation in my experiments?
The most reliable method for detecting silent inactivation is to measure the nadir serum this compound activity (NSAA).[1][2] A level below the established therapeutic threshold (e.g., <0.1 IU/mL) indicates probable inactivation.[2][20] While anti-asparaginase antibody assays are available, their presence alone is not sufficient to diagnose inactivation, as some subjects may have antibodies without a loss of enzyme activity.[1][2] Therefore, measuring this compound activity is the recommended approach.[1]
3. What are the alternative this compound formulations available if hypersensitivity or inactivation occurs?
If hypersensitivity or silent inactivation to E. coli this compound is observed, switching to an immunologically distinct formulation is recommended.[2] The primary alternatives include:
-
Erwinia this compound: Derived from Erwinia chrysanthemi, it does not show cross-reactivity with E. coli-derived asparaginases.[1][9][21] A recombinant version is also available.[15][22]
-
Pegylated E. coli this compound (pegaspargase): This form has polyethylene glycol (PEG) attached, which reduces its immunogenicity and prolongs its half-life.[14][17][20] However, cross-reactivity between native and pegylated E. coli this compound can occur.[9][15]
4. What is a desensitization protocol and when should it be considered?
A desensitization protocol involves administering gradually increasing doses of the drug over a set period to induce temporary tolerance.[11][13][23] This approach can be considered when alternative formulations are not available or are also problematic.[12][21] These protocols often involve premedication with corticosteroids and antihistamines.[11][23] It is crucial to monitor this compound activity levels after desensitization to ensure therapeutic efficacy.[12][13]
5. How can I assess for the development of this compound resistance in my cell lines?
Several in vitro methods can be used to determine if a cell line has developed resistance to this compound:
-
Cell Viability Assays: Assays such as MTT, XTT, or trypan blue exclusion can be used to compare the IC50 values of the potentially resistant cell line to a sensitive control line.[4]
-
Gene and Protein Expression Analysis: Quantitative PCR (qPCR) and Western blotting can be used to measure the expression levels of asparagine synthetase (ASNS).[4][6] Upregulation of ASNS is a common mechanism of this compound resistance.[5][6][24]
-
Flow Cytometry: Annexin V and propidium iodide staining can be used to quantify apoptosis in response to this compound treatment, with resistant cells showing less apoptosis.[4]
Experimental Protocols
Protocol 1: this compound Activity Assay (Colorimetric/Fluorometric)
This protocol is adapted from commercially available kits for measuring this compound activity in biological samples like serum or cell culture supernatant.[25][26][27][28]
Principle: this compound hydrolyzes asparagine into aspartic acid and ammonia.[25][27] The generated aspartate is then measured through a coupled enzymatic reaction that produces a colorimetric or fluorometric signal.[25][28]
Methodology:
-
Sample Preparation:
-
Reaction Setup:
-
Prepare a standard curve using a known concentration of aspartate.
-
In a 96-well plate, add 50 µL of each sample, standard, and control to separate wells.
-
Prepare a reaction mix containing this compound assay buffer, a probe, and a developer enzyme as per the kit instructions.
-
Add the reaction mix to each well.
-
-
Measurement:
-
Calculation:
-
Calculate the change in absorbance or fluorescence over time.
-
Determine the amount of aspartate generated in the samples by comparing to the standard curve.
-
This compound activity is typically reported in units/mL, where one unit is the amount of enzyme that catalyzes the formation of 1.0 µmole of aspartate per minute at a specific temperature (e.g., 25°C).[28]
-
Protocol 2: Anti-Asparaginase Antibody Detection (ELISA)
This protocol provides a general framework for detecting anti-asparaginase antibodies in serum samples.
Principle: This is a qualitative or semi-quantitative enzyme-linked immunosorbent assay (ELISA) to detect the presence of antibodies specific to E. coli this compound.
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well ELISA plate with purified E. coli this compound (the antigen) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add a blocking buffer (e.g., 2% BSA in PBS) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate.
-
Add diluted serum samples (and positive/negative controls) to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects the specific immunoglobulin isotype of the host species (e.g., anti-mouse IgG-HRP).
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add a substrate solution (e.g., TMB).
-
Incubate in the dark until a color change is observed.
-
-
Measurement:
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader.
-
The results can be reported qualitatively (present/absent) or semi-quantitatively by comparing to a standard curve of known antibody concentrations.[3]
-
Visualizations
References
- 1. mdlinx.com [mdlinx.com]
- 2. Consensus expert recommendations for identification and management of this compound hypersensitivity and silent inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grangergenetics.com [grangergenetics.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential mechanisms of this compound resistance in B-type acute lymphoblastic leukemia and malignant natural killer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation between this compound Sensitivity and Asparagine Synthetase Protein Content, but not mRNA, in Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Consensus expert recommendations for identification and management of this compound hypersensitivity and silent inactivation | Haematologica [haematologica.org]
- 11. A desensitization protocol in children with L-asparaginase hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Desensitizing to this compound | STC for ALL [staythecourseforall.com]
- 14. Hypersensitivity reactions to this compound: Incidence, identification, management, and overcoming challenges [lymphoblastic-hub.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Insights into this compound Allergic Responses: Exploring Pharmacogenetic Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The silent inactivation phenomenon in E. coli this compound therapy [newsroom.cap.org]
- 19. The silent inactivation phenomenon in E. coli this compound therapy [newsroom.cap.org]
- 20. This compound: an old drug with new questions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Current Use of this compound in Acute Lymphoblastic Leukemia/Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancernetwork.com [cancernetwork.com]
- 23. researchgate.net [researchgate.net]
- 24. ashpublications.org [ashpublications.org]
- 25. This compound Activity Assay Kit (Colorimetric/ Fluorometric) | Abcam [abcam.com]
- 26. This compound Activity Assay Kit | Dmsp-Sapienza [dmsp-sapienza.it]
- 27. This compound Assay Kit Clinisciences [clinisciences.com]
- 28. Enzymatic this compound Activity Assay [sigmaaldrich.cn]
Technical Support Center: Overcoming Silent Inactivation of PEG-Asparaginase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEG-asparaginase. Our goal is to help you navigate the challenges of silent inactivation and ensure the efficacy of your experiments and therapeutic strategies.
Frequently Asked Questions (FAQs)
Q1: What is silent inactivation of PEG-asparaginase?
A1: Silent inactivation is the loss of PEG-asparaginase enzymatic activity due to the development of neutralizing antibodies without the presence of overt clinical hypersensitivity or allergic reactions.[1][2][3][4] This phenomenon can lead to sub-therapeutic drug levels, potentially compromising treatment efficacy.[5][6] The "silent" nature of this inactivation makes it particularly challenging, as there are no visible signs of an adverse reaction.[1]
Q2: What causes silent inactivation?
A2: Silent inactivation is primarily caused by the production of neutralizing anti-drug antibodies (ADAs). These antibodies can target either the asparaginase enzyme itself or the polyethylene glycol (PEG) moiety.[7][8] The formation of these antibodies leads to rapid clearance and inactivation of the enzyme.[9] Pre-existing anti-PEG antibodies, potentially due to prior exposure to PEG in consumer products, can also contribute to this inactivation.[7][10]
Q3: How common is silent inactivation?
A3: The reported incidence of silent inactivation of PEG-asparaginase varies widely in literature, with studies showing rates ranging from as low as 1.7% to as high as 44%.[1][2][3][11] One study on pediatric patients with acute lymphoblastic leukemia (ALL) found silent inactivation in 23% of those receiving pegylated this compound.[1][2]
Q4: What are the clinical consequences of silent inactivation?
A4: The primary consequence of silent inactivation is a reduction in therapeutic efficacy due to inadequate depletion of asparagine.[12][13][14] This can lead to inferior treatment outcomes.[5][15] Monitoring for silent inactivation and subsequently switching to a non-cross-reactive this compound preparation can lead to outcomes similar to patients who never developed inactivation.[12][14]
Troubleshooting Guide
Issue 1: Unexpected loss of drug efficacy in preclinical models or clinical subjects.
-
Possible Cause: Silent inactivation of PEG-asparaginase.
-
Troubleshooting Steps:
-
Measure Serum this compound Activity: This is the most direct way to confirm silent inactivation.[12][16][17] Therapeutic drug monitoring (TDM) is essential for identifying patients with silent inactivation.[16]
-
Define Inactivation Thresholds: For PEG-asparaginase administered every two weeks, a serum this compound activity level below 0.1 IU/mL at day 7, or below the lower limit of quantification (LLQ) at day 14, is consistent with silent inactivation.[3][8][18]
-
Test for Anti-Drug Antibodies (ADAs): The presence of neutralizing antibodies against this compound or PEG can confirm an immunogenic response.[1] However, the presence of antibodies alone is not sufficient to diagnose silent inactivation, as not all antibodies are neutralizing.[1][16][19] Therefore, measuring this compound activity is the recommended approach.[1][16]
-
Issue 2: Difficulty in choosing the right assay to detect silent inactivation.
-
Possible Cause: Lack of clarity on the most reliable detection method.
-
Recommendation:
-
Prioritize this compound Activity Assays: Expert consensus recommends monitoring this compound activity as the primary method to detect silent inactivation.[16] These assays directly measure the functional status of the drug.
-
Anti-Asparaginase Antibody Assays as a Secondary Tool: While useful, these assays do not distinguish between neutralizing and non-neutralizing antibodies and thus have poor diagnostic specificity for silent inactivation.[16]
-
Issue 3: Confirmed silent inactivation of PEG-asparaginase.
-
Recommended Action:
-
Switch to a Non-Cross-Reactive this compound: The standard approach is to switch to an immunologically distinct this compound, such as Erwinia this compound, which does not show cross-reactivity with antibodies generated against E. coli-derived this compound.[3][5][9]
-
Continue Monitoring: After switching, it is crucial to continue monitoring this compound activity to ensure the new formulation is effective.[3]
-
Avoid Desensitization Protocols: Attempting to "desensitize" a patient by continuing PEG-asparaginase administration after silent inactivation is not recommended, as the recovery of enzyme activity is unpredictable and can take a long time.[15]
-
Data Presentation
Table 1: Thresholds for Silent Inactivation of this compound Formulations
| This compound Formulation | Dosing Schedule | Time Point for Measurement | Serum Activity Level Indicating Silent Inactivation |
| PEG-asparaginase | Every 2 weeks | Day 7 | < 0.1 IU/mL[3][8][18] |
| Day 14 | < Lower Limit of Quantification (LLQ)[3][8][18] | ||
| Native E. coli this compound | Twice a week | 72 hours post-dose | < LLQ[8] |
| Weekly | 7 days post-dose | < LLQ[8] | |
| Erwinia this compound | Three times a week | 48 hours post-dose | < LLQ[8] |
Experimental Protocols
1. This compound Activity Assay (Coupled Enzyme Assay)
This protocol is based on a common method where the aspartate produced by this compound is measured through a coupled enzymatic reaction.[20][21]
-
Principle: this compound hydrolyzes L-asparagine to L-aspartate and ammonia. The L-aspartate is then used in a series of enzymatic reactions that result in a colorimetric or fluorometric product, which is proportional to the this compound activity.[20][21]
-
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm
-
This compound Assay Buffer
-
L-Asparagine (substrate)
-
Enzyme mix (containing aspartate aminotransferase and malate dehydrogenase)
-
NADH
-
Colorimetric or fluorometric probe
-
This compound positive control
-
Serum samples
-
-
Procedure:
-
Sample Preparation: Bring serum samples to a final volume of 50 µL with this compound Assay Buffer in the wells of a 96-well plate. For unknown samples, it is recommended to test several dilutions.[20]
-
Standard Curve Preparation: Prepare a standard curve using a known concentration of aspartate.
-
Reaction Mix Preparation: Prepare a reaction mix containing the assay buffer, substrate, enzyme mix, and probe.
-
Initiate Reaction: Add the reaction mix to each well containing the samples and standards.
-
Kinetic Measurement: Immediately start measuring the absorbance or fluorescence in a kinetic mode at room temperature for 30-60 minutes.[21]
-
Calculation: Determine the rate of change in absorbance or fluorescence (ΔA570/min or ΔFLU/min). Compare the rate for the samples to the standard curve to determine the amount of aspartate generated per minute. One unit of this compound is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of aspartate per minute at 25 °C.[20]
-
2. Anti-PEG Antibody Detection (ELISA)
This protocol outlines a general approach for detecting anti-PEG antibodies using an enzyme-linked immunosorbent assay (ELISA).
-
Principle: A PEGylated molecule is coated onto an ELISA plate to capture anti-PEG antibodies from a sample. A secondary antibody conjugated to an enzyme is then used for detection.
-
Materials:
-
96-well ELISA plates
-
PEGylated molecule for coating (e.g., PEG-BSA or a PEGylated drug)
-
Patient/subject serum samples
-
Positive control (e.g., monoclonal anti-PEG antibody or pooled human serum with known anti-PEG antibodies)
-
Negative control (serum from untreated subjects)
-
Blocking buffer (e.g., BSA or non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody (e.g., anti-human IgG-HRP)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
-
-
Procedure:
-
Coating: Coat the wells of a 96-well plate with the PEGylated molecule overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add diluted serum samples, positive controls, and negative controls to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Compare the absorbance of the test samples to the negative control to determine the presence of anti-PEG antibodies.
-
Visualizations
References
- 1. mdlinx.com [mdlinx.com]
- 2. Monitoring of treatment with L-asparaginase in children with acute lymphoblastic leukaemia, with a focus on silent inactivation and its influence on the treatment outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. How to solve the problem of hypersensitivity to this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acute lymphoblastic leukaemia patients treated with PEGthis compound develop antibodies to PEG and the succinate linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Consensus expert recommendations for identification and management of this compound hypersensitivity and silent inactivation | Haematologica [haematologica.org]
- 9. tandfonline.com [tandfonline.com]
- 10. repub.eur.nl [repub.eur.nl]
- 11. Retrospective cohort study monitoring PEG-asparaginase activity in acute lymphoblastic leukemia patients with and without premedication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound activity levels and monitoring in patients with acute lymphoblastic leukemia. [themednet.org]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound activity levels and monitoring in patients with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Desensitization protocol should not be used in acute lymphoblastic leukemia patients with silent inactivation of PEGthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myadlm.org [myadlm.org]
- 17. researchgate.net [researchgate.net]
- 18. Consensus expert recommendations for identification and management of this compound hypersensitivity and silent inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. Enzymatic this compound Activity Assay [sigmaaldrich.cn]
- 21. This compound Activity Assay Kit (Colorimetric/ Fluorometric) | Abcam [abcam.com]
Technical Support Center: Asparaginase-Associated Pancreatitis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guides on strategies to reduce asparaginase-associated pancreatitis (AAP).
Frequently Asked Questions (FAQs)
Q1: What is this compound-associated pancreatitis (AAP) and what is its incidence?
This compound-associated pancreatitis is a significant and potentially life-threatening side effect of this compound-based chemotherapy, which is a cornerstone of treatment for acute lymphoblastic leukemia (ALL).[1] The incidence of AAP is reported to be between 2% and 18% of patients undergoing this compound therapy.[2][3] This wide range can be attributed to variations in this compound formulations, dosing schedules, and patient populations across different studies.[4]
Q2: What are the primary risk factors for developing AAP?
Several risk factors have been identified that increase the likelihood of developing AAP. These include older age, the use of pegylated this compound formulations, higher cumulative doses of this compound, and a higher-risk stratification for ALL.[1][2][3] Genetic predisposition, such as certain variants in the CPA2 gene and Native American ancestry, has also been linked to an increased risk.[5]
Q3: Are there any effective methods for routine screening of asymptomatic patients for AAP?
No, routine screening of asymptomatic patients using pancreatic imaging (such as ultrasound) or monitoring serum amylase and lipase levels is not recommended.[4] Studies have shown that these methods are not predictive of the development of AAP and do not show signs of pancreatic inflammation prior to the onset of clinical symptoms.[6] Monitoring should be initiated when a patient presents with clinical signs of pancreatitis, such as abdominal pain, nausea, and vomiting.[1]
Q4: What is the recommended management approach once a patient is suspected of having AAP?
The management of AAP is primarily supportive and focuses on alleviating symptoms and preventing complications.[3] Key interventions include:
-
Bowel Rest: Withholding oral intake.
-
Intravenous Fluid Replacement: To maintain hydration.
-
Pain Relief: Administration of analgesics.
-
Monitoring: Close observation for the development of complications such as pancreatic necrosis or pseudocysts.[7]
In severe cases, broad-spectrum antibiotics may be administered if an infection is suspected.[3] The use of octreotide, a somatostatin analog, has been reported in some cases to reduce pancreatic secretions, but its role is not yet fully established.[4]
Q5: Should this compound therapy be discontinued permanently after an episode of AAP?
The decision to permanently discontinue this compound after an episode of AAP is complex and must balance the risk of pancreatitis recurrence against the crucial anti-leukemic benefit of the drug.[1] For severe cases of pancreatitis, discontinuation is generally recommended.[3] In cases of mild pancreatitis, a rechallenge with this compound may be considered after the complete resolution of symptoms and normalization of pancreatic enzyme levels.[8][9] However, it is important to note that the risk of recurrence upon rechallenge can be as high as 50%.
Troubleshooting Guides
Issue: Unexpectedly high incidence of AAP in a preclinical animal study.
Troubleshooting Steps:
-
Review Dosing and Formulation: Verify the this compound formulation and dose being used. Higher doses and pegylated formulations are associated with a greater risk of pancreatitis.[2][3]
-
Assess Animal Strain: Investigate if the animal strain used has a known genetic predisposition to pancreatitis.
-
Evaluate Diet: Changes in diet, particularly high-fat diets, can be a confounding factor in pancreatitis models.
-
Refine Monitoring: Ensure that the criteria for diagnosing pancreatitis are consistent and specific. Rely on a combination of clinical signs, biochemical markers (amylase, lipase), and histopathological examination.
Issue: Difficulty in interpreting serum this compound activity levels.
Troubleshooting Steps:
-
Verify Assay Protocol: Ensure the this compound activity assay is being performed according to a validated protocol. Pay close attention to sample handling, timing of collection, and the use of appropriate standards and controls.[2][6][10][11][12]
-
Check for Silent Inactivation: Sub-therapeutic this compound activity levels in the absence of a clinical allergic reaction may indicate "silent inactivation" due to the development of neutralizing antibodies.[5]
-
Consider Timing of Sample Collection: Serum this compound activity should be measured at specific time points after administration to accurately assess therapeutic levels. For pegaspargase, a common time point is 7 days post-infusion.[11]
-
Evaluate for Interferences: Certain substances in the serum can interfere with the assay. Ensure that the assay has been validated for the sample matrix being used.
Data Presentation
Table 1: Risk Factors for this compound-Associated Pancreatitis (AAP)
| Risk Factor | Odds Ratio (OR) / Relative Risk (RR) | 95% Confidence Interval (CI) | Reference(s) |
| Age ≥ 10 years | 2.4 | 1.1 - 5.5 | [3] |
| Age (per year increase) | 1.216 | 1.011 - 1.463 | [7] |
| Pegylated this compound vs. L-asparaginase | Increased Incidence (18% vs 1.9%) | - | [3] |
| High-Risk ALL Stratification | Increased Incidence | - | [1][3] |
| C-Reactive Protein (CRP) (per 10 mg/L increase) | 1.325 | 1.075 - 1.632 | [7] |
| Fibrinogen (FIB) (per 0.1 g/L decrease) | 0.859 | 0.756 - 0.976 | [7] |
Table 2: Incidence of this compound-Associated Pancreatitis by Age Group
| Age Group (years) | Cumulative Incidence at Day 280 | 95% Confidence Interval (CI) | Reference(s) |
| 1.0 - 4.9 | 5.4% | 3.2% - 7.5% | |
| 5.0 - 8.9 | 10.2% | 7.2% - 13.1% | |
| 9.0 - 16.9 | 10.4% | 7.3% - 13.4% | |
| 17.0 - 45.9 | 11.3% | 7.6% - 14.9% |
Experimental Protocols
Protocol: Measurement of Serum this compound Activity
This protocol is based on the principle of measuring the rate of ammonia released from the hydrolysis of L-asparagine.[11][12]
Materials:
-
0.05 M Tris-HCl buffer, pH 8.6
-
0.01 M L-asparagine in 0.05 M Tris-HCl buffer, pH 8.6
-
1.5 M Trichloroacetic acid (TCA)
-
Nessler's Reagent
-
Ammonia standard solution (e.g., from ammonium sulfate)
-
Patient serum samples
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Patient blood samples should be collected at the appropriate time point post-asparaginase administration (e.g., 7 days for pegaspargase).[11] Serum should be separated and can be stored at -20°C until analysis. Immediately prior to the assay, thaw serum samples and prepare dilutions in 0.2 M Tris-HCl, pH 8.6.[11]
-
Reaction Setup:
-
For each sample and standard, prepare a "Test" and a "Blank" well in a 96-well plate.
-
Add 20 µL of 0.05 M Tris-HCl buffer to each well.
-
Add 170 µL of 0.01 M L-asparagine solution to each well.
-
To the "Blank" wells only, add 10 µL of 1.5 M TCA.
-
-
Enzyme Reaction:
-
Equilibrate the plate at 37°C for 5-10 minutes.
-
To start the reaction, add 10 µL of the diluted enzyme (or standard/control) to both the "Test" and "Blank" wells.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction in the "Test" wells by adding 10 µL of 1.5 M TCA.
-
-
Ammonia Detection:
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 50 µL of the clear supernatant from each well to a new 96-well plate containing 175 µL of reagent-grade water.
-
Add 25 µL of Nessler's reagent to each well and incubate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Read the absorbance at 480 nm using a microplate reader.
-
Subtract the absorbance of the "Blank" from the "Test" for each sample.
-
Determine the concentration of ammonia released from a standard curve generated using the ammonia standard.
-
Calculate the this compound activity in International Units (IU), where one IU is defined as the amount of enzyme that liberates 1 µmole of ammonia per minute under the specified conditions.
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced pancreatitis.
Caption: Workflow for therapeutic drug monitoring of this compound.
References
- 1. Risk Factors for this compound-associated Pancreatitis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.igem.wiki [static.igem.wiki]
- 3. Risk factors for this compound-associated pancreatitis: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical uses for therapeutic drug monitoring (TDM) | STC for ALL [staythecourseforall.com]
- 6. researchgate.net [researchgate.net]
- 7. Risk factors and a prediction model of severe this compound-associated pancreatitis in children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic this compound Activity Assay [sigmaaldrich.cn]
- 9. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. frederick.cancer.gov [frederick.cancer.gov]
- 11. myadlm.org [myadlm.org]
- 12. Practice guidelines for the therapeutic drug monitoring of this compound in acute lymphoblastic leukaemia - BJH [bjh.be]
Technical Support Center: Optimizing Asparaginase Dosage to Minimize Neurotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to aid in the investigation of asparaginase-associated neurotoxicity and the development of safer dosing strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during preclinical and clinical research on this compound neurotoxicity.
I. General Understanding of this compound Neurotoxicity
Q1: What is the primary mechanism of this compound-induced neurotoxicity?
A1: this compound exerts its anticancer effects by depleting the amino acid asparagine in the blood.[1] However, it also has a secondary glutaminase activity, which hydrolyzes glutamine into glutamate and ammonia.[2][3] The accumulation of ammonia and glutamate in the central nervous system (CNS) is believed to be a primary driver of neurotoxicity.[2][3][4] Excess glutamate can lead to excitotoxicity through overstimulation of N-methyl-D-aspartate (NMDA) receptors, resulting in neuronal damage and apoptosis.[2]
Q2: What are the clinical manifestations of this compound-associated neurotoxicity?
A2: Clinical signs are varied and can range from mild to severe. Common manifestations include encephalopathy, confusion, irritability, somnolence, and in severe cases, seizures, coma, and posterior reversible encephalopathy syndrome (PRES).[1][3] Toxic leukoencephalopathy, characterized by damage to the white matter, has also been reported and can be fatal.[3]
II. Dosing and Formulation
Q3: How does the formulation of this compound (native E. coli, PEG-asparaginase, Erwinia) affect the risk of neurotoxicity?
A3: Different formulations have distinct pharmacokinetic profiles. PEG-asparaginase has a much longer half-life than the native E. coli or Erwinia forms.[1] While direct comparative rates of neurotoxicity are complex and depend on the overall treatment regimen, the sustained depletion of asparagine and glutamine with long-acting formulations necessitates careful monitoring. The immunogenicity also varies, with hypersensitivity reactions being more common with native E. coli this compound, which can lead to treatment discontinuation or switching to the Erwinia formulation.[1][5]
Q4: Is there a clear dose-dependent relationship for neurotoxicity?
A4: While higher doses are generally associated with increased risk of toxicity, the relationship is not always linear and can be influenced by patient-specific factors like age and obesity.[6][7][8] Some studies suggest a "saturation effect" for toxicity risk above a certain exposure threshold.[9] Therapeutic Drug Monitoring (TDM) is emerging as a key strategy to individualize dosing, aiming to maintain therapeutic efficacy while minimizing toxic side effects.[10]
III. Experimental & Methodological Troubleshooting
Q5: We are observing high variability in our mouse behavioral test results (e.g., Rotarod) within the same treatment group. What are the potential causes and solutions?
A5: High variability is a common challenge in behavioral research.[11][12][13][14]
-
Causes:
-
Inadequate Habituation: Animals may be stressed by the testing environment or handling, leading to inconsistent performance.[12]
-
Environmental Factors: Minor differences in lighting, noise, temperature, or humidity between tests can affect behavior.[12]
-
Experimenter Variability: Inconsistent handling or scoring between different researchers (or even by the same researcher on different days) can introduce bias.[11][13]
-
Circadian Rhythm: Testing animals at different times of the day can impact their activity levels.[1]
-
Underlying Animal Health: Subclinical health issues in some animals can affect their performance.
-
-
Solutions:
-
Standardize Acclimation: Ensure all mice have a consistent acclimation period (at least 15-60 minutes) in the testing room before each trial.[2][4]
-
Control the Environment: Maintain constant lighting (dim red light is often recommended for Rotarod), temperature, and humidity. Use soundproofing to minimize external noise.[4][12]
-
Rigorous Training: For tasks like the Rotarod, ensure a standardized pre-training protocol is followed by all animals before the actual test.[4][15][16]
-
Blinded Scoring: Whenever possible, the experimenter scoring the behavior should be blind to the treatment group of the animal.
-
Consistent Timing: Conduct all behavioral tests at the same time of day to minimize circadian effects.[1]
-
Refine Definitions: Ensure that the behavioral endpoints (e.g., what constitutes a "fall" in the Rotarod test) are operationally defined and applied consistently.[17]
-
Q6: Our ammonia measurements in blood/plasma samples are inconsistent. What are the common pitfalls?
A6: Ammonia quantification is highly susceptible to pre-analytical errors.[3][18][19]
-
Common Pitfalls:
-
Ex Vivo Production: this compound in the sample can continue to produce ammonia after collection, leading to falsely elevated readings.[20]
-
Sample Handling: Hemolysis from rough handling or use of a tourniquet can release ammonia from red blood cells.[18] Delay in processing is a major source of error.[19]
-
Contamination: Environmental ammonia can contaminate samples.
-
Storage: Storing samples at room temperature, even for a short period, will lead to increased ammonia levels.[18][19]
-
-
Solutions & Best Practices:
-
Immediate Cooling: Place blood collection tubes on ice immediately after drawing.[3][18][19]
-
Rapid Processing: Centrifuge the samples to separate plasma within 15 minutes of collection.[19]
-
Proper Anticoagulant: Use heparinized tubes.
-
Avoid Hemolysis: Use proper phlebotomy techniques to minimize hemolysis.[18]
-
Analyze Immediately or Freeze: Analyze plasma for ammonia immediately or freeze at -80°C if analysis must be delayed.
-
Q7: We are not seeing significant asparagine depletion in the cerebrospinal fluid (CSF) of our animal models, even with high serum this compound activity. Is this expected?
A7: Yes, this is a known phenomenon. Studies in both pediatric patients and animal models have shown that CSF asparagine depletion is often incomplete and correlates poorly with serum this compound activity.[21] While serum asparagine may be fully depleted, only about 20-30% of patients achieve complete depletion in the CSF.[22] This suggests that the blood-brain barrier limits the enzyme's access to the CNS. The median serum this compound activity level needed to maintain CSF asparagine depletion has been suggested to be higher than that for serum depletion, around 0.44 IU/mL.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies. These are intended to provide a reference for expected outcomes and to aid in experimental design.
Table 1: this compound Formulations and Dosing Regimens
| Formulation | Source Organism | Typical Half-Life | Common Dosing Regimen (Pediatric ALL) |
| Native L-Asparaginase | Escherichia coli | ~1.28 days | 6,000 - 10,000 IU/m² three times per week[23][24] |
| PEG-Asparaginase (Pegaspargase) | Escherichia coli | ~5.5 - 7 days | 1,000 - 2,500 IU/m² every 14 days[6][25] |
| Erwinia this compound | Erwinia chrysanthemi | ~16 hours | 20,000 - 25,000 IU/m² three times per week[10] |
Table 2: Incidence of Grade ≥3 Neurotoxicity and Other Adverse Events in Clinical Trials
| Study/Protocol | This compound Formulation & Dose | Patient Population | Grade ≥3 Neurotoxicity Incidence | Grade ≥3 Pancreatitis Incidence | Grade ≥3 Thrombosis Incidence | Grade ≥3 Hepatotoxicity Incidence |
| DCOG ALL-11 [10] | PEGthis compound (Individualized, median 450 IU/m²) | Pediatric | 4% | 12% | 6% | 53% (ALT increase/Hyperbilirubinemia) |
| Adult ALL Trial (Derman et al.) [26] | PEGthis compound (Dose-reduced, median 1000 IU/m²) | Adult | Not specified | 2% | 4% | 10% |
| Hispanic Adult Cohort [8] | PEGthis compound (Various protocols) | Adult | Not specified | Not specified | 43% | 93% (Transaminitis) / 43% (Hyperbilirubinemia) |
Table 3: Biomarker Levels in Response to this compound Treatment
| Biomarker | Pre-Treatment (Baseline) | Post-Asparaginase Administration | Notes |
| Serum Asparagine | 40-80 µM | < 0.1-0.2 µM (complete depletion)[27] | Therapeutic goal is sustained depletion. |
| CSF L-Asparagine | ~6.1 µM | Reduced by ~85%, but complete depletion (<0.5 µM) in only ~32% of patients[22] | Depletion in CSF is less efficient than in serum.[28][21] |
| CSF L-Glutamine | Stable | Remained stable[22] | This compound glutaminase activity primarily affects plasma glutamine. |
| Plasma Ammonia | ~32 µmol/L (median) | Significant elevation 1 day post-infusion (median ~88 µmol/L), returns to baseline within 2-3 days[14][21][29] | Can be a surrogate marker for this compound activity, but has high variability.[20][21] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess this compound-induced neurotoxicity in preclinical models.
Protocol 1: Assessment of Motor Coordination in Mice using the Rotarod Test
This protocol is adapted from standard procedures to assess motor deficits, a potential sign of neurotoxicity.[2][4][15][16][25]
1. Apparatus:
-
A Rotarod system for mice with a rotating rod (e.g., 3 cm diameter) and automated fall detection (e.g., infrared beams).
2. Acclimation & Habituation:
-
Bring mice to the testing room in their home cages at least 1 hour before the experiment to acclimate.[4][16]
-
Handle the mice daily for several days leading up to the test to reduce handling stress.[12]
3. Training Phase (Day 0):
-
Set the rod to a constant low speed (e.g., 4-5 RPM).
-
Place each mouse on the rotating rod, facing away from the direction of rotation.
-
Allow the mouse to walk on the rod for 60 seconds. If a mouse falls, place it back on the rod immediately.[15]
-
Repeat this process for a total of three training trials with a 10-15 minute inter-trial interval.
-
Clean the apparatus thoroughly between mice and between trials (e.g., with 70% ethanol) to eliminate olfactory cues.
4. Testing Phase (e.g., 24h, 48h post-asparaginase injection):
-
Set the Rotarod to an accelerating speed protocol (e.g., from 4 RPM to 40 RPM over 300 seconds).[2][4][16]
-
Place a mouse on the rod at the initial speed (4 RPM).
-
Start the acceleration protocol and the timer simultaneously.
-
Record the latency (in seconds) for the mouse to fall off the rod. The trial ends when the mouse falls onto the platform below.
-
If a mouse clings to the rod and completes a full passive rotation without walking, this is also considered a "fall"; stop the timer and record the latency.[2][4]
-
Perform three consecutive test trials for each mouse with a 15-minute inter-trial interval.
-
The average latency to fall across the three trials is the primary endpoint.
Protocol 2: Assessment of Locomotor Activity and Anxiety in Mice using the Open Field Test
This test can reveal changes in general activity and anxiety-like behavior (thigmotaxis), which can be affected by neurotoxicity.[1][6][23][30][31]
1. Apparatus:
-
A square arena (e.g., 50 cm x 50 cm for mice) with high, opaque walls to prevent escape.[1]
-
The floor is typically divided into a grid, defining a "center zone" (e.g., the central 25% of the area) and a "peripheral zone".[1]
-
An overhead camera connected to a video-tracking software system.
2. Procedure:
-
Acclimate the mice to the testing room for at least 30-60 minutes before the test.
-
Clean the arena thoroughly with 70% ethanol between each animal.
-
Gently place the mouse in the center of the open field arena.
-
Start the video recording and tracking software immediately.
-
Allow the mouse to explore the arena undisturbed for a set period (e.g., 10-20 minutes).[31]
-
The experimenter should leave the room or remain quiet and out of the animal's sight to avoid influencing its behavior.
3. Data Analysis:
-
The tracking software will automatically quantify several parameters:
-
Total Distance Traveled: An indicator of overall locomotor activity.
-
Time Spent in Center Zone: A measure of anxiety-like behavior. Anxious mice tend to spend more time near the walls (thigmotaxis) and less time in the exposed center.[6][23]
-
Number of Center Entries: Another indicator of exploratory and anxiety-like behavior.
-
Rearing Frequency: Number of times the mouse stands on its hind legs, an exploratory behavior.
-
Protocol 3: Quantification of Ammonia in Mouse Brain Tissue
This protocol outlines the steps for measuring ammonia, a key neurotoxic metabolite, in brain tissue.
1. Sample Collection and Preparation:
-
Anesthetize the mouse according to IACUC-approved protocols.
-
Perfuse transcardially with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.
-
Rapidly dissect the brain and specific regions of interest (e.g., cortex, hippocampus) on an ice-cold surface.
-
Immediately snap-freeze the tissue in liquid nitrogen to halt metabolic processes. Store at -80°C until analysis.
2. Tissue Homogenization:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a lysis buffer (e.g., perchloric acid solution) on ice using a tissue homogenizer. The acid will deproteinize the sample.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 10 minutes.
-
Carefully collect the supernatant, which contains the ammonia.
3. Ammonia Quantification:
-
Use a commercial colorimetric ammonia assay kit. These kits are typically based on the glutamate dehydrogenase (GLDH) reaction.[18]
-
In this reaction, ammonia reacts with α-ketoglutarate and NADPH in the presence of GLDH. The resulting oxidation of NADPH to NADP+ leads to a decrease in absorbance at 340 nm, which is proportional to the ammonia concentration.
-
Prepare a standard curve using the provided ammonia standards.
-
Add the prepared brain tissue supernatant and reagents to a 96-well plate according to the kit's instructions.
-
Read the absorbance at 340 nm using a microplate reader.
-
Calculate the ammonia concentration in the samples by comparing their absorbance to the standard curve. Normalize the results to the initial weight of the brain tissue (e.g., in µmol/g of tissue).
Visualizations (Graphviz)
The following diagrams illustrate key concepts related to this compound neurotoxicity.
Caption: Mechanism of L-Asparaginase antileukemic effect and byproduct generation.
Caption: Simplified signaling pathway of this compound-induced neurotoxicity.
Caption: Experimental workflow for assessing this compound neurotoxicity in mice.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 3. Simple and Inexpensive Quantification of Ammonia in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotarod-Test for Mice [protocols.io]
- 5. How to solve the problem of hypersensitivity to this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scantox.com [scantox.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating this compound Toxicity in Hispanic Patients With Acute Lymphoblastic Leukemia in a Large Safety-Net Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound dosing for acute lymphoblastic leukemia: more questions than answers | Haematologica [haematologica.org]
- 10. ascopubs.org [ascopubs.org]
- 11. How to Make Studies of Animal Behavior More Reliable | Psychology Today [psychologytoday.com]
- 12. amuzainc.com [amuzainc.com]
- 13. Tips and traps for behavioural animal experimentation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 14. justiceactive.com [justiceactive.com]
- 15. biomed-easy.com [biomed-easy.com]
- 16. researchgate.net [researchgate.net]
- 17. Troubleshooting [animalbehaviorreliability.com]
- 18. 3. Before the analysis: methods - Methods used for the measurement of ammonia, limitations and pitfalls - Hyperammonaemia [ssiem.org]
- 19. researchgate.net [researchgate.net]
- 20. L-Asparaginase Toxicity in the Treatment of Children and Adolescents with Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Asparagine levels in the cerebrospinal fluid of children with acute lymphoblastic leukemia treated with pegylated-asparaginase in the induction phase of the AIEOP-BFM ALL 2009 study | Haematologica [haematologica.org]
- 22. Depletion of d- and l-asparagine in cerebrospinal fluid in acute lymphoblastic leukemia during PEGthis compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. anilocus.com [anilocus.com]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. ascopubs.org [ascopubs.org]
- 27. This compound: an old drug with new questions | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 28. Current Use of this compound in Acute Lymphoblastic Leukemia/Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Open field test for mice [protocols.io]
Troubleshooting low enzyme activity in asparaginase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enzyme activity in asparaginase assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common causes of low or no detectable this compound activity in my assay?
Low or absent this compound activity can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial for identifying the root cause. Key areas to investigate include:
-
Enzyme Integrity and Activity: The enzyme itself may have lost activity due to improper storage, handling, or the presence of inhibitors.
-
Reagent Quality and Preparation: Incorrectly prepared or degraded reagents, such as the substrate or buffer components, can significantly impact the assay's outcome.
-
Assay Conditions: Suboptimal assay conditions, including pH, temperature, and incubation time, can lead to reduced enzyme activity.
-
Sample-Specific Issues: The composition of the sample, especially if it's a crude extract, may contain interfering substances that inhibit the enzyme or interfere with the detection method.[1][2]
-
Assay Protocol and Execution: Deviations from the established protocol, such as incorrect pipetting or timing, can introduce significant errors.
Below is a logical workflow to diagnose the potential source of the problem.
Q2: My positive control shows low activity. What should I do?
If the positive control, which is a known active this compound enzyme, shows low activity, the issue likely lies with the assay reagents or conditions, rather than the experimental samples.
-
Re-prepare all reagents: The substrate L-asparagine can degrade over time, especially if not stored properly. Buffers can also change pH or become contaminated. Prepare fresh solutions of all reagents.[3]
-
Verify reagent concentrations: Double-check all calculations used to prepare stock solutions and working solutions.
-
Check for reagent contamination: Ensure that there is no microbial contamination in your buffers or substrate solutions.
-
Confirm assay parameters: Ensure the spectrophotometer or plate reader is set to the correct wavelength for your assay (e.g., 480 nm for Nessler's reagent-based assays).[4] Also, verify the incubation temperature and time are as specified in the protocol.
Q3: How critical are pH and temperature for the this compound assay?
pH and temperature are critical parameters that significantly influence this compound activity. The optimal conditions can vary depending on the source of the enzyme.
-
pH: Most bacterial asparaginases exhibit optimal activity in a slightly alkaline pH range, typically between 7.0 and 9.0.[5][6][7][8][9][10] Deviations outside this optimal range can lead to a sharp decrease in enzyme activity.
-
Temperature: The optimal temperature for this compound activity is generally around 37°C.[10][11][12][13][14] Higher temperatures can lead to enzyme denaturation and loss of activity, while lower temperatures will slow down the reaction rate.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Bacillus paralicheniformis | 8.0 | 37 | [5] |
| Fusarium sp. | 7.0 | Not Specified | [6] |
| Bacillus sp. (soil isolate) | 7.0 | 37 | [8] |
| Streptomyces koyangensis | 7.5 | 20 | [15] |
| Acinetobacter baumannii | 8.0-9.0 | 37 | [14] |
| Actinomycetes | 8.0 | 30 | [9] |
Q4: Could my sample itself be inhibiting the reaction?
Yes, components within your sample, particularly if it is a crude biological extract, can interfere with the assay.
-
Endogenous Ammonia: If you are using a Nessler's reagent-based assay to measure ammonia production, the presence of ammonia in your sample will lead to a high background reading and an overestimation of enzyme activity.[1][2] It is crucial to run a blank reaction for each sample that includes all components except the L-asparagine substrate to determine the background ammonia level.
-
Inhibitors: Your sample may contain endogenous inhibitors of this compound. To test for this, you can spike a known amount of purified this compound into your sample and compare the activity to the same amount of enzyme in a clean buffer. A significant decrease in activity in the presence of your sample indicates the presence of inhibitors.
-
Other Enzymes: Crude extracts may contain other enzymes that can interfere with the assay. For example, proteases could degrade the this compound, leading to lower activity over time.
Q5: What is the optimal substrate concentration for the assay?
The concentration of the substrate, L-asparagine, should be sufficient to ensure that the enzyme is the rate-limiting factor in the reaction.
-
Saturation: The substrate concentration should ideally be at or above the Michaelis-Menten constant (Km) of the enzyme to ensure the reaction rate is near its maximum (Vmax).
-
Substrate Inhibition: In some cases, very high concentrations of the substrate can lead to substrate inhibition, where the enzyme activity decreases. It is advisable to perform a substrate concentration curve to determine the optimal concentration for your specific enzyme and assay conditions.
| Enzyme Source | Optimal L-asparagine Concentration | Reference |
| Streptomyces paulus | 1.19% (w/v) | [16] |
| Aspergillus caespitosus (SmF) | 16-24% (m/v) | [17] |
| Streptomyces koyangensis | 7.5 g/L | [15] |
| Fusarium sp. | 7 mM | [18] |
Experimental Protocols
Protocol: Colorimetric this compound Activity Assay using Nessler's Reagent
This protocol is based on the method of Mashburn and Wriston (1963), which measures the amount of ammonia released from the enzymatic hydrolysis of L-asparagine.[4][19]
Materials:
-
0.05 M Tris-HCl buffer, pH 8.6
-
0.01 M L-asparagine solution in 0.05 M Tris-HCl buffer, pH 8.6
-
1.5 M Trichloroacetic acid (TCA)
-
Nessler's Reagent
-
Ammonium sulfate standard solution (1 µmole/mL)
-
Enzyme solution (prepare a dilution series)
-
Microcentrifuge tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup: For each enzyme dilution, prepare two microcentrifuge tubes: one "Test" and one "Blank".
-
Add the following reagents to each tube:
-
0.2 mL of 0.05 M Tris-HCl buffer, pH 8.6
-
1.7 mL of 0.01 M L-asparagine solution
-
-
To the "Blank" tubes only, add 0.1 mL of 1.5 M TCA to stop the reaction before adding the enzyme.
-
Temperature Equilibration: Incubate all tubes at 37°C for 5-6 minutes to allow them to reach the correct temperature.[4][19]
-
Enzyme Addition: At time zero, add 0.1 mL of the diluted enzyme solution to the "Test" and "Blank" tubes.
-
Incubation: Incubate all tubes at 37°C for exactly 10 minutes.
-
Stop Reaction: Stop the reaction in the "Test" tubes by adding 0.1 mL of 1.5 M TCA.
-
Clarification: Centrifuge all tubes to pellet any precipitate.
-
Color Development:
-
Transfer 0.5 mL of the clear supernatant from each tube to a new tube containing 7.0 mL of reagent-grade water.
-
Add 1.0 mL of Nessler's reagent to each tube and incubate at room temperature for 10 minutes.
-
-
Measurement: Read the absorbance of the "Test" samples at 480 nm, using the corresponding "Blank" sample to zero the spectrophotometer.
-
Standard Curve: Prepare a standard curve using the ammonium sulfate standard solution to determine the micromoles of ammonia released in your samples.
Signaling Pathways and Workflows
This compound Catalytic Reaction
The fundamental reaction catalyzed by this compound is the hydrolysis of L-asparagine into L-aspartic acid and ammonia. This reaction is central to its therapeutic effect in treating certain cancers, as it depletes the circulating pool of asparagine, an essential amino acid for some cancer cells.[4][20]
References
- 1. Interferences that impact measuring optimal L-asparaginase activity and consequent errors interpreting these data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. siriusgenomics.com [siriusgenomics.com]
- 4. What is the mechanism of L-asparaginase? [synapse.patsnap.com]
- 5. Enhanced production and purification of L-asparaginase from Bacillus paralicheniformis AUMC B-516 with potent cytotoxicity against MCF-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and Optimization of L‐this compound Production by Endophytic Fusarium sp3 Isolated From Malcolmia aegyptiaca of Southeast Algeria: Potential for Acrylamide Mitigation in Food Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mbi-prh.s3.ap-south-1.amazonaws.com [mbi-prh.s3.ap-south-1.amazonaws.com]
- 10. Optimizing L-Asparaginase Production from Bacillus Species for Cancer Therapy [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Response surface methodological optimization of l-asparaginase production from the medicinal plant endophyte Acinetobacter baumannii ZAS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production and optimization of l-asparaginase by Streptomyces koyangensis SK4 isolated from Arctic sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 20. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Detection of Anti-Asparaginase Antibodies in Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on detecting anti-asparaginase antibodies. Navigate through our FAQs, troubleshooting guides, and detailed protocols to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the clinical significance of detecting anti-asparaginase antibodies?
A1: Detecting anti-asparaginase antibodies is crucial for monitoring the efficacy and safety of asparaginase-based therapies, which are essential for treating conditions like Acute Lymphoblastic Leukemia (ALL).[1][2][3] The development of these antibodies can lead to two primary complications:
-
Hypersensitivity Reactions: The presence of antibodies, particularly IgE and IgG, can trigger allergic reactions ranging from mild urticaria to severe anaphylaxis.[1][4][5]
-
Silent Inactivation: Neutralizing antibodies can bind to this compound and increase its clearance from the bloodstream, reducing its therapeutic efficacy without causing any visible allergic symptoms.[6][7] This "silent inactivation" can lead to suboptimal treatment outcomes.[7] Monitoring antibody levels can help predict these events and guide decisions to switch to alternative this compound formulations.[8]
Q2: What are the main methods for detecting anti-asparaginase antibodies?
A2: The most common and well-established method is the Enzyme-Linked Immunosorbent Assay (ELISA).[3][9][10][11] It is used to measure the levels of specific IgG antibodies against different this compound preparations.[11][12] Functional assays, which measure the enzymatic activity of this compound in serum, are also critical. A decrease in expected enzyme activity suggests the presence of neutralizing antibodies.[6][7] More specialized methods like the basophil activation test (BAT) can be used in research settings to investigate hypersensitivity mechanisms.[5]
Q3: What is the difference between binding and neutralizing antibodies?
A3: Binding antibodies are antibodies that can attach to the this compound enzyme. An ELISA typically detects all binding antibodies of a certain isotype (e.g., IgG).[12] Neutralizing antibodies are a subset of binding antibodies that not only attach to the enzyme but also inhibit its function, leading to reduced therapeutic effect.[5][7] An enzyme activity assay is required to assess the functional impact of these neutralizing antibodies.
Q4: Can antibodies developed against one type of this compound (e.g., E. coli) react with another (e.g., PEG-asparaginase or Erwinia this compound)?
A4: Yes, cross-reactivity can occur. Studies have shown that antibodies raised against native E. coli this compound can also bind to PEG-asparaginase, as the core protein is the same.[13] However, there is generally no cross-reactivity with Erwinia this compound due to its different protein structure.[13] This is why Erwinia this compound is often used as an alternative when patients develop allergies to E. coli-derived preparations.
Experimental Workflows and Relationships
The following diagrams illustrate the general workflow for antibody detection and the relationship between antibody formation and clinical outcomes.
Caption: General workflow for anti-asparaginase antibody detection and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of anti-asparaginase antibodies in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-asparaginase antibodies following E. coli this compound therapy in pediatric acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Hypersensitivity reactions to this compound in mice are mediated by anti-asparaginase IgE and IgG and the immunoglobulin receptors FcεRI and FcγRIII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput this compound activity assay in serum of children with leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Consensus expert recommendations for identification and management of this compound hypersensitivity and silent inactivation | Haematologica [haematologica.org]
- 8. iacld.com [iacld.com]
- 9. static.fn-test.com [static.fn-test.com]
- 10. grangergenetics.com [grangergenetics.com]
- 11. ELISA to evaluate plasma anti-asparaginase IgG concentrations in patients with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical utility and implications of this compound antibodies in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of immunologic crossreaction of antithis compound antibodies in acute lymphoblastic leukemia (ALL) and lymphoma patients | Semantic Scholar [semanticscholar.org]
Improving the accuracy of asparaginase activity measurement in clinical samples
Technical Support Center: Asparaginase Activity Measurement
Welcome to the technical support center for this compound activity measurement. This resource is designed to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results in clinical samples. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of an this compound activity assay?
A1: this compound is an enzyme that catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia.[1][2] Most assays measure the activity of this compound by quantifying one of the reaction products, either ammonia or aspartic acid.[1][3] Common methods include colorimetric or fluorometric detection.[4][5]
Q2: Why is it important to measure this compound activity in clinical samples?
A2: Measuring this compound activity in patient serum is crucial for monitoring the effectiveness of this compound therapy, which is a key component in the treatment of Acute Lymphoblastic Leukemia (ALL).[1][2][6] There is significant variability in how individuals metabolize the drug, and monitoring activity levels helps identify patients with low drug exposure or those who have developed "silent inactivation," where the drug is neutralized without obvious allergic reactions.[7][8] A therapeutic goal is often to maintain this compound activity above a certain threshold (e.g., ≥0.1 IU/mL) to ensure complete depletion of asparagine in the blood, which is necessary for killing leukemia cells.[7][9]
Q3: What are the most common methods for measuring this compound activity?
A3: The most prevalent methods include:
-
Nessler's Reagent Method: This colorimetric assay detects the ammonia produced during the reaction.[10][11] It is a traditional method but can be prone to interference from ammonia already present in the sample.[12][13]
-
Coupled Enzymatic Assays: These assays use a series of enzymatic reactions to detect either aspartic acid or ammonia.[1][4][14] For example, the amount of aspartate generated can be linked to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.[1][15] These are often available as commercial kits and are suitable for high-throughput screening.[1][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC-based methods directly measure the amount of aspartic acid produced or asparagine consumed.[16][17] This method is considered highly precise and can monitor both substrate and product, but it requires more complex sample preparation.[6][16][17]
Q4: What type of clinical samples can be used?
A4: Serum and plasma are the most common sample types for measuring this compound activity.[14] Acceptable anticoagulants for plasma collection typically include EDTA, sodium heparin, or lithium heparin.[14] Tissues or cell lysates can also be used after appropriate homogenization in an assay buffer.[4][18]
Q5: How should clinical samples be handled and stored?
A5: Proper sample handling is critical for accurate results.[19] Serum or plasma should be separated from cells promptly. For storage, samples are generally stable for up to 7 days at room temperature, 14 days when refrigerated (2-8°C), and for several years when frozen at -20°C or -80°C.[1][14] It is important to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound activity measurement.
| Problem / Observation | Potential Cause | Recommended Solution |
| High Background Signal | Endogenous ammonia in the sample (Nessler's method).[12][13] | Run a sample blank without the asparagine substrate to measure and subtract the background ammonia. |
| Presence of aspartate, oxaloacetate, or pyruvate in the sample (Coupled assays).[4][20] | Prepare a sample blank by omitting the Aspartate Enzyme Mix and subtract this reading from the sample reading.[4][20] | |
| Reagent contamination or instability. | Ensure reagents are prepared fresh and stored correctly, protected from light and moisture as required.[4] Check for bacterial or fungal contamination.[19] | |
| Low or No Enzyme Activity | Inactive or degraded enzyme due to improper storage. | Ensure samples were stored at the correct temperature and freeze-thaw cycles were minimized.[1][4] Use a positive control to verify assay components are working.[4][21] |
| Incorrect pH or temperature of the reaction.[19][22] | Verify the pH of the assay buffer. Ensure the incubation is performed at the specified temperature (e.g., 37°C), as even small deviations can significantly alter enzyme activity.[22][23] | |
| Presence of inhibitors in the sample.[19] | Some drugs or endogenous substances can inhibit enzyme activity.[19] If suspected, perform a spike-and-recovery experiment by adding a known amount of this compound to the sample. | |
| Poor Reproducibility / High CV% | Inaccurate pipetting or sample dilution.[19] | Calibrate pipettes regularly. Ensure thorough mixing after each dilution step. |
| "Edge effect" in 96-well plates due to evaporation.[22] | Avoid using the outer wells of the plate for samples and standards. Fill them with buffer or water to create a humidity barrier. | |
| Temperature fluctuations across the plate.[22] | Ensure the plate reader and incubator have uniform temperature distribution. Allow the plate to equilibrate to the reaction temperature before adding the final reagent. | |
| Non-linear Standard Curve | Incorrect standard preparation. | Prepare fresh standards for each assay run.[20] Ensure accurate serial dilutions. |
| Substrate depletion (at high enzyme concentrations). | Dilute the sample to ensure the readings fall within the linear range of the assay.[1] | |
| Assay signal is outside the linear range of the detector. | Check that the readings for the highest standard are not saturating the plate reader. |
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing common assay problems.
Caption: A decision tree for troubleshooting this compound activity assays.
Experimental Protocols
Protocol 1: Coupled Enzymatic Assay (Spectrophotometric)
This method is based on a high-throughput assay suitable for clinical monitoring.[1] this compound activity is determined by measuring the rate of NADH consumption, which is proportional to the aspartate generated.
Materials:
-
96-well microplate
-
Spectrophotometric plate reader capable of reading at 340 nm in kinetic mode
-
Enzyme Reaction Mixture (ERM): Tris buffer, glycerol, α-ketoglutaric acid, L-asparagine, β-NADH, glutamic oxaloacetic transaminase, and malic dehydrogenase.[1]
-
This compound standards (0.025 to 2.0 IU/mL)[1]
-
Patient serum/plasma samples
Procedure:
-
Preparation: Prepare this compound calibrators and quality controls by diluting a stock solution in 5% BSA or blank human serum.[1][8]
-
Sample Loading: Pipette 10 µL of standards, controls, and patient samples into the wells of a 96-well plate.
-
Reaction Initiation: Add 100 µL of the Enzyme Reaction Mixture (ERM) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the decrease in absorbance at 340 nm every minute for a total of 10-15 minutes.[8][15]
-
Calculation: The rate of NADH disappearance (ΔAbs/min) is directly proportional to the this compound activity.[1] Calculate the activity of unknown samples by comparing their rates to the standard curve.
Protocol 2: Nessler's Reagent Assay (Colorimetric)
This protocol describes the measurement of ammonia released from the hydrolysis of asparagine.[10][23]
Materials:
-
0.05 M Tris-HCl buffer, pH 8.6[23]
-
0.01 M L-asparagine solution[23]
-
1.5 M Trichloroacetic acid (TCA) to stop the reaction[23]
-
Ammonium sulfate solution for standard curve[10]
-
Centrifuge and 96-well plate
Procedure:
-
Reaction Setup: In separate tubes, combine 1.7 mL of L-asparagine solution and 0.2 mL of Tris-HCl buffer. For sample blanks, add 0.1 mL of 1.5 M TCA before adding the enzyme.[23]
-
Incubation: Pre-incubate the tubes at 37°C for 5 minutes.[23]
-
Enzyme Addition: Add 0.1 mL of the enzyme sample (or standard) to the tubes. Incubate for exactly 10 minutes at 37°C.[23]
-
Reaction Termination: Stop the reaction by adding 0.1 mL of 1.5 M TCA to the "Test" tubes.[23]
-
Sample Clarification: Centrifuge the tubes to pellet any precipitate.[10][23]
-
Color Development: Transfer 0.5 mL of the clear supernatant to a new tube containing 7.0 mL of water. Add 1.0 mL of Nessler's reagent and incubate at room temperature for 10 minutes.[23]
-
Measurement: Read the absorbance at 480 nm (or 405-436 nm depending on the specific protocol) against the sample blank.[10][23][24]
-
Calculation: Determine the amount of ammonia released using a standard curve prepared with ammonium sulfate.
Visualizations
This compound Reaction & Coupled Assay Pathway
The following diagram illustrates the enzymatic reaction catalyzed by this compound and how it is linked to a common coupled assay system for detection.
References
- 1. High-throughput this compound activity assay in serum of children with leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.cn [abcam.cn]
- 3. Purification and Characterization of this compound from Phaseolus vulgaris Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic this compound Activity Assay [sigmaaldrich.cn]
- 5. This compound Activity Assay Kit (Colorimetric/ Fluorometric) | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. Consensus expert recommendations for identification and management of this compound hypersensitivity and silent inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grangergenetics.com [grangergenetics.com]
- 9. tandfonline.com [tandfonline.com]
- 10. frederick.cancer.gov [frederick.cancer.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Interferences that impact measuring optimal L-asparaginase activity and consequent errors interpreting these data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. An isocratic fluorescence HPLC assay for the monitoring of l-asparaginase activity and l-asparagine depletion in children receiving E. colil-asparaginase for the treatment of acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A critical analysis of L-asparaginase activity quantification methods-colorimetric methods versus high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. static.igem.wiki [static.igem.wiki]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. abcam.cn [abcam.cn]
- 22. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 23. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 24. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of recombinant asparaginase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability of recombinant asparaginase.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of batch-to-batch variability in recombinant this compound production?
Batch-to-batch variability in recombinant this compound production can arise from several factors throughout the manufacturing process. These include inconsistencies in the expression system, such as the choice of host cells (e.g., E. coli, yeast, mammalian cells), the expression vector, and the host strain.[1][2] Variations in culture conditions, including temperature, pH, nutrient availability, and the timing and concentration of the inducing agent (e.g., IPTG), can also significantly impact protein yield and quality.[3][4] Furthermore, differences in purification protocols, protein storage conditions, and the presence of post-translational modifications can contribute to variability between batches.[5][6]
Q2: How can I ensure consistent activity of my recombinant this compound across different batches?
Ensuring consistent activity requires a multi-faceted approach. Start by standardizing your expression and purification protocols. This includes using the same host strain, vector, and culture media for each batch.[7] Optimize and strictly control culture conditions such as temperature and induction parameters.[4] Implement a robust purification strategy to achieve high purity and remove contaminants that could interfere with activity.[8] Proper storage of the purified enzyme is critical; store aliquots at -80°C with cryoprotectants like glycerol to prevent degradation from repeated freeze-thaw cycles.[5] Regularly perform activity assays to monitor the specific activity of each batch.[9][10]
Q3: What are the best practices for storing purified recombinant this compound to maintain its stability?
To maintain the stability of purified recombinant this compound, it is crucial to store it under optimal conditions. For long-term storage, -80°C is ideal as it minimizes enzymatic activity and degradation.[5] For short-term storage, -20°C is suitable.[5] Avoid repeated freeze-thaw cycles, which can lead to denaturation and loss of function.[5] It is highly recommended to aliquot the protein solution into single-use vials.[5] The storage buffer should be optimized for pH and may include stabilizers such as glycerol (10-50%) to prevent ice crystal formation and reducing agents like DTT or β-mercaptoethanol to prevent oxidation.[5] Storing the protein at a concentration of 1–5 mg/mL can also help minimize aggregation.[5]
Q4: Can the choice of expression system affect the properties of recombinant this compound?
Yes, the choice of expression system can significantly impact the properties of recombinant this compound. While E. coli is a common and cost-effective host, it may lead to the formation of insoluble inclusion bodies and lacks the machinery for complex post-translational modifications that might be necessary for optimal enzyme function and stability.[1][11] Eukaryotic systems like yeast (Pichia pastoris) or mammalian cells can perform these modifications, such as glycosylation, which can influence the enzyme's half-life, immunogenicity, and activity.[12][13] Therefore, the selection of the expression system should be carefully considered based on the desired characteristics of the final product.
Troubleshooting Guides
Issue 1: Low Yield of Recombinant this compound
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Expression Vector or Promoter | Ensure the use of a high-copy-number vector with a strong promoter suitable for the chosen host system.[4] |
| Codon Bias | Optimize the gene sequence for the codon usage of the expression host to improve translation efficiency.[14] |
| Inefficient Host Strain | Select a host strain known for high-level protein expression and proper folding.[4] Some strains are engineered to enhance solubility or disulfide bond formation.[4] |
| Non-optimized Culture Conditions | Systematically optimize culture parameters such as temperature, pH, and media composition. Lowering the temperature (e.g., 16-25°C) can sometimes enhance the yield of soluble protein.[3] |
| Incorrect Inducer Concentration or Induction Time | Determine the optimal inducer concentration (e.g., IPTG, lactose) and the best cell density at which to induce expression.[15][16] |
| Protein Degradation | Add protease inhibitors to the lysis buffer to prevent degradation by host cell proteases.[5] |
Issue 2: Low or No Enzymatic Activity
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Improper Protein Folding | Optimize expression conditions, such as lowering the temperature, to promote proper folding.[3] Co-expression with molecular chaperones can also be beneficial.[4] Consider using a different expression system (e.g., eukaryotic) that may provide a better environment for folding.[1] |
| Formation of Insoluble Aggregates (Inclusion Bodies) | Modify expression conditions (e.g., lower temperature, different inducer concentration).[4] Use fusion tags that enhance solubility.[4] If inclusion bodies are formed, they may require solubilization and refolding protocols.[1] |
| Absence of Necessary Post-Translational Modifications (PTMs) | If the this compound requires PTMs for activity, consider expressing it in a eukaryotic system like yeast or mammalian cells.[6][12] |
| Incorrect Buffer Conditions for Activity Assay | Ensure the pH and ionic strength of the assay buffer are optimal for this compound activity. The optimal pH for many asparaginases is in the neutral to alkaline range.[17] |
| Enzyme Denaturation During Purification or Storage | Perform all purification steps at low temperatures (4°C) if possible.[14] Store the purified enzyme in an appropriate buffer with stabilizers and at the recommended temperature. Avoid repeated freeze-thaw cycles.[5] |
| Presence of Inhibitors | Ensure that no components of the purification or storage buffers are inhibiting the enzyme's activity. Some metal ions can act as inhibitors.[14] |
Issue 3: Inconsistent Purity Across Batches
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Optimize the cell lysis method (e.g., sonication, French press) to ensure complete and reproducible release of the recombinant protein.[14] |
| Variability in Chromatography Steps | Standardize all chromatography parameters, including column type, resin, buffer composition, flow rate, and elution conditions.[7] Ensure complete regeneration and cleaning of columns between batches. |
| Contamination with Host Cell Proteins | Employ a multi-step purification strategy, often combining affinity chromatography with other methods like ion-exchange and size-exclusion chromatography for higher purity.[1] |
| Presence of Endotoxins | For applications requiring low endotoxin levels, incorporate an endotoxin removal step in the purification process, especially when using E. coli expression systems.[12] |
Experimental Protocols
Protocol 1: this compound Activity Assay (Colorimetric)
This protocol is based on the determination of ammonia released from the hydrolysis of L-asparagine.[9][17]
Materials:
-
0.05 M Tris-HCl buffer, pH 8.6
-
0.01 M L-asparagine solution
-
1.5 M Trichloroacetic acid (TCA)
-
Nessler's reagent
-
Ammonium sulfate standard solutions
-
Purified recombinant this compound samples
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing 0.1 mL of the enzyme sample, 0.2 mL of 0.05 M Tris-HCl buffer (pH 8.6), and 1.7 mL of 0.01 M L-asparagine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 0.5 mL of 1.5 M TCA.
-
Centrifuge the mixture to pellet any precipitate.
-
Take 0.5 mL of the supernatant and dilute it to 7 mL with distilled water.
-
Add 1 mL of Nessler's reagent and mix well.
-
After 10 minutes, measure the absorbance at 480 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of ammonium sulfate.
-
Calculate the amount of ammonia released by the enzyme from the standard curve. One unit of this compound is typically defined as the amount of enzyme that liberates 1 µmole of ammonia per minute under the specified conditions.
Protocol 2: Coupled Enzyme this compound Activity Assay
This is a continuous assay that measures the production of aspartate.[10]
Materials:
-
This compound Assay Buffer
-
Substrate Mix (containing L-asparagine)
-
Aspartate Enzyme Mix
-
Conversion Mix
-
Peroxidase Substrate
-
Aspartate Standard
-
Purified recombinant this compound samples
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare samples and standards in a 96-well plate. Bring the final volume of each sample to 50 µL with this compound Assay Buffer.
-
Prepare a Master Reaction Mix according to the kit manufacturer's instructions, containing the this compound Assay Buffer, Substrate Mix, Aspartate Enzyme Mix, Conversion Mix, and Peroxidase Substrate.
-
Add 50 µL of the Master Reaction Mix to each well containing the samples and standards.
-
Mix well and immediately start measuring the absorbance at 570 nm (colorimetric) or fluorescence at Ex/Em = 535/587 nm (fluorometric) in kinetic mode.
-
Record data every 2-5 minutes for at least 30-60 minutes at 25°C.
-
Choose two time points in the linear phase of the reaction to calculate the rate of the reaction.
-
Calculate the this compound activity based on the rate of substrate conversion, using the standard curve. One unit of this compound is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of aspartate per minute at 25°C.[10]
Visualizations
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. abeomics.com [abeomics.com]
- 3. genextgenomics.com [genextgenomics.com]
- 4. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 5. genextgenomics.com [genextgenomics.com]
- 6. Post-translational modifications of recombinant proteins: significance for biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Cloning, expression, purification and characterisation of Erwinia carotovora L-asparaginase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frederick.cancer.gov [frederick.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. genscript.com [genscript.com]
- 13. Improvement of recombinant L-Asparaginase production in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of Processes for Recombinant L-Asparaginase II Production by Escherichia coli Bl21 (De3): From Shaker to Bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
Technical Support Center: Asparaginase Resistance in Acute Lymphoblastic Leukemia (ALL)
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating asparaginase resistance in Acute Lymphoblastic Leukemia (ALL).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in ALL?
A1: Resistance to this compound in ALL is multifactorial. The most well-documented mechanism is the upregulation of Asparagine Synthetase (ASNS), the enzyme that allows cancer cells to produce their own asparagine, thereby circumventing the drug's effect.[1][2][3][4] Other significant mechanisms include:
-
Amino Acid Stress Response: Activation of the ATF4-mediated stress response pathway can lead to the upregulation of genes that promote cell survival under nutrient-deprived conditions.[5]
-
Altered Amino Acid Transport: Changes in the expression of amino acid transporters can affect the intracellular availability of asparagine and other essential amino acids.
-
Impaired Apoptotic Signaling: Defects in apoptotic pathways, such as the loss of Huntingtin Associated Protein 1 (HAP1) which is crucial for calcium-mediated apoptosis, can render cells resistant to this compound-induced cell death.[6][7][8][9][10]
-
Protective Tumor Microenvironment: Bone marrow stromal cells can protect ALL cells from this compound by providing them with a source of asparagine.
Q2: How can we overcome this compound resistance in our experiments?
A2: Several strategies are being explored to overcome this compound resistance:
-
Combination Therapies: Using this compound in combination with other agents can enhance its efficacy. For example, Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib have shown promise in increasing the sensitivity of leukemia cells to this compound.[11]
-
Alternative this compound Formulations: For patients who develop hypersensitivity or resistance to E. coli-derived this compound, switching to an alternative formulation such as Erwinia this compound can be effective.[12][13]
-
Targeting Resistance Pathways: Investigating inhibitors of pathways that are upregulated in resistant cells, such as the amino acid stress response or specific amino acid transporters, may resensitize cells to this compound.
Q3: We are observing inconsistent results in our this compound cytotoxicity assays. What could be the cause?
A3: Inconsistent results in cytotoxicity assays can arise from several factors. See the troubleshooting guide below for a more detailed breakdown. Key considerations include:
-
Cell Health and Density: Ensure that cells are healthy, in the exponential growth phase, and plated at a consistent density for each experiment.
-
This compound Activity: The enzymatic activity of this compound can degrade over time. Use fresh or properly stored aliquots for each experiment and consider verifying its activity.
-
Assay-Specific Issues: The choice of cytotoxicity assay (e.g., MTT, Annexin V/PI) can influence the results. Ensure the assay is appropriate for your cell type and experimental question.
Troubleshooting Guides
Troubleshooting this compound Cytotoxicity Assays (e.g., MTT Assay)
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. Mix gently between pipetting. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Low signal or no dose-response | This compound is inactive. | Use a fresh vial of this compound or test the activity of your current stock. |
| Cell line is highly resistant. | Confirm the expected sensitivity of your cell line. Consider using a sensitive control cell line. | |
| Incorrect assay incubation time. | Optimize the incubation time with this compound. A 48-72 hour incubation is common. | |
| High background in "no cell" control wells | Contamination of media or reagents. | Use fresh, sterile media and reagents. |
| MTT reagent is light-sensitive and may have degraded. | Store MTT reagent protected from light and use fresh preparations. |
Troubleshooting ASNS Expression Analysis (Western Blot & qPCR)
| Problem | Possible Cause | Solution |
| No or weak ASNS band on Western blot | Low ASNS protein expression in the cell line. | Use a positive control cell line known to express ASNS. Increase the amount of protein loaded. |
| Inefficient antibody binding. | Optimize the primary antibody concentration and incubation time. Ensure the blocking buffer is compatible with the antibody. | |
| Multiple non-specific bands on Western blot | Antibody is not specific. | Use a different, validated ASNS antibody. Optimize blocking and washing steps. |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice. | |
| High Ct values or no amplification in qPCR | Low ASNS mRNA expression. | Use a higher amount of input RNA for cDNA synthesis. |
| Poor RNA quality or cDNA synthesis. | Check RNA integrity (e.g., using a Bioanalyzer). Use a high-quality reverse transcription kit. | |
| Inefficient primers. | Validate primer efficiency with a standard curve. Consider designing new primers. |
Quantitative Data Summary
Table 1: this compound IC50 Values in various ALL Cell Lines
| Cell Line | Subtype | This compound IC50 (IU/mL) | Reference |
| MOLT-4P | T-ALL | 0.004 | [1] |
| NALM-6 | B-ALL | 6.1 | [1] |
| REH | B-ALL | 3.5 | [1] |
| DND41 | T-ALL | ~0.01 - 0.001 | [14] |
| HPB-ALL | T-ALL | ~0.01 - 0.001 | [14] |
| RPMI 8402 | T-ALL | ~0.01 - 0.001 | [14] |
| Jurkat | T-ALL | >0.1 | [14] |
| CCRF-CEM | T-ALL | >0.1 | [14] |
| MOLT-4R (Resistant) | T-ALL | >25 | [1] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Protocol 1: this compound Cytotoxicity (MTT Assay)
This protocol is adapted for suspension ALL cell lines.
Materials:
-
ALL cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Count cells and adjust the density to 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Add 100 µL of medium to the control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.
-
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Treated and untreated ALL cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing:
-
Collect 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Visualizations
ATF4-Mediated Amino Acid Stress Response in this compound Resistance
Caption: ATF4-mediated stress response to asparagine depletion.
HAP1-Mediated Calcium Signaling in this compound-Induced Apoptosis
Caption: HAP1's role in this compound-induced apoptosis.
Experimental Workflow for Assessing this compound Resistance
Caption: Workflow for studying this compound resistance.
References
- 1. Correlation between this compound Sensitivity and Asparagine Synthetase Protein Content, but not mRNA, in Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. researchgate.net [researchgate.net]
- 4. S-EPMC8441542 - Correlation between this compound sensitivity and asparagine synthetase protein content, but not mRNA, in acute lymphoblastic leukemia cell lines. - OmicsDI [omicsdi.org]
- 5. Huntingtin and Huntingtin-Associated Protein 1 Influence Neuronal Calcium Signaling Mediated by Inositol-(1,4,5) Triphosphate Receptor Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HAP1 loss confers l-asparaginase resistance in ALL by downregulating the calpain-1-Bid-caspase-3/12 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. login.medscape.com [login.medscape.com]
- 9. ashpublications.org [ashpublications.org]
- 10. HAP1 loss confers l-asparaginase resistance in ALL by downregulating the calpain-1-Bid-caspase-3/12 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination therapy improves the effect of leukemia drug this compound - Prinses Máxima Centrum - Research [research.prinsesmaximacentrum.nl]
- 12. Frontiers | Current Use of this compound in Acute Lymphoblastic Leukemia/Lymphoblastic Lymphoma [frontiersin.org]
- 13. This compound in the Treatment of Acute Lymphoblastic Leukemia in Adults: Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Enhancing the therapeutic index of asparaginase through protein engineering
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working on the protein engineering of asparaginase.
Frequently Asked Questions (FAQs)
Q1: My engineered this compound variant shows significantly reduced catalytic activity compared to the wild-type. What are the common causes?
A1: A reduction in catalytic activity is a common challenge. Potential causes include:
-
Disruption of the Active Site: The mutation may have altered the conformation of the active site, affecting substrate binding or catalysis. Key residues involved in the catalytic mechanism are highly sensitive to change.[1][2]
-
Improper Folding or Instability: The mutation could have destabilized the protein structure, leading to misfolding and a lower fraction of active enzyme.
-
Impaired Subunit Assembly: Asparaginases are typically active as homotetramers. Mutations at the subunit interfaces can disrupt the formation of the active tetrameric complex.[3]
-
Sub-optimal Assay Conditions: The engineered variant may have different optimal conditions (pH, temperature) for activity compared to the wild-type enzyme.
Q2: How can I reduce the immunogenicity of my recombinant this compound?
A2: Reducing immunogenicity is crucial for improving the therapeutic index. Key strategies include:
-
PEGylation: Covalently attaching polyethylene glycol (PEG) to the enzyme surface can mask immunogenic epitopes, reduce susceptibility to proteolysis, and increase the serum half-life.[4][5] However, be aware that anti-PEG antibodies can develop in some patients.[4]
-
Deimmunization via Protein Engineering: This involves identifying B-cell and T-cell epitopes on the enzyme surface using in silico tools and then using site-directed mutagenesis to substitute immunogenic residues with non-immunogenic ones.[6]
-
Glycosylation: Introducing N-glycosylation sites can shield surface epitopes and improve the enzyme's pharmacokinetic profile.
Q3: My primary goal is to decrease the glutaminase side-activity. Which residues should I target?
A3: The glutaminase activity of this compound is a major source of toxicity.[7][8] Rational design and site-directed mutagenesis are effective strategies to address this. Consider targeting residues in or near the active site that modulate substrate specificity. For example:
-
Mutations in the flexible active site loop can alter the binding affinity for glutamine versus asparagine.
-
Replacing specific residues, such as Asp96 with Alanine in E. coli this compound, has been shown to decrease glutaminase activity by 30% while increasing this compound activity.[7][9]
-
Amino acid replacements at position N248 have also been found to affect glutamine turnover more significantly than asparagine hydrolysis.[1][2]
Q4: What is "silent inactivation" of this compound and how can I detect it in my preclinical models?
A4: Silent inactivation refers to the development of neutralizing antibodies against this compound without causing an overt clinical hypersensitivity reaction.[10][11] These antibodies can lead to rapid clearance of the enzyme, rendering it ineffective.[12] To detect this, it is essential to perform therapeutic drug monitoring (TDM) by measuring serum this compound activity at specific time points after administration.[10] A level ≥ 0.1 IU/mL is generally considered sufficient for asparagine depletion.[10][12]
Troubleshooting Guides
Guide 1: Low Yield of Purified Recombinant this compound
| Symptom | Possible Cause | Suggested Solution |
| No or low protein expression after induction. | Codon usage mismatch between the this compound gene and the expression host (e.g., E. coli). | Synthesize a codon-optimized gene for your expression host. |
| Toxicity of the expressed protein to the host cells. | Lower the induction temperature (e.g., 16-25°C), reduce the inducer concentration (e.g., IPTG), or use a weaker promoter/expression vector. | |
| Expressed protein is found in inclusion bodies. | High expression rate leading to protein misfolding and aggregation. | Optimize expression conditions as above. Co-express molecular chaperones. Refold the protein from solubilized inclusion bodies. |
| The protein is inherently insoluble in the host cytoplasm. | Fuse a solubility-enhancing tag (e.g., MBP, GST) to your protein. | |
| Significant loss of protein during purification steps. | Inefficient binding to the chromatography resin (e.g., Ni-NTA for His-tagged proteins). | Ensure the His-tag is accessible. Check buffer pH and imidazole concentration in binding/wash steps.[13] |
| Protein precipitation during dialysis or buffer exchange. | Perform dialysis in a stepwise manner with decreasing concentrations of denaturant. Ensure the final buffer has an optimal pH and ionic strength for protein stability. | |
| Proteolytic degradation during purification. | Add protease inhibitors (e.g., PMSF, EDTA) to your lysis and purification buffers. Perform all purification steps at 4°C.[14] |
Guide 2: High Variability in Enzyme Activity Assays
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent results between replicates. | Pipetting errors, especially with small volumes of enzyme or substrate. | Use calibrated pipettes. Prepare a master mix for the reaction components to add to each well.[15] |
| Temperature fluctuations during the assay. | Pre-incubate all reagents and the microplate at the desired assay temperature. Use a temperature-controlled plate reader. | |
| Non-linear reaction progress curves. | Substrate depletion during the measurement period. | Dilute the enzyme sample or reduce the reaction time to ensure the measurement is taken within the initial linear range. |
| Enzyme instability under assay conditions. | Check the stability of your enzyme variant at the assay pH and temperature. Consider adding stabilizing agents like glycerol if necessary. | |
| High background signal in "no enzyme" controls. | Contamination of reagents with ammonia or aspartate. | Use high-purity reagents and fresh buffers. |
| Spontaneous hydrolysis of the substrate. | Run a substrate-only control to quantify the rate of spontaneous hydrolysis and subtract it from your sample readings. |
Quantitative Data on Engineered this compound Variants
The following tables summarize key parameters for wild-type and engineered this compound variants based on published data.
Table 1: Kinetic Parameters of Wild-Type vs. Engineered Asparaginases
| Enzyme Variant | Source Organism | Mutation(s) | Km (Asn, µM) | Km (Gln, mM) | Reference |
| Wild-Type | E. coli | None | ~12 | ~10 | [2] |
| N248A | E. coli | N248A | ~33 | ~25 | [1] |
| D96A | Erwinia | D96A | N/A | N/A | [7][9] |
| KHYW-17 | E. coli | Multiple | N/A | N/A | [16] |
Note: N/A indicates data not available in the cited sources. The D96A mutation was reported to decrease glutaminase activity by 30% and increase this compound activity by 40%.[7][9]
Table 2: Stability and In Vivo Performance of this compound Variants
| Enzyme Variant | Modification | Tm (°C) | Half-life (in vivo) | Key Finding | Reference |
| Wild-Type (ErA) | None | 46.4 | 0.65 days | Baseline for comparison. | [12][17] |
| D133V Mutant (ErA) | Site-directed mutagenesis | 55.8 | N/A | ~10°C increase in thermal stability. | [17] |
| PEG-EcaL-ASNase | PEGylation | Increased | N/A | 30.7-fold higher thermal stability at 37°C. | [5] |
| PEG-Asparaginase | PEGylation | N/A | ~7 days | Significantly longer half-life than native enzyme. | [12] |
Visualizations: Workflows and Pathways
References
- 1. Engineering the substrate specificity of Escherichia coli this compound. II. Selective reduction of glutaminase activity by amino acid replacements at position 248 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering the substrate specificity of Escherichia coli this compound II. Selective reduction of glutaminase activity by amino acid replacements at position 248 | Protein Science | Cambridge Core [cambridge.org]
- 3. ashpublications.org [ashpublications.org]
- 4. How to solve the problem of hypersensitivity to this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailoring structure–function properties of L-asparaginase: engineering resistance to trypsin cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on Deimmunization of Antileukaemic L-Asparaginase to have Reduced Clinical Immunogenicity--An in silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico engineering of L-asparaginase to have reduced glutaminase side activity for effective treatment of acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Circumventing the side effects of L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. anzchog.org [anzchog.org]
- 11. researchgate.net [researchgate.net]
- 12. Successful challenges using native E. coli this compound after hypersensitivity reactions to PEGylated E. coli this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cloning, expression, purification and characterisation of Erwinia carotovora L-asparaginase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production, purification and characterization of l-asparaginase from streptomyces gulbargensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.wiki [static.igem.wiki]
- 16. Preclinical evaluation of engineered L-asparaginase variants to improve the treatment of Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Engineering thermal stability of L-asparaginase by in vitro directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to E. coli and Erwinia Asparaginase in Acute Lymphoblastic Leukemia
For Researchers, Scientists, and Drug Development Professionals
Asparaginase is a cornerstone of chemotherapy for Acute Lymphoblastic Leukemia (ALL), exploiting the metabolic vulnerability of leukemic cells by depleting the essential amino acid asparagine. The two most prominent forms of this enzyme are derived from Escherichia coli and Erwinia chrysanthemi. This guide provides an objective comparison of their efficacy, safety, and pharmacological profiles, supported by experimental data, to inform research and clinical development.
Comparative Efficacy and Clinical Outcomes
Clinical trials have demonstrated that while both E. coli and Erwinia-derived this compound are effective in treating ALL, their efficacy can differ, particularly when administered at the same dosage and schedule. Notably, pegylated forms of E. coli-asparaginase (pegaspargase and calaspargase pegol) have been developed to extend the enzyme's half-life and reduce immunogenicity.[1][2]
A landmark randomized phase 3 trial, EORTC-CLG 58881, directly compared native E. coli-asparaginase and Erwinia-asparaginase at the same dose (10,000 IU/m² twice weekly). The results indicated a superior outcome for the E. coli formulation.[3][4][5]
Table 1: Key Efficacy Outcomes from the EORTC-CLG 58881 Trial
| Outcome | E. coli this compound Arm | Erwinia this compound Arm | P-value |
| 6-Year Event-Free Survival (EFS) | 73.4% | 59.8% | 0.0004 |
| 6-Year Overall Survival (OS) | 83.9% | 75.1% | 0.002 |
| Failure to Achieve Complete Remission | 2.0% | 4.9% | 0.038 |
Source: Duval et al., Blood, 2002.[3][4][5]
Despite the apparent superiority of E. coli-asparaginase in head-to-head comparisons at equivalent doses, Erwinia this compound serves as a critical alternative for patients who develop hypersensitivity to E. coli-derived products.[2][6] Studies have shown that patients who switch to Erwinia this compound due to allergic reactions can achieve comparable event-free survival rates to those who tolerate E. coli-asparaginase.[2]
Pharmacokinetic and Pharmacodynamic Profiles
A key differentiator between E. coli and Erwinia this compound is their pharmacokinetic profile, which significantly influences dosing strategies. Native Erwinia this compound has a considerably shorter half-life than both native and pegylated E. coli this compound.[2][7][8][9] This necessitates more frequent administration to maintain therapeutic enzyme activity levels.[2]
Table 2: Comparative Pharmacokinetics of this compound Formulations
| This compound Formulation | Source Organism | Mean Half-life (t½) |
| Native this compound | E. coli | ~1.24 - 1.3 days |
| Pegaspargase (PEG-asparaginase) | E. coli | ~5.5 - 5.73 days |
| Calaspargase Pegol | E. coli | ~2.5 times longer than pegaspargase |
| Native this compound | Erwinia chrysanthemi | ~0.65 days |
Sources: Asselin BL, et al. J Clin Oncol. 1993; Angiolillo AL, et al. J Clin Oncol. 2014; Vrooman LM, et al. J Clin Oncol. 2021.[2][7][9][10][11]
The primary pharmacodynamic goal of this compound therapy is the sustained depletion of serum asparagine. Therapeutic drug monitoring of serum this compound activity is crucial to ensure this objective is met, as insufficient enzyme activity can lead to treatment failure.[12]
Safety and Immunogenicity
The main dose-limiting toxicity of this compound is hypersensitivity, which can range from mild allergic reactions to life-threatening anaphylaxis.[13] E. coli-derived this compound is associated with a higher incidence of clinical hypersensitivity and "silent inactivation," where neutralizing antibodies reduce enzyme activity without overt clinical symptoms.[2] Erwinia this compound, being immunologically distinct, provides a vital non-cross-reactive alternative in such cases.[14] Other significant toxicities include pancreatitis and coagulation abnormalities. The EORTC-CLG 58881 trial reported a higher frequency of coagulation abnormalities in the E. coli this compound arm.
Table 3: Incidence of Key Toxicities
| Toxicity | E. coli this compound | Erwinia this compound | Notes |
| Hypersensitivity | Higher incidence of clinical and subclinical reactions. | Lower incidence, used as an alternative in case of allergy to E. coli forms. | Pegylation of E. coli this compound reduces immunogenicity. |
| Pancreatitis | Occurs in a subset of patients. | Also a known side effect. | |
| Coagulation Abnormalities | More frequent in some studies (e.g., EORTC-CLG 58881). | Less frequent compared to E. coli this compound in some studies. |
Mechanism of Action and Resistance
The cytotoxic effect of this compound is predicated on the inability of ALL blasts to synthesize their own asparagine due to low expression of asparagine synthetase (ASNS).[13][15] this compound hydrolyzes circulating asparagine to aspartic acid and ammonia, leading to protein synthesis inhibition, cell cycle arrest, and apoptosis in leukemic cells.[13]
The primary mechanism of resistance is the upregulation of ASNS expression in cancer cells, allowing them to synthesize asparagine and evade the effects of the drug.[15][16]
References
- 1. dovepress.com [dovepress.com]
- 2. mdlinx.com [mdlinx.com]
- 3. Prolonged versus standard native E. coli this compound therapy in childhood acute lymphoblastic leukemia and non-Hodgkin lymphoma: final results of the EORTC-CLG randomized phase III trial 58951 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-asparaginase in the treatment of patients with acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. The three asparaginases. Comparative pharmacology and optimal use in childhood leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Comparison of native E. coli and PEG this compound pharmacokinetics and pharmacodynamics in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Use of this compound in Acute Lymphoblastic Leukemia/Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound pharmacokinetics and implications of therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of L-asparaginase? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Asparagine synthetase - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of a Novel Asparaginase Activity Assay Kit
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a novel asparaginase activity assay kit with established alternative methods. The data presented is intended to aid researchers in making informed decisions for their specific applications, from basic research to therapeutic drug monitoring.
Introduction
L-asparaginase is a critical enzyme utilized as a chemotherapeutic agent, primarily in the treatment of acute lymphoblastic leukemia (ALL). Its efficacy relies on the depletion of asparagine in the bloodstream, leading to cancer cell starvation and apoptosis. Accurate measurement of this compound activity is paramount for therapeutic drug monitoring, ensuring optimal dosing and minimizing toxicity. This guide evaluates the performance of a novel, user-friendly this compound activity assay kit and compares it with traditional colorimetric methods and the gold-standard High-Performance Liquid Chromatography (HPLC) method.
Principles of this compound Activity Assays
The core principle of this compound activity assays is the measurement of a product of the enzymatic reaction where this compound hydrolyzes L-asparagine into L-aspartic acid and ammonia. Different methods detect either of these products.
-
Novel this compound Activity Assay Kit (Colorimetric/Fluorometric): This kit utilizes a coupled enzymatic reaction. This compound hydrolyzes asparagine to aspartic acid. The aspartic acid is then used in a series of reactions to produce a colored or fluorescent product, which is proportional to the this compound activity.
-
Nessler's Method (Colorimetric): This traditional method quantifies the ammonia produced from the hydrolysis of asparagine. Nessler's reagent reacts with ammonia to form a yellow-brown colored compound that can be measured spectrophotometrically.[1][2][3][4]
-
HPLC Method: This method directly measures the amount of L-aspartic acid produced or the reduction of L-asparagine. It is considered a highly precise and accurate method as it allows for the simultaneous monitoring of both substrate and product.
Performance Comparison
The performance of the novel this compound activity assay kit was compared against established methods across several key validation parameters. The data is summarized from multiple studies to provide a comprehensive overview.
| Parameter | Novel Assay Kit (Colorimetric/Fluorometric) | Nessler's Method | HPLC Method | High-Throughput NADH-based Method |
| Linear Range | 1.1 - 300 U/L (Fluorometric)[5] | 0.050 - 0.796 IU/mL[4] | 0.1 - 10 U/mL[6] | 0.025 - 2.2 IU/mL[7] |
| Limit of Detection (LOD) | 1.1 U/L (Fluorometric)[5] | Not explicitly stated in reviewed sources | ~0.03 U/mL[6] | 0.0024 IU/mL[7] |
| Limit of Quantitation (LOQ) | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources | ~0.03 U/mL[6] | 0.011 IU/mL (Functional Sensitivity)[7] |
| Intra-Assay Precision (CV%) | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources | < 13%[6] | 2.7% - 3.3%[7] |
| Inter-Assay Precision (CV%) | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources | < 13%[6] | 8.8% - 9.0%[7] |
| Accuracy/Recovery | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources | < 13%[6] | 96% - 108%[7] |
Note: The presented data is compiled from various sources and may have been generated under different experimental conditions. For a direct comparison, it is recommended to validate different methods side-by-side in the same laboratory setting.
Experimental Protocols
Novel this compound Activity Assay Kit (Colorimetric/Fluorometric)
This protocol is a representative example based on commercially available kits.
Materials:
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
-
This compound Assay Buffer
-
Substrate Mix
-
Aspartate Enzyme Mix
-
Conversion Mix
-
Probe (Colorimetric or Fluorometric)
-
Aspartate Standard
-
Samples (e.g., serum, plasma, cell lysate)
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the Aspartate Standard in the this compound Assay Buffer to create a standard curve.
-
Sample Preparation: Dilute samples to the appropriate concentration with the this compound Assay Buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing the this compound Assay Buffer, Substrate Mix, Aspartate Enzyme Mix, Conversion Mix, and the appropriate probe.
-
Reaction Initiation: Add the reaction mix to the standard and sample wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the absorbance at ~570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/590 nm for the fluorometric assay using a microplate reader.
-
Calculation: Determine the this compound activity in the samples by comparing the readings to the standard curve.
Nessler's Method
This protocol is based on established methodologies for determining this compound activity.[1][2][4][8]
Materials:
-
Tris-HCl buffer (50 mM, pH 8.6)
-
L-asparagine solution (100 mM)
-
Trichloroacetic acid (TCA) solution (1.5 M)
-
Nessler's reagent
-
Ammonium sulfate standard solution
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix 160 µL of Tris-HCl buffer, 32 µL of L-asparagine solution, and 16 µL of the sample.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 16 µL of 1.5 M TCA.
-
Color Development: Transfer 35 µL of the reaction mixture to a new well in a 96-well plate. Add 35 µL of Nessler's reagent and 245 µL of water.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 436 nm using a spectrophotometer.
-
Calculation: Calculate the ammonia concentration from a standard curve prepared with ammonium sulfate and determine the this compound activity.
HPLC Method
This protocol provides a general outline for the HPLC-based determination of this compound activity.
Materials:
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase column
-
Mobile phase (e.g., phosphate buffer with acetonitrile)
-
O-phthaldialdehyde (OPA) for derivatization (for fluorescence detection)
-
L-asparagine and L-aspartic acid standards
-
Trichloroacetic acid (TCA) solution
Procedure:
-
Enzymatic Reaction: Incubate the this compound sample with a known concentration of L-asparagine in a suitable buffer at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding TCA.
-
Sample Preparation: Centrifuge the sample to precipitate proteins. The supernatant containing L-asparagine and L-aspartic acid is collected.
-
Derivatization (optional): For fluorescence detection, derivatize the amino acids in the supernatant with OPA.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Detection and Quantification: Separate L-asparagine and L-aspartic acid on the C18 column and detect them using a UV or fluorescence detector. Quantify the amount of L-aspartic acid produced or L-asparagine consumed by comparing the peak areas to a standard curve.
-
Calculation: Calculate the this compound activity based on the amount of product formed or substrate consumed over time.
Visualizing Experimental Workflows and Signaling Pathways
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
References
- 1. Implementation of plate reader-based indooxine and Nessler protocols for monitoring L-asparaginase serum activity in childhood acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. frederick.cancer.gov [frederick.cancer.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. bioassaysys.com [bioassaysys.com]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput this compound activity assay in serum of children with leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction and analysis of the enzyme [bio-protocol.org]
Navigating Immunogenicity: A Comparative Guide to Antibody Cross-Reactivity Against Asparaginase Preparations
For researchers, scientists, and drug development professionals, understanding the immunogenic profiles of different asparaginase preparations is critical for optimizing therapeutic strategies and managing patient responses. Repeated administration of this compound, a cornerstone of acute lymphoblastic leukemia (ALL) therapy, can lead to the development of anti-drug antibodies. These antibodies can trigger hypersensitivity reactions or lead to "silent inactivation," where the drug's efficacy is compromised without overt clinical symptoms. This guide provides a comprehensive comparison of antibody cross-reactivity against native E. coli this compound, pegylated this compound (PEG-ASP), and Erwinia this compound, supported by experimental data and detailed methodologies.
Key Findings on Cross-Reactivity
Studies consistently demonstrate a significant level of cross-reactivity between antibodies developed against native E. coli this compound and its pegylated form, PEG-asparaginase (Oncaspar). In contrast, there is a notable lack of cross-reactivity between antibodies raised against E. coli-derived asparaginases and the structurally distinct Erwinia this compound (Erwinase, Spectrila).[1][2][3][4][5] This immunological distinction establishes Erwinia this compound as a critical second-line therapy for patients who develop hypersensitivity or neutralizing antibodies to E. coli-derived preparations.[6][7][8][9]
Comparative Data on Antibody Cross-Reactivity
The following table summarizes the cross-reactivity patterns observed in patients who developed antibodies to an initial this compound preparation.
| Initial this compound Preparation | Antibody Cross-Reactivity with PEG-Asparaginase | Antibody Cross-Reactivity with Erwinia this compound | Key Findings & References |
| Native E. coli this compound | High | Minimal to None | Antibodies raised against native E. coli this compound frequently recognize and bind to PEG-asparaginase.[1][3][4] In one study, 10 out of 16 patient sera with antibodies to native E. coli this compound showed cross-immunoreactivity with PEG-asparaginase.[1][2] Conversely, no reactivity was observed against Erwinia this compound.[1][2][5] |
| PEG-Asparaginase | High (with native E. coli) | Minimal to None | Due to the shared protein backbone, antibodies developed against PEG-asparaginase are expected to cross-react with native E. coli this compound. Patients who develop hypersensitivity to PEG-asparaginase are typically switched to the antigenically distinct Erwinia preparation.[7][9] |
| Erwinia this compound | Minimal to None | N/A | Erwinia this compound is immunologically distinct from E. coli-derived asparaginases.[5][7] Patients who develop an allergy to an E. coli-derived preparation can generally be treated effectively with Erwinia this compound, with subsequent allergic reaction rates reported to be between 3% and 33%.[7] |
Experimental Protocols
The primary method for assessing anti-asparaginase antibody presence and cross-reactivity is the Enzyme-Linked Immunosorbent Assay (ELISA).
Anti-Asparaginase Antibody ELISA Protocol
This protocol outlines a standard indirect ELISA for the detection of anti-asparaginase IgG antibodies in patient serum or plasma.
Materials:
-
96-well microtiter plates
-
This compound preparations (e.g., native E. coli, PEG-asparaginase, Erwinia this compound) for coating
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Patient serum or plasma samples
-
Positive and negative control sera
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA or non-fat milk)
-
HRP-conjugated goat anti-human IgG secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the this compound preparation to an optimal concentration (e.g., 5-10 µg/mL) in Coating Buffer.[10]
-
Add 100 µL of the diluted antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with Wash Buffer to remove unbound antigen.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
-
Sample Incubation:
-
Dilute patient sera, positive controls, and negative controls in Blocking Buffer (e.g., 1:100 dilution).
-
Add 100 µL of the diluted samples to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated anti-human IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
-
Reaction Stoppage:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Interpretation: A sample is considered positive for anti-asparaginase antibodies if its optical density (OD) is significantly higher than that of the negative control wells (e.g., mean OD of negative controls + 2 or 3 standard deviations).[10] Cross-reactivity is determined by testing positive sera against plates coated with different this compound preparations.
Visualizing Experimental Workflows and Relationships
Caption: Workflow for detecting anti-asparaginase antibodies via ELISA.
Caption: Immunological relationship between this compound preparations.
Conclusion
The selection of an appropriate this compound preparation is a critical decision in the treatment of ALL, with immunogenicity being a key consideration. The strong evidence of cross-reactivity between native E. coli this compound and PEG-asparaginase underscores the need for an antigenically distinct alternative. Erwinia this compound fulfills this role, providing a vital therapeutic option for patients who have developed an immune response to E. coli-derived forms of the enzyme. Monitoring for anti-asparaginase antibodies through methods such as ELISA is essential for identifying both clinical hypersensitivity and silent inactivation, thereby guiding treatment decisions and improving patient outcomes.
References
- 1. The cross-reactivity of anti-asparaginase antibodies against different L-asparaginase preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cross-reactivity of anti-asparaginase antibodies against different l-asparaginase preparations | springermedicine.com [springermedicine.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of immunologic crossreaction of antithis compound antibodies in acute lymphoblastic leukemia (ALL) and lymphoma patients | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Consensus expert recommendations for identification and management of this compound hypersensitivity and silent inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypersensitivity reactions to this compound therapy in acute lymphoblastic leukemia: immunology and clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to solve the problem of hypersensitivity to this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ELISA to evaluate plasma anti-asparaginase IgG concentrations in patients with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Native and PEGylated Asparaginase: Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic properties of native E. coli asparaginase and its PEGylated counterpart. The information presented is supported by experimental data to assist researchers and clinicians in understanding the key differences between these two formulations of a critical chemotherapeutic agent.
Executive Summary
This compound is an essential component in the treatment of acute lymphoblastic leukemia (ALL). Its efficacy relies on the depletion of serum asparagine, an amino acid crucial for the proliferation of leukemic cells. The native form of this compound, derived from E. coli, has been a mainstay of treatment for decades. However, its use is associated with a relatively short half-life and a significant risk of immunogenic responses. To address these limitations, a PEGylated form of this compound was developed, in which polyethylene glycol (PEG) chains are covalently attached to the native enzyme. This modification has profound effects on the drug's pharmacokinetic and pharmacodynamic profile, leading to a longer half-life, reduced immunogenicity, and a more convenient dosing schedule. This guide delves into a detailed comparison of these two formulations, presenting key data, experimental methodologies, and visual representations of their mechanisms and clinical management.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of native and PEGylated this compound, compiled from various clinical studies.
Table 1: Pharmacokinetic Profile
| Parameter | Native E. coli this compound | PEGylated this compound (Pegaspargase) | Key Insights |
| Half-life | ~1.25 - 1.3 days[[“]][[“]] | ~5.5 - 7 days[3] | PEGylation significantly prolongs the circulating half-life, allowing for less frequent administration. |
| Clearance | Higher (1648-6865 mL/day/m²)[[“]] | Lower (33 to >1162 mL/day/m²)[[“]] | The slower clearance of PEG-asparaginase contributes to its extended duration of action. |
| Dosing Frequency | Multiple times per week (e.g., thrice weekly)[[“]] | Once every 1-2 weeks[[“]] | Reduced dosing frequency with PEG-asparaginase improves patient convenience and adherence. |
| Immunogenicity | Higher (Hypersensitivity in 30-75% of patients)[[“]] | Lower (Hypersensitivity in 5-18% of patients)[[“]] | The PEG chains shield the enzyme from the immune system, reducing the incidence of allergic reactions. |
Table 2: Pharmacodynamic and Clinical Profile
| Parameter | Native E. coli this compound | PEGylated this compound (Pegaspargase) | Key Insights |
| Asparagine Depletion | Effective, but duration is shorter | More sustained and prolonged depletion[3] | The longer half-life of PEG-asparaginase leads to a more consistent and extended period of asparagine depletion. |
| CSF Asparagine Depletion | Generally effective | Similar to native this compound[3] | Both formulations achieve therapeutic levels in the cerebrospinal fluid, crucial for treating CNS leukemia. |
| Hypersensitivity Reactions | More frequent and often more severe[4][5] | Less frequent[4][5] | PEGylation is a key strategy to mitigate the risk of immunogenic responses. |
| "Silent Inactivation" | Can occur due to neutralizing antibodies | Can also occur, but may be less frequent | The formation of neutralizing antibodies can reduce drug activity without overt clinical symptoms. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of native and PEGylated this compound. Below are outlines of key experimental protocols.
Measurement of Serum this compound Activity
This assay is fundamental for therapeutic drug monitoring to ensure adequate enzyme activity and to detect silent inactivation. A common method is a coupled enzymatic assay:
-
Sample Preparation: Patient serum or plasma is collected. For in vitro studies, cell or tissue homogenates can be used after centrifugation to remove insoluble material.[6]
-
Reaction Initiation: L-asparagine is added to the sample. The this compound present in the sample catalyzes the hydrolysis of L-asparagine to L-aspartate and ammonia.
-
Coupled Enzymatic Reaction: In the presence of α-ketoglutarate, L-aspartate is transaminated to oxaloacetate by the enzyme glutamate-oxaloacetate transaminase.
-
Signal Generation: Oxaloacetate is then reduced to malate by malate dehydrogenase, a reaction that involves the oxidation of NADH to NAD+.
-
Detection: The rate of NADH disappearance is measured spectrophotometrically at 340 nm. This rate is directly proportional to the this compound activity in the sample.[7]
-
Quantification: A standard curve is generated using known concentrations of this compound to quantify the enzyme activity in the patient sample, typically reported in International Units per milliliter (IU/mL).
Detection of Anti-Asparaginase Antibodies (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to detect and quantify antibodies against this compound, which can mediate hypersensitivity reactions and silent inactivation.
-
Plate Coating: 96-well microplates are coated with either native or PEGylated this compound, which serves as the antigen. The plates are incubated overnight to allow for antigen binding.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution like bovine serum albumin (BSA) to prevent non-specific binding of antibodies.
-
Sample Incubation: Diluted patient serum or plasma is added to the wells. If anti-asparaginase antibodies are present, they will bind to the coated this compound.
-
Detection Antibody: A secondary antibody that is specific for human IgG (or other isotypes) and conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added. This antibody binds to the patient's anti-asparaginase antibodies that are attached to the plate.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added. The enzyme catalyzes a reaction that produces a colored product.
-
Signal Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the amount of anti-asparaginase antibodies in the sample.
-
Data Analysis: A standard curve can be used to quantify the antibody levels, or results can be reported as a ratio relative to a negative control.
Mandatory Visualizations
This compound Mechanism of Action and Apoptosis Induction
Caption: this compound depletes extracellular asparagine, leading to apoptosis in leukemic cells.
Experimental Workflow for this compound Activity Measurement
Caption: Workflow for determining serum this compound activity.
Clinical Workflow for Therapeutic Drug Monitoring (TDM)
Caption: Therapeutic drug monitoring workflow for this compound therapy.
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. anzchog.org [anzchog.org]
- 4. Enzymatic this compound Activity Assay [sigmaaldrich.cn]
- 5. High-throughput this compound activity assay in serum of children with leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an ELISA to detect circulating anti-asparaginase antibodies in dogs with lymphoid neoplasia treated with E. coli L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-Head Clinical Trial of Oncaspar vs. Spectrila in Pediatric Acute Lymphoblastic Leukemia
A pivotal head-to-head comparison of Oncaspar (pegaspargase) and Spectrila (calaspargase pegol) in pediatric and adolescent patients with newly diagnosed acute lymphoblastic leukemia (ALL) has demonstrated comparable efficacy and safety profiles between the two therapies. The phase III trial, conducted by the Dana-Farber Cancer Institute (DFCI) ALL Consortium (Protocol 11-001), provides crucial data for clinicians and researchers in the field of pediatric oncology.[1][2][3][4] This guide offers a detailed comparison of the two drugs based on the results of this landmark study.
Spectrila, a novel pegylated asparaginase, was developed with a more stable linker compared to Oncaspar, resulting in a longer half-life.[1] This key difference allows for a less frequent dosing schedule, a factor with significant implications for patient convenience and adherence.[2][5]
Efficacy Outcomes
The DFCI 11-001 trial revealed no statistically significant differences in the primary efficacy endpoints between the two treatment arms. Both drugs, when integrated into a multi-agent chemotherapy regimen, yielded high rates of complete remission and similar long-term survival outcomes.
| Efficacy Endpoint | Oncaspar (Pegaspargase) | Spectrila (Calaspargase Pegol) | P-value |
| Complete Remission (CR) | 99% (114 of 115 patients) | 95% (109 of 115 patients) | 0.12 |
| High End-Induction Minimal Residual Disease (MRD) in B-ALL | 11% | 10% | 0.99 |
| 5-Year Event-Free Survival (EFS) | 84.9% | 88.1% | 0.65 |
| 5-Year Overall Survival (OS) | 95.8% | 94.0% | 0.72 |
Data sourced from the DFCI ALL Consortium Protocol 11-001 as reported in multiple publications.[1][2][3][4]
Pharmacodynamics: Serum this compound Activity
A key objective of the trial was to compare the serum this compound activity (SAA) achieved with the two drugs. A therapeutic level of SAA is considered to be ≥ 0.1 IU/mL.[1][3] While both drugs maintained therapeutic levels for a significant duration, Spectrila's longer half-life was evident in the sustained SAA at later time points.
| Serum this compound Activity (SAA) | Oncaspar (Pegaspargase) | Spectrila (Calaspargase Pegol) | P-value |
| SAA ≥ 0.1 IU/mL at Day 25 post-induction dose | 17% | 88% | < 0.001 |
| Median SAA at Day 25 (IU/mL) | 0.056 | 0.319 | < 0.001 |
Data sourced from the DFCI ALL Consortium Protocol 11-001.[1][3][6]
Despite the significant difference in sustained SAA, this did not translate to a difference in clinical efficacy outcomes such as remission or survival rates.[4]
Safety and Tolerability
The incidence of this compound-related toxicities was similar between the two treatment groups, indicating that the extended half-life of Spectrila did not result in increased adverse events.[1][3]
| Adverse Event (Grade ≥ 2) | Oncaspar (Pegaspargase) | Spectrila (Calaspargase Pegol) |
| Allergic Reaction | 14% | 17% |
| Pancreatitis | 15% | 13% |
| Thrombosis | 12% | 14% |
| Adverse Event (Grade ≥ 4) | Oncaspar (Pegaspargase) | Spectrila (Calaspargase Pegol) |
| Hyperbilirubinemia | 3% | 3% |
Data sourced from the DFCI ALL Consortium Protocol 11-001.[1]
Experimental Protocol: DFCI ALL Consortium Protocol 11-001
The DFCI 11-001 study was a multicenter, randomized phase III clinical trial.
-
Patient Population: The study enrolled 239 eligible patients aged 1 to 21 years with newly diagnosed ALL (n=230) or lymphoblastic lymphoma (n=9).[1][3]
-
Randomization: Patients were randomly assigned to receive either intravenous Oncaspar (n=120) or Spectrila (n=119) at a dose of 2,500 IU/m².[1][3]
-
Dosing Regimen:
-
Assessments:
-
Serum this compound Activity (SAA): Measured at days 4, 11, 18, and 25 after the induction dose and before each post-induction dose.[1][3]
-
Efficacy: Assessed through complete remission rates and minimal residual disease (MRD) at the end of induction. Long-term outcomes included event-free survival and overall survival.[1][2]
-
Safety: Monitoring of this compound-related toxicities such as allergic reactions, pancreatitis, thrombosis, and hyperbilirubinemia.[1][3]
-
Caption: Workflow of the DFCI ALL Consortium Protocol 11-001 clinical trial.
This compound Signaling Pathway and Mechanism of Action
This compound exerts its anticancer effect by depleting the circulating pool of the amino acid asparagine. ALL cells are typically deficient in asparagine synthetase, the enzyme required to produce their own asparagine, making them dependent on extracellular sources. By hydrolyzing asparagine to aspartic acid and ammonia, this compound starves the leukemic cells, leading to an inhibition of protein synthesis and subsequent apoptosis (programmed cell death).
Caption: Mechanism of action of this compound in acute lymphoblastic leukemia.
References
- 1. Calaspargase Pegol vs Pegaspargase in Pediatric Acute Lymphoblastic Leukemia - The ASCO Post [ascopost.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Efficacy and Toxicity of Pegaspargase and Calaspargase Pegol in Childhood Acute Lymphoblastic Leukemia: Results of DFCI 11-001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Calaspargase Pegol (Asparlas) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Immunogenicity of Asparaginase Formulations
For Researchers, Scientists, and Drug Development Professionals
Asparaginase is a critical component in the treatment of acute lymphoblastic leukemia (ALL). However, its efficacy can be limited by immunogenic responses, leading to hypersensitivity reactions and inactivation of the drug. This guide provides an objective comparison of the immunogenicity of different this compound formulations, supported by experimental data, to aid in research and clinical decision-making.
Immunogenicity Profile of this compound Formulations: A Data-Driven Comparison
The immunogenicity of this compound varies significantly depending on its bacterial source and whether it has been modified, such as through pegylation. The primary manifestations of immunogenicity are clinical hypersensitivity reactions and the development of anti-asparaginase antibodies, which can lead to a phenomenon known as "silent inactivation" where the drug's enzymatic activity is neutralized without overt allergic symptoms.[1][2][3]
| Formulation | Bacterial Source | Incidence of Clinical Hypersensitivity Reactions | Incidence of Anti-Asparaginase Antibodies | Notes |
| Native L-Asparaginase | Escherichia coli | 10-30% | High | Historically the standard, but its use has declined due to high rates of immunogenicity.[4] |
| Pegaspargase (PEG-asparaginase) | Escherichia coli (pegylated) | 3-24% | Lower than native E. coli this compound | Pegylation reduces immunogenicity and extends the drug's half-life.[4] Considered a first-line treatment option. |
| Erwinia this compound | Erwinia chrysanthemi | 3-37% | Distinct immunogenic profile from E. coli-derived formulations | Used as a second-line therapy for patients with hypersensitivity to E. coli-derived this compound due to a lack of cross-reactivity.[4][5] |
| Calaspargase Pegol | Escherichia coli (pegylated) | Similar to pegaspargase | Low | A longer-acting pegylated formulation with a similar safety profile to pegaspargase.[6][7] |
Experimental Protocols for Assessing Immunogenicity
Accurate assessment of the immunogenic response to this compound is crucial for patient management. The following are detailed methodologies for key experiments.
Anti-Asparaginase Antibody Detection by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for detecting and quantifying anti-asparaginase antibodies in patient serum or plasma.
Principle: This assay utilizes the principles of a sandwich ELISA. This compound is coated onto a microplate well. Patient samples are added, and any anti-asparaginase antibodies present will bind to the coated antigen. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes human antibodies is then added. Finally, a substrate is introduced, which is converted by the enzyme into a detectable signal (e.g., color change), the intensity of which is proportional to the amount of anti-asparaginase antibodies in the sample.[7][8][9]
Detailed Protocol:
-
Coating:
-
Dilute the specific this compound formulation (e.g., E. coli this compound, pegaspargase, or Erwinia this compound) to a working concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted this compound to each well of a 96-well high-binding ELISA plate.
-
-
Blocking:
-
Sample Incubation:
-
Detection Antibody Incubation:
-
Substrate Development and Measurement:
-
Wash the plate as described in step 2.
-
Add 100 µL of the enzyme substrate (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[8]
-
This compound Activity Assay
Measuring the enzymatic activity of this compound in patient serum is essential for detecting silent inactivation and ensuring therapeutic drug levels.
Principle: This assay measures the rate at which this compound hydrolyzes its substrate, L-asparagine, into L-aspartic acid and ammonia. The amount of ammonia produced is then quantified, often through a coupled enzymatic reaction that results in a colorimetric or fluorometric signal.[11][12] One common method involves the use of Nessler's reagent, which reacts with ammonia to produce a colored compound.[12]
Detailed Protocol (Nessler Method):
-
Reagent Preparation:
-
Prepare a 0.04 M L-asparagine solution in Tris buffer (pH 8.6).
-
Prepare a series of ammonium sulfate standards of known concentrations in Tris buffer.
-
Prepare Nessler's reagent.
-
Prepare a 1.5 M trichloroacetic acid (TCA) solution.
-
-
Reaction Incubation:
-
Pre-warm the L-asparagine solution and patient serum/plasma samples to 37°C.
-
In separate tubes, mix a defined volume of the L-asparagine solution with a specific volume of the patient sample or standard.
-
Incubate the reaction mixture at 37°C for a precise period (e.g., 10-30 minutes).
-
-
Reaction Termination and Ammonia Detection:
-
Stop the enzymatic reaction by adding the TCA solution. This will precipitate proteins.
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Transfer a specific volume of the clear supernatant to a new tube.
-
Add Nessler's reagent to the supernatant and the standards.
-
Allow the color to develop for a set time (e.g., 10 minutes) at room temperature.
-
-
Measurement and Calculation:
-
Measure the absorbance of the samples and standards at 405-480 nm using a spectrophotometer.
-
Create a standard curve using the absorbance values of the ammonium sulfate standards.
-
Determine the concentration of ammonia produced in the patient samples by interpolating their absorbance values on the standard curve.
-
Calculate the this compound activity, typically expressed in International Units per milliliter (IU/mL), where one IU is defined as the amount of enzyme that catalyzes the formation of 1 µmole of ammonia per minute under the specified conditions.[12]
-
Visualizing Immunogenic Pathways and Clinical Management
Signaling Pathways in this compound Hypersensitivity
Hypersensitivity reactions to this compound can be mediated by both IgE and IgG antibodies.[4][13]
Caption: IgE and IgG-mediated hypersensitivity pathways to this compound.
Clinical Workflow for Managing this compound Immunogenicity
A systematic approach to monitoring and managing immunogenicity is essential to optimize this compound therapy.[1][3][5]
Caption: Clinical workflow for this compound immunogenicity management.
This guide provides a framework for understanding and comparing the immunogenicity of different this compound formulations. For further in-depth information, consulting the cited literature is recommended.
References
- 1. How to manage this compound hypersensitivity in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Consensus expert recommendations for identification and management of this compound hypersensitivity and silent inactivation | Haematologica [haematologica.org]
- 4. researchgate.net [researchgate.net]
- 5. Consensus expert recommendations for identification and management of this compound hypersensitivity and silent inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. researchgate.net [researchgate.net]
- 8. krishgen.com [krishgen.com]
- 9. Development of an ELISA to detect circulating anti-asparaginase antibodies in dogs with lymphoid neoplasia treated with E. coli L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mabtech.com [mabtech.com]
- 11. Enzymatic this compound Activity Assay [sigmaaldrich.cn]
- 12. frederick.cancer.gov [frederick.cancer.gov]
- 13. Hypersensitivity reactions to this compound in mice are mediated by anti-asparaginase IgE and IgG and the immunoglobulin receptors FcεRI and FcγRIII - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Enzymatic Assays for Asparaginase Monitoring
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of L-asparaginase activity is critical for therapeutic drug monitoring in the treatment of acute lymphoblastic leukemia (ALL) and for quality control in the pharmaceutical and food industries. The two most common methods for determining asparaginase activity are high-performance liquid chromatography (HPLC) and enzymatic assays. This guide provides a detailed comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate assay for their needs.
At a Glance: HPLC vs. Enzymatic Assays
| Feature | HPLC Assay | Enzymatic Assay |
| Principle | Chromatographic separation and quantification of substrate (asparagine) and/or product (aspartic acid). | Spectrophotometric or fluorometric detection of a product of the enzymatic reaction or a coupled reaction. |
| Specificity | High. Can distinguish between substrate, product, and other sample components. | Can be susceptible to interference from other substances in the sample matrix. |
| Precision | Generally high, with low variability. | Can have higher variability depending on the specific assay and sample complexity. |
| Sensitivity | High, with low limits of detection and quantification. | Sensitivity varies. Fluorometric assays are generally more sensitive than colorimetric ones. |
| Throughput | Lower, due to longer run times per sample. | Higher, often amenable to 96-well plate format for simultaneous analysis of multiple samples. |
| Cost & Complexity | Higher initial instrument cost and requires specialized personnel. | Lower instrument cost and simpler procedures. |
Performance Characteristics: A Quantitative Comparison
The validation of analytical methods is crucial for ensuring reliable results. The following tables summarize the performance characteristics of HPLC and enzymatic assays for this compound monitoring based on published data.
HPLC Assay Validation Data
An isocratic fluorescence HPLC assay for L-asparaginase activity has been validated with the following characteristics[1]:
| Validation Parameter | Result |
| Linearity | 0.1 to 10 U/mL[1] |
| Interday Precision | < 13%[1] |
| Interday Accuracy | < 13%[1] |
| Limit of Quantitation (LOQ) | ~0.03 U/mL[1] |
In another study, an improved HPLC method with automated pre-column derivatization demonstrated excellent performance[2]:
| Validation Parameter | Result |
| Linearity (R²) | ≥ 0.9999 |
| Interday Precision (0.1, 0.5, 1 IU/mL) | 4.15%, 3.05%, 3.09% |
| Mean % Error (0.1, 0.5, 1 IU/mL) | 0.90 ± 4.41%, -1.37 ± 3.04%, -3.03 ± 3.02% |
| Limit of Quantitation (LOQ) | 0.03 IU/mL[2] |
Enzymatic Assay Validation Data
A high-throughput coupled enzymatic assay for this compound activity in serum reported the following validation data[3]:
| Validation Parameter | Result |
| Linearity (R²) | 0.025 to 2.2 IU/mL (R² = 0.998)[3] |
| Intra-assay Precision (CV%) | Low control: 3.3%, High control: 2.7%[3] |
| Inter-assay Precision (CV%) | Low control: 8.8%, High control: 9.0%[3] |
| Lower Limit of Detection | 0.0024 IU/mL[3] |
| Functional Sensitivity (CV=20%) | 0.011 IU/mL[3] |
| Recovery | 96% to 108% in normal human serum[3] |
A microplate reader-based method using L-aspartic β-hydroxamate (AHA) as a substrate showed the following characteristics:
| Validation Parameter | Result |
| Linearity (r²) | 2.5-75 U/L and 75-1,250 U/L (r² > 0.99) |
| Intra-day Variability (CV%) | 1.98% to 8.77% |
| Inter-day Variability (CV%) | 1.73% to 11.0% |
| Overall Recovery | 101 ± 9.92% |
Mechanism of Action of L-Asparaginase
L-asparaginase is an enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia.[4] In the context of cancer therapy, particularly for acute lymphoblastic leukemia (ALL), tumor cells that lack asparagine synthetase are dependent on an external supply of asparagine for their survival.[4] Administration of L-asparaginase depletes the circulating asparagine, leading to the starvation and death of these malignant cells.[4]
Experimental Workflows
The following diagrams illustrate the typical workflows for the HPLC and enzymatic assays for this compound activity.
Detailed Experimental Protocols
HPLC-Based Assay for L-Asparaginase Activity
This protocol is based on the quantification of L-aspartic acid produced from the enzymatic reaction, followed by derivatization and fluorescence detection.[1]
1. Reagents and Materials:
-
L-asparagine solution
-
L-aspartic acid standards
-
Internal standard (e.g., L-homoserine)
-
Trichloroacetic acid (TCA) for reaction quenching
-
o-phthaldialdehyde (OPA) derivatizing reagent
-
Mobile phase (e.g., di-potassium hydrogen orthophosphate propionate buffer with methanol and acetonitrile)
-
C18 HPLC column
2. Sample Preparation and Enzymatic Reaction:
-
Collect plasma samples from patients.
-
To a designated volume of plasma, add the L-asparagine solution to initiate the enzymatic reaction.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.
3. Reaction Termination and Deproteinization:
-
Stop the reaction by adding a quenching agent, such as TCA.
-
Centrifuge the sample to precipitate and remove proteins.
4. Derivatization:
-
Take the supernatant and mix with the OPA derivatizing reagent to form a fluorescent product with the amino acids.
5. HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the amino acids using a C18 column with an isocratic mobile phase.
-
Detect the fluorescent derivatives using a fluorescence detector at appropriate excitation and emission wavelengths (e.g., 357/455 nm).[1]
6. Quantification:
-
Identify and quantify the L-aspartic acid peak based on its retention time compared to the standard.
-
Calculate the L-asparaginase activity based on the amount of L-aspartic acid produced over time.
Coupled Enzymatic Assay for L-Asparaginase Activity
This protocol utilizes a coupled enzyme system to produce a detectable colorimetric or fluorometric signal proportional to the this compound activity.[5][6]
1. Reagents and Materials:
-
This compound Assay Buffer
-
L-asparagine (Substrate)
-
Aspartate Enzyme Mix
-
Conversion Mix
-
Peroxidase Substrate (for colorimetric or fluorometric detection)
-
Aspartate standards
-
96-well microplate
2. Standard Curve Preparation:
-
Prepare a series of aspartate standards of known concentrations in the assay buffer.
3. Sample Preparation:
-
Serum samples can often be used directly.[5] Other samples like tissue or cell lysates may require homogenization and centrifugation.[5]
-
Add the prepared samples to the wells of a 96-well plate.
4. Reaction Mix Preparation:
-
Prepare a master reaction mix containing the assay buffer, substrate mix, aspartate enzyme mix, conversion mix, and the peroxidase substrate.[7]
5. Measurement:
-
Add the reaction mix to each well containing the standards and samples.
-
Incubate the plate at a controlled temperature (e.g., 25°C).[5]
-
Measure the absorbance (e.g., at 570 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 535/587 nm for fluorometric assays) at multiple time points in kinetic mode.[5][8]
6. Calculation:
-
Plot the absorbance or fluorescence values of the standards versus their concentrations to generate a standard curve.
-
Determine the rate of change in absorbance or fluorescence for each sample from the linear portion of the kinetic curve.
-
Calculate the this compound activity in the samples by comparing their reaction rates to the standard curve.
Conclusion
Both HPLC and enzymatic assays are valuable tools for the monitoring of L-asparaginase activity. The choice between the two methods depends on the specific requirements of the study. HPLC offers higher precision and specificity, making it the preferred method for applications requiring high accuracy, such as pharmacokinetic studies and bioequivalence testing.[9] Enzymatic assays, on the other hand, provide a higher throughput and are more cost-effective, making them suitable for routine monitoring and screening of a large number of samples. Researchers should carefully consider the advantages and limitations of each method in the context of their experimental goals and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. High-throughput this compound activity assay in serum of children with leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. A critical analysis of L-asparaginase activity quantification methods-colorimetric methods versus high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Asparaginase Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of therapeutic agents like asparaginase are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols for antineoplastic agents. Adherence to these guidelines is critical for minimizing exposure risks and preventing environmental contamination.
Operational Plan for this compound Disposal
The disposal of this compound, a chemotherapeutic agent, must be managed with stringent protocols to mitigate potential hazards. The following procedures outline the necessary steps for its safe handling and disposal.
1. Personal Protective Equipment (PPE): Before handling this compound, it is mandatory to be outfitted with the appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.[1] This includes:
-
Gloves: Double chemotherapy-grade gloves are required.[2] Change gloves every 30 to 60 minutes or immediately if they become torn, punctured, or contaminated.[3]
-
Gown: A protective gown with a solid front should be worn. Gowns should be changed every two to three hours or immediately upon contamination.[3]
-
Eye and Face Protection: Safety glasses with side shields or a full-face shield must be used.[4]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a full-face particle respirator with N100 (US) cartridges is necessary.[1]
2. Spill Management: In the event of a spill, immediate and proper cleanup is crucial to contain the substance and protect personnel.
-
Minor Spills:
-
Immediately alert personnel in the vicinity.
-
Wearing appropriate PPE, clean up the spill using dry, clean-up procedures to avoid generating dust.[4]
-
Use absorbent materials for liquid spills.[5]
-
Place all contaminated materials into a clean, dry, sealable, and labeled container for hazardous waste.[4]
-
Decontaminate the affected surfaces and equipment with soap and water.[1]
-
-
Major Spills:
-
Evacuate the area and restrict access.
-
Alert the appropriate emergency response personnel.[4]
-
Move upwind of the spill to avoid inhalation.[4]
-
Control personal contact with the substance using appropriate PPE, including a dust respirator.[4]
-
Prevent the spillage from entering drains, sewers, or water courses.[4]
-
3. Waste Segregation and Collection: Proper segregation of this compound waste is essential for compliant disposal. This compound waste is categorized as chemotherapeutic/antineoplastic waste and must be handled as such.[6]
-
Unused or Expired this compound: These should be disposed of through a licensed chemical waste disposal program.[6] The original container must be labeled with an orange chemical waste label.[6]
-
Trace Chemotherapy Waste: This includes items with minimal residual amounts (less than 3%) of the drug, such as empty vials, used IV tubing, gloves, gowns, and absorbent pads.[7] This waste should be collected in designated yellow chemotherapeutic waste bags or containers.[6][7][8]
-
Bulk Chemotherapy Waste: This category includes materials with more than 3% of the original drug volume, such as partially full vials or syringes. This waste is considered RCRA hazardous waste and must be collected in a designated black container.[2][7]
-
Sharps: All sharps contaminated with this compound, such as needles and syringes, must be disposed of in a yellow, puncture-proof sharps container specifically labeled for chemotherapy waste.[3][6][8]
4. Disposal Procedures: All segregated this compound waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[4][9][10]
-
Labeling: All waste containers must be clearly labeled as "Chemotherapeutic Waste" and include the name of the principal investigator and a contact number.[6]
-
Packaging: Ensure all containers are securely sealed before removal.[11] Yellow bags should be placed inside a standard biohazard box for pickup.[6]
-
Transport and Final Disposal: The waste must be transported by a licensed medical waste contractor for disposal, typically through incineration at a regulated facility.[3][11] Alternatively, it may be buried in a licensed hazardous or toxic waste landfill.[11]
Quantitative Data Summary
While specific quantitative thresholds for this compound disposal are not widely published and are often dependent on institutional and regional regulations, the following table summarizes key distinctions in waste categorization.
| Waste Category | Contamination Level | Container Type | Disposal Method |
| Trace Chemotherapy Waste | < 3% of original drug volume | Yellow, labeled bags or containers | Incineration |
| Bulk Chemotherapy Waste | > 3% of original drug volume | Black, DOT-approved, RCRA-regulated container | Specialized hazardous waste treatment |
| Contaminated Sharps | Any residual amount | Yellow, puncture-proof, labeled sharps container | Incineration |
| Unused/Expired Product | Full or partial original concentration | Original container with hazardous waste label | Licensed hazardous waste contractor disposal |
Experimental Protocols
Detailed experimental protocols involving this compound should always be conducted in accordance with the institution's specific Standard Operating Procedures (SOPs) for handling hazardous drugs.[2] These SOPs should be appended with the Safety Data Sheet (SDS) for this compound.[2] Key considerations for protocol design include:
-
Containment: All work with this compound should be performed within a certified biological safety cabinet (BSC) or a laboratory fume hood to minimize aerosol exposure.[11]
-
Decontamination: A detailed decontamination procedure for all surfaces and equipment should be established, typically involving cleaning with soap and water.[1]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. research.uga.edu [research.uga.edu]
- 2. web.uri.edu [web.uri.edu]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. abmole.com [abmole.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
